molecular formula C8H7NO B1675950 Mandelonitrile CAS No. 532-28-5

Mandelonitrile

Cat. No.: B1675950
CAS No.: 532-28-5
M. Wt: 133.15 g/mol
InChI Key: NNICRUQPODTGRU-UHFFFAOYSA-N
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Description

Mandelonitrile (CAS 532-28-5) is an organic cyanohydrin with the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol . It is the aglycone of cyanogenic glycosides like prunasin and amygdalin and occurs naturally in the pits of some fruits, such as peaches and almonds, where it plays a role in plant defense mechanisms . This compound is a highly valuable intermediate in organic synthesis and biocatalysis. Its primary research value lies in its role as a versatile precursor to optically active α-hydroxy acids, such as (R)- and (S)-mandelic acid, which are critical building blocks for pharmaceuticals and fine chemicals . The enzymatic hydrolysis of racemic this compound using specific nitrilases or hydroxynitrile lyases (HNLs) allows for the enantioselective production of these high-value acids . Furthermore, this compound itself is the substrate for hydroxynitrile lyase (HNL) enzymes, which catalyze its reversible cleavage into benzaldehyde and hydrogen cyanide; this reaction is fundamental to the enzyme-catalyzed, enantioselective synthesis of cyanohydrins from aldehydes . Researchers utilize this compound in the study of plant-herbivore interactions and defense responses in model plants like Arabidopsis thaliana . It is also investigated for the development of enzymatic and chemical processes for the asymmetric synthesis of chiral molecules . Safety Note: This product is classified as a Dangerous Good for transport. It is toxic if swallowed, causes skin irritation, and serious eye damage . Proper handling procedures are essential due to its potential to release hydrogen cyanide, a toxic substance . Intended Use: This product is supplied For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-phenylacetonitrile
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InChI

InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H
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InChI Key

NNICRUQPODTGRU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C#N)O
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Molecular Formula

C8H7NO
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DSSTOX Substance ID

DTXSID2025422
Record name alpha-Hydroxybenzeneacetonitrile
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Molecular Weight

133.15 g/mol
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Physical Description

Reddish-brown to dark red-brown liquid. (NTP, 1992), Reddish-brown liquid; [CAMEO] Yellow to red-brown liquid; [Alfa Aesar MSDS], Solid
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Boiling Point

338 °F at 760 mmHg (decomposes) (NTP, 1992)
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Flash Point

179.5 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

1.1165 at 68 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

532-28-5, 10020-96-9, 613-88-7
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Melting Point

14 °F (also given as 72 °F) (NTP, 1992), 21.5 - 22 °C
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Foundational & Exploratory

What are the physical and chemical properties of Mandelonitrile?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Mandelonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 532-28-5), also known as benzaldehyde cyanohydrin, is an alpha-hydroxynitrile that serves as a crucial intermediate in organic synthesis and occurs naturally in various plant species.[1][2][3] It is the aglycone component of cyanogenic glycosides like amygdalin and prunasin, found in the pits of fruits such as almonds, apricots, and peaches.[1][4] Structurally, it is the cyanohydrin derivative of benzaldehyde.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key chemical reactions and biological transformations.

General and Physical Properties

This compound is typically a reddish-brown to yellow, oily liquid.[4][5] It is characterized by a distinct almond-like odor, attributable to its relationship with benzaldehyde.[6] The compound is sensitive to moisture and decomposes upon heating.[4][5] Quantitative physical and chemical data are summarized in the tables below.

Table 1: General Properties of this compound
PropertyValueReference(s)
IUPAC Name 2-hydroxy-2-phenylacetonitrile[5]
Synonyms Benzaldehyde cyanohydrin, Phenylglycolonitrile, Amygdalonitrile[5][6]
CAS Number 532-28-5[5]
Molecular Formula C₈H₇NO[5]
Molecular Weight 133.15 g/mol [5][7]
Appearance Reddish-brown to dark red-brown liquid[4][5]
Table 2: Physicochemical Data for this compound
PropertyValueReference(s)
Melting Point -10 °C to 22 °C (Multiple values reported)[1][4][7][8]
Boiling Point ~170 °C (decomposes)[8]
338 °F (170 °C) at 760 mmHg (decomposes)[5][7]
Density 1.117 g/mL at 25 °C[1][8]
1.1165 g/mL at 20 °C[5][7]
Flash Point 97 °C (207 °F) - closed cup[8][9]
Refractive Index n20/D 1.530[8]
Solubility
    In WaterInsoluble to less than 1 mg/mL[4][5][6]
    In Organic SolventsFreely soluble in ethanol, diethyl ether, chloroform[4][10]

Chemical Properties and Reactivity

This compound's reactivity is defined by its two functional groups: the hydroxyl (-OH) and the nitrile (-C≡N).

Stability and Decomposition

This compound is thermally unstable and decomposes upon heating to release benzaldehyde and highly toxic hydrogen cyanide gas.[4][7] It is also sensitive to moisture.[4][5] The decomposition is pH-dependent, with the compound being significantly more stable under acidic conditions (pH < 4) and rapidly decomposing at neutral or alkaline pH.[11]

Figure 1: Decomposition pathway of this compound. This compound This compound catalyst Heat, Moisture, or this compound Lyase This compound->catalyst benzaldehyde Benzaldehyde hcn Hydrogen Cyanide catalyst->benzaldehyde Decomposition / Hydrolysis catalyst->hcn Decomposition / Hydrolysis

Caption: Figure 1: Decomposition pathway of this compound.

Hydrolysis

This compound can be hydrolyzed to mandelic acid. This reaction can be catalyzed by strong acids, such as hydrochloric acid.[6][12][13] Enzymatic hydrolysis is also a key reaction, utilized in various biocatalytic processes. Nitrilase enzymes can convert this compound into mandelic acid and ammonia, while nitrile hydratase can yield mandelamide.[14][15]

Incompatibilities

As a nitrile, it is incompatible with strong acids, and mixing with strong oxidizing acids can lead to violent reactions.[4] It is also incompatible with other oxidizing agents like peroxides and epoxides. The combination of bases and nitriles can produce hydrogen cyanide.[4]

Experimental Protocols

Synthesis of this compound from Benzaldehyde

The most common laboratory and industrial synthesis involves the reaction of benzaldehyde with a cyanide source.[7]

Objective: To synthesize racemic this compound.

Materials:

  • Benzaldehyde (freshly distilled)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Sodium bisulfite (NaHSO₃), saturated solution

  • Hydrochloric acid (HCl) for pH adjustment (optional)

  • Ethyl acetate or Diethyl ether (for extraction)

  • Cracked ice

  • Water

Procedure (Sodium Bisulfite Adduct Method): [12]

  • In a suitable reaction vessel (e.g., a three-necked flask equipped with a mechanical stirrer and dropping funnel) placed in an ice bath, combine benzaldehyde, a solution of sodium cyanide in water.

  • While stirring vigorously, slowly add a saturated solution of sodium bisulfite. The addition should take approximately 10-15 minutes.

  • During the addition, add cracked ice to the reaction mixture to maintain a low temperature.

  • An oily layer of this compound will form. Continue stirring for an additional 30-60 minutes after the addition is complete.

  • Transfer the mixture to a separatory funnel and separate the lower aqueous layer from the upper organic layer containing the crude this compound.

  • The aqueous layer can be extracted with a small portion of an organic solvent (e.g., ether) to recover any dissolved product.

  • Combine the organic layers. Further purification is often avoided due to the compound's instability, but if necessary, it can be carefully distilled under reduced pressure.

Figure 2: Workflow for this compound synthesis. cluster_reactants Reactants cluster_process Process cluster_products Products & Waste benzaldehyde Benzaldehyde reaction Reaction Vessel (Stirring, Ice Bath) benzaldehyde->reaction na_bisulfite Sat. aq. NaHSO₃ na_bisulfite->reaction na_cyanide aq. NaCN na_cyanide->reaction separation Phase Separation (Separatory Funnel) reaction->separation Mixture Transfer extraction Solvent Extraction separation->extraction Aqueous Layer product Crude this compound separation->product Organic Layer waste Aqueous Waste extraction->waste

Caption: Figure 2: Workflow for this compound synthesis.

Determination of Physical Properties

Standard analytical techniques are used to determine the physical properties of this compound.

  • Melting Point: Determined using a capillary melting point apparatus. The sample is introduced into a capillary tube, and the temperature at which the solid-to-liquid phase transition occurs is recorded.

  • Boiling Point: Determined by distillation at a specific pressure (e.g., 760 mmHg). Given its tendency to decompose, boiling point determination is often performed under reduced pressure to lower the required temperature.[16]

  • Density: Measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20 °C or 25 °C).

  • Refractive Index: Measured using a refractometer (e.g., an Abbé refractometer) at a standard temperature (20 °C) and wavelength (sodium D-line, 589 nm).

Biological Context and Related Compounds

This compound is central to the chemical defense mechanisms of many plants and some insects.[2][4] It is stored in a non-toxic glycoside form, such as amygdalin. When plant tissue is damaged, enzymes hydrolyze the glycoside, releasing this compound, which then rapidly decomposes to benzaldehyde and toxic hydrogen cyanide.[1]

Figure 3: Relationship of this compound to related compounds. amygdalin Amygdalin (Cyanogenic Glycoside) prunasin Prunasin amygdalin->prunasin Enzymatic Hydrolysis This compound This compound prunasin->this compound Enzymatic Hydrolysis benzaldehyde Benzaldehyde This compound->benzaldehyde Decomposition hcn Hydrogen Cyanide This compound->hcn Decomposition mandelic_acid Mandelic Acid This compound->mandelic_acid Acid or Nitrilase Hydrolysis

Caption: Figure 3: Relationship of this compound to related compounds.

Safety and Handling

This compound is highly toxic if swallowed, inhaled, or in contact with skin.[5] It can cause serious eye damage.[5] Its high toxicity is largely due to its decomposition into hydrogen cyanide.[4] Handling requires strict safety protocols, including the use of personal protective equipment (gloves, eye protection, respiratory protection) and working in a well-ventilated fume hood. It is combustible and should be stored in a dry, dark, and cool environment, away from incompatible materials.[4][7]

References

The Dual Nature of Mandelonitrile: A Deep Dive into its Natural Occurrence and Function in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – Mandelonitrile, a cyanohydrin, is a pivotal secondary metabolite in the plant kingdom, playing a crucial role in chemical defense mechanisms. A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at its natural occurrence, biosynthesis, and physiological significance in various plant species. This whitepaper synthesizes current research, presenting quantitative data, detailed experimental protocols, and novel signaling pathway visualizations to facilitate a deeper understanding of this important compound.

This compound is primarily stored in plants in a non-toxic, glycosidically bound form, most notably as amygdalin and prunasin. These cyanogenic glycosides are widely distributed across more than 3,000 plant species from over 130 families, including ferns, gymnosperms, and angiosperms.[1] The Rosaceae family, which includes economically important species such as almonds, apricots, peaches, cherries, and apples, is a particularly significant source of these compounds.[2][3]

The release of this compound is a tightly regulated process known as cyanogenesis. When plant tissues are damaged, for instance by herbivore feeding, compartmentalized enzymes come into contact with the cyanogenic glycosides.[3][4] A two-step enzymatic hydrolysis ensues: first, β-glucosidases cleave the sugar moieties to yield this compound, which is then decomposed by hydroxynitrile lyases (HNLs) into benzaldehyde and highly toxic hydrogen cyanide (HCN).[4][5] This rapid release of HCN acts as a potent deterrent to a wide range of herbivores and pathogens.[3][6]

Recent research has also unveiled a more nuanced role for this compound in plant physiology beyond direct defense. In peach (Prunus persica), this compound has been identified as a precursor in a novel salicylic acid (SA) biosynthetic pathway.[7][8][9][10] Salicylic acid is a key signaling molecule in plant defense, orchestrating responses to both biotic and abiotic stresses. This compound has been shown to modulate the levels of other stress-related hormones, including abscisic acid and jasmonic acid, highlighting its integration into the broader plant stress signaling network.[10]

This guide provides a detailed overview of the analytical techniques used for the extraction and quantification of this compound and its parent glycosides. Furthermore, it includes protocols for key enzymatic assays and visual representations of the biosynthetic and signaling pathways involving this compound, offering a valuable resource for the scientific community.

Quantitative Occurrence of this compound Precursors in Plant Species

The concentration of cyanogenic glycosides, the direct precursors to this compound, varies significantly among plant species and even between different cultivars and tissues. The following tables summarize the quantitative data for amygdalin and prunasin in various plant materials, primarily from the Rosaceae family. The data is presented as mg/g of dry matter unless otherwise specified.

Table 1: Amygdalin Content in Various Plant Species

Plant SpeciesCultivar/VarietyPlant PartAmygdalin Content (mg/g dry matter)Reference
Prunus domesticaPlum (Reina Claudia Verde)Kernel57.3[2]
Prunus domesticaPruneKernel3.6[2]
Prunus persicaPeach, Flat Peach, NectarineKernelHigh levels[2]
Prunus armeniacaApricotKernelHigh levels[2]
Prunus aviumCherryKernel8.2 - 12.6[2]
Malus domesticaAppleSeed-[2]
Sambucus nigraElderberryLeafLow levels[2]

Table 2: Prunasin Content in Various Plant Species

Plant SpeciesCultivar/VarietyPlant PartPrunasin Content (mg/g dry matter)Reference
Prunus domesticaPlumKernelLow levels[2]
Malus domesticaAppleSeedPresent[2]
Sambucus nigraElderberryLeafLow levels[2]

Table 3: Sambunigrin Content in Various Plant Species

Plant SpeciesCultivar/VarietyPlant PartSambunigrin Content (mg/g dry matter)Reference
Sambucus nigraElderberryLeaf16.2 - 20.7[2]
Sambucus nigraElderberryFlower, Stalk, FruitSignificantly lower than leaves[2]

Experimental Protocols

Extraction and Quantification of this compound and its Glycosides

a) Ultrasound-Assisted Extraction (UAE) followed by HPLC-DAD (for Amygdalin, Prunasin, and Sambunigrin) [2][11][12]

This method is suitable for the quantitative analysis of cyanogenic glycosides in plant material.

  • Sample Preparation: 0.1 g of dried and powdered plant material is used.

  • Extraction Solvent: 10 mL of acidified water (0.1% perchloric acid).

  • Ultrasonic Extraction:

    • Sonication Amplitude: 80%

    • Extraction Time: 55 seconds

    • Duty Cycle: 70%

  • Analysis: The extract is analyzed by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

    • Column: C18 column.

    • Mobile Phase: Isocratic elution with 25% methanol in water.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

b) Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification [13][14]

This protocol is specifically for the quantification of free this compound and was developed for Arabidopsis thaliana but can be adapted for other plant species.

  • Extraction:

    • Homogenize ≥100 mg of frozen plant material in 3 mL of methanol.

    • Sonicate for 20 minutes at room temperature.

    • Incubate at 60 °C for 10 minutes.

    • Centrifuge at 11,500 x g for 5 minutes.

    • Collect the supernatant and evaporate the methanol using a rotary evaporator at 50 °C.

  • Derivatization:

    • To the dried extract, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Incubate at 60 °C for 30 minutes in the dark.

  • GC-MS Analysis:

    • Column: DB-5MS UI (60 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: 60 °C for 3 min, then ramp to 300 °C at 10 °C/min, hold for 6 min.

    • Transfer Line Temperature: 280 °C.

    • Ionization: Electron impact ionization at 70 eV.

Enzymatic Assays

a) β-Glucosidase Activity Assay

This assay measures the activity of β-glucosidase, the enzyme responsible for the first step in cyanogenesis.

  • Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNPG).

  • Principle: β-glucosidase hydrolyzes pNPG to release p-nitrophenol, which is a yellow-colored product that can be measured spectrophotometrically at 405 nm.

  • Procedure:

    • Prepare a reaction mixture containing the enzyme extract and assay buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Initiate the reaction by adding the pNPG substrate.

    • Monitor the increase in absorbance at 405 nm over time.

    • Enzyme activity is calculated based on the rate of p-nitrophenol formation, using a standard curve.

b) Hydroxynitrile Lyase (HNL) Activity Assay [15][16]

This assay measures the activity of HNL, which catalyzes the breakdown of this compound.

  • Substrate: A cyanohydrin, such as acetone cyanohydrin or this compound.

  • Principle: The assay can be performed by monitoring either the degradation of the cyanohydrin substrate or the formation of one of the products (e.g., an aldehyde or cyanide).

  • Method 1: Monitoring Aldehyde Formation: The formation of an aldehyde product can be monitored spectrophotometrically if it has a characteristic absorbance wavelength.

  • Method 2: Monitoring Cyanide Formation: The release of cyanide (CN⁻) can be monitored using various colorimetric methods or a cyanide-selective electrode.

Visualizing the Pathways

To better understand the complex processes involving this compound, the following diagrams, generated using the DOT language, illustrate the key biosynthetic and signaling pathways.

Mandelonitrile_Biosynthesis L_Phe L-Phenylalanine CYP79 CYP79 L_Phe->CYP79 Acetaldoxime Acetaldoxime CYP79->Acetaldoxime CYP71 CYP71 / CYP736 Acetaldoxime->CYP71 This compound This compound CYP71->this compound UGT85 UGT85 This compound->UGT85 Prunasin Prunasin UGT85->Prunasin Glucosyltransferase Glucosyltransferase Prunasin->Glucosyltransferase Amygdalin Amygdalin Glucosyltransferase->Amygdalin

Caption: Biosynthetic pathway of amygdalin from L-phenylalanine.

Cyanogenesis_Workflow PlantTissue Intact Plant Tissue (Cyanogenic Glycosides and Enzymes are separated) TissueDamage Tissue Damage (e.g., Herbivory) PlantTissue->TissueDamage Mixing Mixing of Glycosides and Enzymes TissueDamage->Mixing Amygdalin Amygdalin Mixing->Amygdalin beta_Glucosidase1 β-Glucosidase Amygdalin->beta_Glucosidase1 Prunasin Prunasin beta_Glucosidase1->Prunasin beta_Glucosidase2 β-Glucosidase Prunasin->beta_Glucosidase2 This compound This compound beta_Glucosidase2->this compound HNL Hydroxynitrile Lyase (HNL) This compound->HNL Products Benzaldehyde + Hydrogen Cyanide (HCN) HNL->Products Deterrence Herbivore Deterrence Products->Deterrence

Caption: The process of cyanogenesis upon tissue damage.

Mandelonitrile_Signaling This compound This compound SA_Biosynthesis Salicylic Acid (SA) Biosynthesis This compound->SA_Biosynthesis Hormone_Modulation Modulation of other Stress Hormones This compound->Hormone_Modulation SA Salicylic Acid (SA) SA_Biosynthesis->SA Stress_Response Plant Stress Response (Biotic & Abiotic) SA->Stress_Response Activation ABA Abscisic Acid (ABA) Hormone_Modulation->ABA JA Jasmonic Acid (JA) Hormone_Modulation->JA

Caption: this compound's role in plant defense signaling.

References

The Biosynthesis of Mandelonitrile from L-Phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mandelonitrile, a cyanohydrin derived from the amino acid L-phenylalanine, is a key intermediate in the biosynthesis of cyanogenic glycosides in many plant species and serves as a valuable chiral precursor in the synthesis of various pharmaceuticals. Understanding its biosynthetic pathway is crucial for applications in metabolic engineering, synthetic biology, and drug development. This technical guide provides an in-depth overview of the enzymatic cascade that transforms L-phenylalanine into this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The biosynthesis is primarily a multi-step process catalyzed by two key cytochrome P450 enzymes, followed by the action of a hydroxynitrile lyase.

The Core Biosynthetic Pathway

The conversion of L-phenylalanine to this compound is a sequential, three-step enzymatic process. The pathway is initiated by the conversion of L-phenylalanine to (E/Z)-phenylacetaldoxime, which is then converted to phenylacetonitrile. The final step involves the hydroxylation of phenylacetonitrile to form this compound. In some organisms, hydroxynitrile lyases can also catalyze the synthesis of this compound from benzaldehyde and hydrogen cyanide.

The primary pathway involves the following key enzymes and intermediates:

  • L-Phenylalanine (Starting Substrate)

  • Cytochrome P450 Enzymes (CYP79 family) : Catalyze the conversion of L-phenylalanine to (E/Z)-phenylacetaldoxime.

  • (E/Z)-Phenylacetaldoxime (Intermediate)

  • Cytochrome P450 Enzymes (CYP71 family) : Catalyze the conversion of (E/Z)-phenylacetaldoxime to phenylacetonitrile.

  • Phenylacetonitrile (Intermediate)

  • Cytochrome P450 Enzymes (e.g., CYP3201B1 in millipedes) : Catalyze the hydroxylation of phenylacetonitrile to (R)-mandelonitrile.[1][2]

  • (R)-Mandelonitrile (Product)

  • Hydroxynitrile Lyases (HNLs) : These enzymes can catalyze the reversible synthesis of this compound from benzaldehyde and hydrogen cyanide.[3]

Quantitative Data

The following tables summarize key quantitative data for enzymes involved in the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of a Cytochrome P450 Involved in this compound Synthesis

EnzymeSubstrateKm (μM)kcat (min-1)Source
CYP3201B1Phenylacetonitrile9.2 ± 2.3184.5 ± 12.9[1]

Table 2: Kinetic Parameters of a Hydroxynitrile Lyase (PlamHNL) for Aldehyde Substrates in Cyanohydrin Synthesis

Substrate (Aldehyde)Km (mM)Vmax (μmol min-1 mg-1)kcat (s-1)kcat/Km (s-1 mM-1)Source
3-Methoxybenzaldehyde-33,30013,8008680[4]

Table 3: Optimal Conditions for (R)-Mandelonitrile Synthesis by a Hydroxynitrile Lyase (PlamHNL)

ParameterOptimal ValueResultSource
Temperature30 °CHighest enantiomeric excess (% ee)[4]
pH4.0Initial activity of 120-140 μmol h-1 and 99-100% enantiomeric excess[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Heterologous Expression and Purification of Cytochrome P450 Enzymes (CYP79 and CYP71 families)

This protocol is adapted for expression in Saccharomyces cerevisiae (yeast), a common system for characterizing plant cytochrome P450s.

Objective: To produce and purify active CYP79 and CYP71 enzymes for in vitro characterization.

Materials:

  • Yeast expression vector (e.g., pYES-DEST52)

  • Competent S. cerevisiae cells (e.g., WAT11 strain)

  • Synthetic defined (SD) medium with appropriate supplements

  • Galactose for induction

  • Glass beads (0.5 mm)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 10% glycerol, and protease inhibitors)

  • Ultracentrifuge

  • Microsome resuspension buffer (e.g., 100 mM potassium phosphate pH 7.25, 20% glycerol)

  • Detergent for solubilization (e.g., sodium cholate)

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

  • Elution buffer (containing imidazole)

Procedure:

  • Cloning: Clone the full-length cDNA of the target CYP79 or CYP71 enzyme into the yeast expression vector.

  • Transformation: Transform the expression construct into competent S. cerevisiae cells.

  • Culture and Induction:

    • Grow a pre-culture of the transformed yeast in SD medium with glucose overnight.

    • Inoculate a larger culture in SD medium with glucose and grow to an OD600 of 0.8-1.0.

    • Pellet the cells and resuspend in SD medium containing galactose to induce protein expression.

    • Incubate for 24-48 hours at 28-30°C.

  • Microsome Preparation:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by vortexing with glass beads.

    • Centrifuge the lysate at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Wash the microsomal pellet with resuspension buffer and re-pellet.

    • Resuspend the final microsomal pellet in a minimal volume of resuspension buffer.

  • Solubilization and Purification:

    • Add a detergent (e.g., 1% sodium cholate) to the microsome suspension to solubilize membrane proteins.

    • Incubate on ice with gentle stirring.

    • Centrifuge to remove insoluble material.

    • Apply the supernatant to a pre-equilibrated affinity chromatography column.

    • Wash the column with a low-concentration imidazole buffer.

    • Elute the purified protein with a high-concentration imidazole buffer.

  • Characterization: Confirm the presence and purity of the enzyme using SDS-PAGE and determine the protein concentration.

In Vitro Reconstitution of the this compound Biosynthetic Pathway

Objective: To demonstrate the conversion of L-phenylalanine to this compound using purified enzymes.

Materials:

  • Purified CYP79 enzyme

  • Purified CYP71 enzyme

  • Purified cytochrome P450 reductase (CPR)

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate pH 7.5)

  • L-phenylalanine

  • Organic solvent for extraction (e.g., ethyl acetate)

  • GC-MS or LC-MS for product analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified CYP79, purified CPR, and NADPH.

  • Initiation of First Step: Add L-phenylalanine to initiate the reaction. Incubate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Initiation of Second Step: To the same reaction mixture, add the purified CYP71 enzyme. Continue the incubation.

  • Product Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by GC-MS or LC-MS to identify and quantify the intermediates (phenylacetaldoxime, phenylacetonitrile) and the final product (this compound).

Mandatory Visualizations

Biosynthetic Pathway of this compound from L-Phenylalanine

Biosynthesis_of_this compound L_Phe L-Phenylalanine PAOx (E/Z)-Phenylacetaldoxime L_Phe->PAOx CYP79 family PAN Phenylacetonitrile PAOx->PAN CYP71 family This compound (R)-Mandelonitrile PAN->this compound Cytochrome P450 Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_analysis Functional Analysis cDNA CYP cDNA Vector Expression Vector cDNA->Vector Yeast Yeast Transformation Vector->Yeast Induction Galactose Induction Yeast->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Microsomes Microsome Isolation Lysis->Microsomes Purification Affinity Chromatography Microsomes->Purification Activity In Vitro Assay Purification->Activity Analysis LC-MS/GC-MS Analysis Activity->Analysis Kinetics Kinetic Parameter Determination Analysis->Kinetics

References

An In-Depth Technical Guide to the Toxicological Profile and LD50 of Mandelonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelonitrile (C₈H₇NO), a cyanohydrin derived from benzaldehyde, is a compound of significant interest in various scientific fields, from organic synthesis to toxicology. Its presence in the pits of some fruits and its role as a precursor to the controversial compound laetrile underscore the importance of a thorough understanding of its toxicological properties. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a particular focus on its median lethal dose (LD50) across different species and routes of administration. The information is presented to be of maximal utility to researchers, scientists, and professionals involved in drug development and chemical safety assessment.

The primary mechanism of this compound's toxicity is its decomposition to benzaldehyde and highly toxic hydrogen cyanide (HCN).[1] This release of cyanide is central to its adverse health effects, as cyanide is a potent inhibitor of cellular respiration.

Acute Toxicity and LD50 of this compound

The acute toxicity of a substance is typically quantified by its LD50, the dose required to be lethal to 50% of a tested population. The LD50 of this compound has been determined in various animal models and through different routes of exposure. The available quantitative data is summarized in the table below.

SpeciesRoute of AdministrationLD50/LDLoValueReference
RatOralLD50116 mg/kg[1]
MouseIntravenousLD505.6 mg/kg (5600 µg/kg)[2][3][4]
FrogSubcutaneousLDLo0.6 mg/kg (600 µg/kg)[3]
MouseSubcutaneousLDLo23 mg/kg[3]
RabbitSubcutaneousLDLo6 mg/kg[3]

LD50: Median Lethal Dose. LDLo: Lowest Published Lethal Dose.

Experimental Protocols for LD50 Determination

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is a sequential testing procedure that uses a small number of animals to obtain a statistically reliable estimate of the LD50.

1. Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose. If it dies, the next animal is given a lower dose. This process continues until a stopping criterion is met.

2. Animal Species: Typically, rats (e.g., Sprague-Dawley or Wistar strains) are used. A small number of animals of a single sex (usually females, as they are often more sensitive) are required.

3. Housing and Feeding: Animals are housed in individual cages under controlled environmental conditions (temperature, humidity, and light/dark cycle). They are provided with a standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

4. Dose Administration: The test substance, this compound, is administered orally by gavage. The volume administered is typically kept low and constant across all dose levels by adjusting the concentration of the dosing solution.

5. Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

6. Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes of the animals.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This guideline provides a method for assessing the toxicity of a substance when applied to the skin.

1. Principle: The test substance is applied to a shaved area of the skin of several animals in a single dose.

2. Animal Species: Rats, rabbits, or guinea pigs are commonly used.

3. Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

4. Application of Test Substance: A measured amount of this compound is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing.

5. Exposure Duration: The exposure period is typically 24 hours.

6. Observation Period: After the exposure period, the dressing is removed, and the skin is cleansed. The animals are then observed for 14 days for signs of toxicity and skin reactions at the site of application.

7. Data Analysis: The LD50 is determined based on the mortality observed at different dose levels.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This method is used to assess the toxicity of a substance when inhaled.

1. Principle: Animals are exposed to the test substance, which is dispersed in the air as a gas, vapor, or aerosol, for a defined period.

2. Animal Species: Rats are the preferred species.

3. Exposure Conditions: The animals are exposed in a whole-body or nose-only inhalation chamber. The concentration of this compound in the air is carefully controlled and monitored. The standard exposure duration is 4 hours.

4. Observation Period: Following exposure, the animals are observed for at least 14 days for signs of toxicity and mortality.

5. Data Analysis: The LC50 (median lethal concentration) is calculated based on the mortality data at different exposure concentrations.

Mechanism of Toxicity: The Role of Cyanide

The toxicity of this compound is intrinsically linked to its breakdown into hydrogen cyanide (HCN). Cyanide is a potent cytotoxic agent that exerts its effects by inhibiting cellular respiration.

Signaling Pathway of Cyanide-Induced Cell Death

Cyanide primarily targets cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition leads to a cascade of events culminating in either apoptosis (programmed cell death) or necrosis, depending on the concentration and duration of exposure.

Caption: Cyanide-induced cellular toxicity pathway.

Experimental Workflow for Acute Oral LD50 Determination

The following diagram illustrates a typical workflow for an acute oral LD50 study, such as one following the OECD 425 guideline.

Acute_Oral_LD50_Workflow Start Start: Preliminary Information Gathering Dose_Selection Selection of Starting Dose Level Start->Dose_Selection Animal_Prep Animal Preparation (Fasting) Dose_Selection->Animal_Prep Dosing Oral Administration (Gavage) Animal_Prep->Dosing Observation Observation (14 days) - Clinical Signs - Body Weight - Mortality Dosing->Observation Outcome Animal Outcome? Observation->Outcome Survived Survived Outcome->Survived Yes Died Died Outcome->Died No Next_Dose_Up Administer Higher Dose to Next Animal Survived->Next_Dose_Up Next_Dose_Down Administer Lower Dose to Next Animal Died->Next_Dose_Down Stopping_Criterion Stopping Criterion Met? Next_Dose_Up->Stopping_Criterion Next_Dose_Down->Stopping_Criterion Stopping_Criterion->Dosing No End End: Data Analysis (Maximum Likelihood Method) & LD50 Calculation Stopping_Criterion->End Yes

Caption: Workflow for an acute oral LD50 study.

Conclusion

The toxicological profile of this compound is dominated by its rapid decomposition to hydrogen cyanide, a potent inhibitor of cellular respiration. The available LD50 data, primarily from rodent studies, classify this compound as a toxic substance. A comprehensive understanding of its toxicity requires not only the quantitative LD50 values but also a detailed knowledge of the experimental protocols under which these values were obtained. While specific historical study details are not always accessible, adherence to internationally recognized guidelines, such as those provided by the OECD, ensures the reliability and reproducibility of such toxicological assessments. For researchers and professionals in drug development, a thorough appreciation of the toxicokinetics and mechanism of action of this compound and its metabolites is crucial for risk assessment and the development of safe handling procedures and potential therapeutic interventions in cases of exposure. Further research to fill the gaps in dermal and inhalation toxicity data, along with detailed protocols for all cited LD50 values, would provide a more complete toxicological profile of this important chemical compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Mandelonitrile

Abstract: This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and relevant experimental methodologies pertaining to this compound. It is intended for an audience with a strong background in organic chemistry and drug development. The document details the physicochemical properties, synthesis protocols for both racemic and enantiomerically pure forms, and methods for their separation and characterization.

Chemical Structure of this compound

This compound, a cyanohydrin, is structurally derived from the nucleophilic addition of a cyanide anion to benzaldehyde.[1][2] Its chemical structure consists of a phenyl group, a hydroxyl group (-OH), and a nitrile group (-C≡N) all attached to the same benzylic carbon atom.[1][3] This central carbon is a stereocenter, giving rise to the compound's chirality.

  • IUPAC Name: 2-hydroxy-2-phenylacetonitrile[3][4]

  • Molecular Formula: C₈H₇NO[2][3][4][5][6][7]

  • Synonyms: Benzaldehyde cyanohydrin, Phenylglycolonitrile, α-Hydroxybenzeneacetonitrile, Amygdalonitrile[3][4][6]

This compound is a key synthetic intermediate, as the nitrile and hydroxyl groups can be transformed into a variety of other functional groups, such as carboxylic acids (mandelic acid) or primary amines (phenethylamine), which are valuable in pharmaceutical synthesis.[1][5] Upon heating, it can decompose back into benzaldehyde and toxic hydrogen cyanide.[5]

Stereoisomers of this compound

The presence of a single chiral carbon atom means that this compound exists as a pair of non-superimposable mirror images, known as enantiomers.[1] These are designated as (R)-mandelonitrile and (S)-mandelonitrile.

  • (R)-(+)-Mandelonitrile: This is the naturally occurring enantiomer.[1] It is found in the pits of various fruits, such as almonds and apricots, as the aglycone component of cyanogenic glycosides like amygdalin and prunasin.[2][5] It serves as a valuable precursor for the synthesis of optically active pharmaceuticals.[2][5]

  • (S)-(-)-Mandelonitrile: This is the corresponding enantiomer to the natural form.[6]

While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions.[8] Their interactions with other chiral molecules, such as biological receptors or enzymes, can differ significantly, leading to distinct pharmacological effects. Conventional chemical synthesis methods typically yield a 50:50 mixture of both enantiomers, known as a racemic mixture.[5]

Caption: Logical relationship of this compound and its stereoisomers.

Physicochemical Properties

The quantitative data for this compound and its stereoisomers are summarized below. Note that many physical properties are identical for the individual enantiomers and the racemic mixture.

PropertyRacemic this compound(R)-(+)-Mandelonitrile(S)-(-)-Mandelonitrile
CAS Number 532-28-5[2][3]10020-96-9[7][9]28549-12-4[6]
Molecular Formula C₈H₇NO[2][3][5]C₈H₇NO[7][9]C₈H₇NO[6]
Molar Mass 133.15 g/mol [2][7]133.15 g/mol [7]133.15 g/mol [6]
Appearance Reddish-brown or colorless to pale yellow liquid[4][5]--
Melting Point -22 °C[2]28 °C[7]-
Boiling Point Decomposes[2]170 °C[7]-
Density 1.117 g/mL[2]1.117 g/cm³[7]-
Solubility Insoluble in water; miscible with ethanol and diethyl ether[5]Soluble in water[7]-

Experimental Protocols

Synthesis of this compound

Protocol 4.1.1: Synthesis of Racemic this compound

This common laboratory and industrial method involves the reaction of benzaldehyde with an alkali cyanide, often in the presence of sodium bisulfite.[5][10]

  • Reaction Setup: In a flask equipped with a mechanical stirrer and cooled in an ice bath, combine 3 moles of benzaldehyde and a solution of 3 moles of sodium cyanide in 500 mL of water.[10]

  • Addition of Bisulfite: While stirring vigorously, slowly add 850 mL of a saturated sodium bisulfite solution. The addition should take 10-15 minutes. Concurrently add 900 g of cracked ice to maintain a low temperature.[10]

  • Formation and Separation: An oily layer of this compound will form. Separate this layer from the aqueous phase using a separatory funnel.[10]

  • Extraction: Extract the aqueous layer once with approximately 150 mL of toluene to recover any dissolved product. Combine this with the main nitrile layer.[10]

  • Yield: This method can achieve industrial yields of up to 91% based on the consumption of benzaldehyde.[5]

Racemic_Synthesis benzaldehyde Benzaldehyde reactor Reaction Vessel (Controlled pH, Temp) benzaldehyde->reactor nacn NaCN / H+ nacn->reactor racemic_this compound Racemic this compound (R/S 50:50 Mixture) reactor->racemic_this compound Nucleophilic Addition Enantioselective_Synthesis benzaldehyde Benzaldehyde enzyme Hydroxynitrile Lyase (e.g., PaHNL) pH 5.5, 5°C benzaldehyde->enzyme hcn HCN hcn->enzyme r_this compound (R)-Mandelonitrile (>99% ee) enzyme->r_this compound Stereoselective Addition

References

Mandelonitrile: A Pivotal Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Mandelonitrile, the cyanohydrin of benzaldehyde, stands as a critical and versatile intermediate in the landscape of organic synthesis.[1] Its unique structure, featuring both a hydroxyl and a nitrile group attached to the same benzylic carbon, provides a gateway to a wide array of valuable chemical transformations.[1] This guide offers an in-depth exploration of this compound's synthesis, its role as a chiral building block, and its application in the preparation of key pharmaceutical and fine chemical precursors.

Synthesis of this compound

The preparation of this compound can be achieved through several distinct methodologies, ranging from classic chemical syntheses to advanced biocatalytic routes. The choice of method often depends on the desired scale, purity, and, critically, the required stereochemistry.

1.1. Chemical Synthesis

The most common laboratory-scale synthesis involves the nucleophilic addition of a cyanide source to benzaldehyde.[2] This reaction can be performed using hydrogen cyanide (HCN) or, more safely, with alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) in an acidic environment.[2]

Another prevalent method involves the initial formation of the benzaldehyde bisulfite addition product, which then reacts with potassium or sodium cyanide to yield this compound in almost quantitative amounts.

1.2. Biocatalytic Synthesis

For enantioselective synthesis, enzymatic methods using hydroxynitrile lyases (HNLs) are superior.[2][3] These enzymes catalyze the stereospecific addition of cyanide to benzaldehyde, allowing for the production of either (R)- or (S)-mandelonitrile with high enantiomeric excess (ee).[3] The naturally occurring (R)-(+) enantiomer is a valuable intermediate for preparing optically active α-hydroxy carboxylic acids and other chiral compounds.[4]

Table 1: Comparison of this compound Synthesis Methods

MethodReagentsKey FeaturesTypical YieldEnantioselectivityReference
Chemical Synthesis (Bisulfite Adduct) Benzaldehyde, Sodium Bisulfite, KCN/NaCNHigh yield, produces racemic mixture.Nearly quantitativeRacemic
Chemical Synthesis (Direct Cyanation) Benzaldehyde, NaCN/KCN, Acid (e.g., HCl)Direct, one-pot reaction; produces racemic mixture.~85-99%Racemic[5]
Biocatalytic Synthesis (HNL) Benzaldehyde, HCN or KCN, Hydroxynitrile Lyase (HNL)High enantioselectivity, mild reaction conditions.>90%>99% ee[3][6]

Experimental Protocols

2.1. Protocol: Synthesis of Racemic this compound via Bisulfite Adduct

  • Preparation of Bisulfite Adduct : Vigorously stir 15 g of benzaldehyde with 50 ml of concentrated sodium bisulfite solution for 30 minutes.

  • Isolation : Filter the crystalline bisulfite addition product, wash it with alcohol, and create a thin paste by stirring with water.

  • Cyanation : Add a 30% solution of 12 g of potassium cyanide all at once with vigorous stirring. The bisulfite product dissolves, and oily this compound precipitates.

  • Workup : The this compound layer is separated. The aqueous layer can be extracted with benzene to recover residual product.[7] Due to its instability, further purification beyond washing with water is often avoided.

2.2. Protocol: Enantioselective Synthesis of (R)-Mandelonitrile using Immobilized HNL [8]

  • Reaction Setup : Prepare a solution of benzaldehyde (1 mmol) in methyl tert-butyl ether (MTBE) buffered with acetate (pH 4).

  • Cyanide Source : Add a 1.75 M solution of HCN in the same buffered MTBE. The typical molar ratio of benzaldehyde to HCN is 1:4.

  • Enzyme Addition : Introduce the immobilized hydroxynitrile lyase (e.g., GtHNL-TV immobilized on Celite R-633).

  • Reaction Conditions : Stir the reaction mixture at 700 rpm at 5 °C.

  • Monitoring and Isolation : Monitor the reaction progress using gas chromatography. Nearly complete conversion and excellent enantioselectivity (>99% ee) are typically achieved within 4 hours.[8]

G Workflow: Enantioselective Synthesis of (R)-Mandelonitrile cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Product benzaldehyde Benzaldehyde in buffered MTBE (pH 4) reactor Stirred Reactor (5°C, 700 rpm, 4h) benzaldehyde->reactor hcn HCN Solution in buffered MTBE hcn->reactor enzyme Immobilized Hydroxynitrile Lyase (HNL) enzyme->reactor gc GC Analysis for Conversion & ee reactor->gc Sampling product (R)-Mandelonitrile (>99% ee) gc->product

Caption: Workflow for HNL-catalyzed synthesis of (R)-mandelonitrile.

This compound as a Synthetic Intermediate

The true value of this compound lies in the reactivity of its nitrile and hydroxyl functional groups, making it a versatile precursor to several important classes of compounds.[9]

3.1. Synthesis of α-Hydroxy Acids (Mandelic Acid)

The most direct transformation of this compound is its hydrolysis to mandelic acid, an important chiral resolving agent and building block in pharmaceuticals.[10] This is typically achieved by heating with a strong acid, such as concentrated hydrochloric acid.[7] The ammonium chloride byproduct is subsequently removed.[7] The enantiopurity of the starting this compound is retained, making this a key route to optically pure mandelic acid and its derivatives.[10]

3.2. Synthesis of α-Amino Acids (Strecker Synthesis)

This compound is a key intermediate in the Strecker synthesis of α-amino acids, specifically for producing phenylglycine.[11][12] The synthesis starts with benzaldehyde, which reacts with ammonia to form an imine. Subsequent attack by a cyanide ion generates an α-amino nitrile (a derivative of this compound).[12] This intermediate is then hydrolyzed with acid to yield the final α-amino acid.[12]

G Key Synthetic Pathways from this compound cluster_hydroxy_acid α-Hydroxy Acid Pathway cluster_amino_acid α-Amino Acid Pathway (Strecker) benzaldehyde Benzaldehyde This compound This compound benzaldehyde->this compound + KCN / H+ imine Imine Intermediate benzaldehyde->imine + NH3 mandelic_acid Mandelic Acid This compound->mandelic_acid Acid Hydrolysis (H3O+, Δ) amino_nitrile α-Amino Nitrile imine->amino_nitrile + KCN / H+ phenylglycine Phenylglycine amino_nitrile->phenylglycine Acid Hydrolysis (H3O+, Δ)

Caption: Synthetic routes from this compound to key derivatives.

Applications in Drug Development and Fine Chemicals

This compound and its derivatives are crucial precursors for numerous active pharmaceutical ingredients (APIs) and fine chemicals.[1][13][14]

  • Chiral Pharmaceuticals : The ability to produce enantiomerically pure mandelic acid from chiral this compound is vital.[10] (R)-(-)-Mandelic acid, for example, is produced via enantioselective biocatalytic hydrolysis of (R,S)-mandelonitrile and is a widely used intermediate.[15] Similarly, (R)-2-chloromandelic acid, derived from the corresponding chlorobenzaldehyde cyanohydrin, is a precursor to the antithrombotic drug clopidogrel.[10]

  • Agrochemicals : this compound derivatives also find use in the development of novel agrochemicals for crop protection.[1]

  • Antimicrobial Agents : Research has demonstrated that certain this compound derivatives exhibit significant antimicrobial activity, particularly against resistant bacterial strains like Pseudomonas aeruginosa.[16][17]

The enzymatic conversion of this compound is a key area of study, not only for synthesis but also for understanding its biological interactions and potential toxicological pathways, as it can decompose to release hydrogen cyanide.[2][18]

Table 2: Enantioselective Biocatalytic Synthesis of Mandelic Acid

SubstrateBiocatalyst (Organism)ProductEnantiomeric Excess (ee)Key ConditionsReference
(R,S)-MandelonitrileAlcaligenes faecalis ZJUTB10 (mutant)(R)-(-)-Mandelic AcidNot specified, but described as "excellent enantioselectivity"pH 7.7-8.5, 35°C[15]
(R,S)-MandelonitrileAlcaligenes sp. ECU0401 (recombinant)(R)-(-)-Mandelic Acid>99%pH 8.0, 45°C[19]
BenzaldehydePrunus dulcis HNL-CLEA(R)-Mandelonitrile99%pH 4.0, 5°C[6]

Conclusion

This compound is a cornerstone intermediate whose utility in organic synthesis is continually expanding. From its straightforward synthesis to its role as a prochiral precursor, it offers chemists a reliable and versatile tool. The advent of robust biocatalytic methods for its enantioselective synthesis has further elevated its importance, particularly in the pharmaceutical industry where stereochemical purity is paramount. As research in green chemistry and biocatalysis progresses, the role of this compound as a key building block for complex, high-value molecules is set to grow even further.[1]

References

A Comprehensive Technical Guide to the Safe Handling of Mandelonitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical health and safety information for the handling of Mandelonitrile in a laboratory setting. Adherence to these protocols is essential to mitigate the significant risks associated with this compound.

Section 1: Chemical and Physical Properties

This compound, also known as benzaldehyde cyanohydrin, is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] It is a cyanohydrin derived from benzaldehyde and hydrogen cyanide.[1] A clear understanding of its physical and chemical properties is the first step in ensuring its safe handling.

PropertyValueSource
Appearance Colorless to pale yellow or reddish-brown liquid[1][2]
Molecular Formula C₈H₇NO[3]
Molecular Weight 133.15 g/mol [3]
Boiling Point 102°C at 14 mmHg (decomposes at 338°F / 170°C at 760 mmHg)[2][3]
Melting Point 10°C to -10°C[3][4]
Flash Point 97°C (206.6°F)[3][5]
Density 1.1165 g/mL at 68°F (20°C)[2]
Solubility Less than 1 mg/mL in water at 68°F (20°C)[2]

Section 2: Health Hazard Information

This compound is classified as acutely toxic and poses significant health risks upon exposure through oral, dermal, and inhalation routes.[3][6] Its toxicity is primarily attributed to its ability to release cyanide.

Hazard ClassificationGHS CategoryStatementSource
Acute Toxicity, Oral Category 1 / Category 3Toxic if swallowed[3][6]
Acute Toxicity, Dermal Category 1 / Category 3Toxic in contact with skin[3][6]
Acute Toxicity, Inhalation Category 1 / Category 3Toxic if inhaled[3][6]
Serious Eye Damage Category 1Causes serious eye damage[3][6]
Skin Irritation Category 2Causes skin irritation[3]
Aquatic Hazard (Chronic) Category 1Very toxic to aquatic life with long lasting effects[3]

Symptoms of Exposure:

  • Inhalation: May cause irritation of the mucous membranes and upper respiratory tract. Similar to ingestion, it can lead to headache, dizziness, weakness, collapse, unconsciousness, and potentially death.

  • Skin Contact: Causes skin irritation and can be absorbed through the skin, leading to systemic toxic effects.[6]

  • Eye Contact: Causes severe eye irritation and damage.[7]

  • Ingestion: Metabolism can release cyanide, leading to symptoms such as headache, dizziness, weakness, collapse, unconsciousness, and in severe cases, death. It also causes irritation to the gastrointestinal tract.

  • Chronic Exposure: Absorption into the body can lead to the formation of methemoglobin, which in sufficient concentrations causes cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).

Section 3: Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound to prevent any direct contact.

PPE TypeSpecificationRationaleSource
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.Protects against splashes and vapors that can cause severe eye damage.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene, or butyl rubber), a chemical-resistant apron, and long-sleeved clothing. Double-gloving is recommended.Prevents skin contact and absorption of the toxic substance.[3][7][8][9]
Respiratory Protection A full-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA) should be used if exposure limits are exceeded or in case of inadequate ventilation.Protects against the inhalation of toxic vapors.[2][3]

Section 4: Safe Handling and Storage Protocols

Engineering Controls

All work with this compound must be conducted in a well-ventilated area, specifically within a certified chemical fume hood.[7][8] An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Procedures
  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[6]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3][7]

  • Use non-sparking tools and take precautionary measures against static discharge.[3][7]

  • Never work alone when handling this compound.[10]

Storage Requirements
  • Store in a tightly closed, light-resistant container under an inert atmosphere (e.g., Argon or Nitrogen).[2][7]

  • The storage area should be cool, dry, well-ventilated, and locked.[3][6]

  • Store away from incompatible materials such as acids, strong oxidizing agents, and bases, as mixing can lead to violent reactions or the release of hydrogen cyanide gas.[3][11]

Section 5: Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

Emergency SituationProtocolSource
Inhalation 1. Move the victim to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. If the victim is not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation. 4. Seek immediate medical attention.[3][7]
Skin Contact 1. Immediately remove all contaminated clothing. 2. Wash the affected area with soap and plenty of water for at least 15 minutes. 3. Seek immediate medical attention.[3]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[3]
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[3]
Spill 1. Evacuate personnel from the area and ensure adequate ventilation. 2. Remove all sources of ignition. 3. Wear appropriate PPE, including respiratory protection. 4. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust. 5. Collect the absorbed material into a suitable, labeled container for disposal.[6]
Fire 1. Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. 2. Firefighters must wear self-contained breathing apparatus and full protective gear. 3. Thermal decomposition may produce irritating and highly toxic gases, including hydrogen cyanide.[5][12]

Section 6: Waste Disposal

This compound and any contaminated materials must be treated as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][7]

  • Do not allow the chemical to enter drains or the environment.[3]

  • Contaminated materials such as gloves, absorbent paper, and disposable clothing should be sealed in a vapor-tight plastic bag for disposal.[2]

Section 7: Experimental Protocols and Logical Relationships

Decontamination Protocol for Glassware and Surfaces

A multi-step decontamination process is crucial for any equipment or surfaces that have come into contact with this compound.

Decontamination_Workflow A Contaminated Item (Glassware/Surface) B Initial Rinse with pH 10 Buffer Solution A->B Step 1 C Clean with Freshly Prepared 10% Bleach Solution B->C Step 2 D Thorough Rinse with Water C->D Step 3 E Final Rinse with Appropriate Solvent (e.g., Ethanol) D->E Step 4 F Air Dry in a Fume Hood E->F Step 5 G Decontaminated Item F->G Step 6

Caption: Workflow for the decontamination of materials exposed to this compound.

Emergency Response Logic for Accidental Exposure

The following diagram illustrates the critical decision-making pathway in the event of an accidental exposure to this compound.

Caption: Decision tree for first aid response to this compound exposure.

Signaling Pathway of Cyanide Toxicity

This compound exerts its primary toxic effect through the release of the cyanide ion (CN⁻), which is a potent inhibitor of cellular respiration.

Cyanide_Toxicity_Pathway cluster_0 Mitochondrion ETC Electron Transport Chain (ETC) CytC Cytochrome c Oxidase (Complex IV) ETC->CytC Electron Flow ATP ATP Production ETC->ATP Drives O2 Oxygen (O₂) CytC->O2 Reduces to H₂O This compound This compound Exposure Cyanide Release of Cyanide Ion (CN⁻) This compound->Cyanide Inhibition Inhibition Cyanide->Inhibition Inhibition->CytC Block Blockage of Electron Transfer to O₂ Inhibition->Block ATP_Depletion Cellular ATP Depletion Block->ATP_Depletion Leads to Cytotoxic_Hypoxia Cytotoxic Hypoxia & Cell Death ATP_Depletion->Cytotoxic_Hypoxia

Caption: Mechanism of cellular toxicity induced by this compound via cyanide.

References

A Technical Guide to the Solubility of Mandelonitrile in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of mandelonitrile in aqueous and organic solvents. The information is compiled from various sources to assist researchers and professionals in drug development and other scientific endeavors. This document presents available quantitative data, details experimental protocols for solubility determination, and includes visualizations to clarify experimental workflows.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound that describes its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pH. In the context of drug development, solubility is a critical parameter that affects a drug's bioavailability and formulation.

Quantitative Solubility Data for this compound

The following tables summarize the available quantitative and qualitative data on the solubility of this compound. It is important to note that there are inconsistencies in the reported values for aqueous solubility, and quantitative data for organic solvents are limited. Researchers are advised to perform their own solubility assessments for their specific applications.

Table 1: Solubility of this compound in Water

Solubility ValueTemperature (°C)Source ReferenceNotes
< 1 g/LNot Specified[1]-
< 1 mg/mL20[2][3]Equivalent to < 1 g/L
12.7 g/L25N/AWhile quantitative, the primary source is not a peer-reviewed scientific journal.
Insoluble / ImmiscibleNot Specified[1][3]Qualitative description from multiple sources.

Table 2: Solubility of this compound in Organic Solvents

SolventSolubilityTemperature (°C)Source ReferenceNotes
EthanolFreely Soluble / MiscibleNot Specified[1][4]Qualitative description.
Diethyl EtherFreely Soluble / MiscibleNot Specified[1][4]Qualitative description.
ChloroformFreely SolubleNot Specified[4]Qualitative description.

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The most widely recognized method for determining the equilibrium solubility of a compound is the shake-flask method, as described in OECD Guideline 105.[4] This method is applicable for substances with solubilities above 10⁻² g/L.[5][6]

Principle

A surplus of the test substance, this compound, is agitated in a specific solvent (e.g., water or an organic solvent) at a constant temperature until equilibrium is reached. The concentration of this compound in the saturated solution is then determined using a suitable analytical method.

Materials and Apparatus
  • This compound (of known purity)

  • Solvent of interest (e.g., purified water, ethanol, etc.)

  • Glass flasks with stoppers

  • Constant temperature water bath or incubator with shaker

  • Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography (GC))

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility of this compound and the time required to reach equilibrium. This helps in determining the appropriate amount of substance and solvent to be used in the definitive test.

  • Preparation of Test Solutions:

    • Weigh an excess amount of this compound into a flask. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at the end of the experiment.

    • Add a known volume of the solvent to the flask.

  • Equilibration:

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a constant temperature shaker bath. The recommended temperature is 20 ± 0.5 °C, but other temperatures can be used depending on the study's requirements.

    • Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The equilibration time should be sufficient for the concentration of the dissolved this compound to become constant.

  • Phase Separation:

    • After equilibration, allow the flasks to stand in the constant temperature bath to let the undissolved this compound settle.

    • Carefully separate the saturated solution from the undissolved solid. This can be achieved by centrifugation or filtration. It is crucial to perform this step at the same temperature as the equilibration to avoid any changes in solubility.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the saturated solution and the calibration standards using a validated analytical method (e.g., HPLC-UV).

    • Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

  • Data Reporting:

    • The solubility is reported as the mean of at least three independent determinations.

    • The results should be expressed in units of g/L or mg/mL, and the temperature of the measurement must be specified.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Seal flask and place in shaker bath B->C D Agitate at constant temperature C->D E Allow solid to settle D->E F Centrifuge or filter the supernatant E->F H Analyze saturated solution and standards (e.g., HPLC) F->H G Prepare calibration standards G->H I Determine concentration H->I J J I->J Report Solubility

Caption: Workflow for the shake-flask solubility determination method.

Logical Relationship of Solubility Information

The following diagram illustrates the relationship between different types of solubility information and their application.

G A Solubility Data B Qualitative (e.g., soluble, insoluble) A->B C Quantitative (e.g., g/L) A->C E Preliminary Screening B->E F Formulation Development C->F G Regulatory Submission C->G D Experimental Protocol (e.g., Shake-Flask) D->C D->G

Caption: Interrelation of solubility data types and their applications.

References

The Dawn of a New Radical: A Technical Guide to the First Synthesis of Mandelonitrile in 1832

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal moment in the history of organic chemistry, the first synthesis of mandelonitrile was achieved in 1832 by Justus von Liebig and Friedrich Wöhler. This breakthrough was a cornerstone of their broader investigation into the nature of the "benzoyl radical," a concept that revolutionized the understanding of molecular structure and reactivity. This technical guide provides an in-depth analysis of this historic synthesis, detailing the experimental protocols of the era and the profound implications of their findings for chemical science.

Introduction: The Quest for the Benzoyl Radical

In the early 19th century, the prevailing theory of chemical composition was dualism, which posited that compounds were formed by the electrostatic attraction of acidic and basic components. Organic chemistry, with its complex and seemingly chaotic array of substances derived from living organisms, presented a significant challenge to this framework. The collaborative work of Liebig and Wöhler on the oil of bitter almonds (primarily benzaldehyde) sought to bring order to this complexity by identifying a stable "radical"—a group of atoms that remains unchanged through a series of chemical transformations. Their seminal paper, "Untersuchungen über das Radikal der Benzoesäure" (Investigations on the Radical of Benzoic Acid), published in the Annalen der Pharmacie in 1832, laid the foundation for the theory of compound radicals.

The synthesis of this compound, then known as "Blausäurehaltiges Bittermandelöl" (hydrocyanic acid-containing bitter almond oil), was a key piece of evidence in their argumentation. By reacting benzaldehyde with hydrocyanic acid, they demonstrated the addition of a simple molecule to the benzoyl radical without altering its core structure.

Experimental Protocol for the Synthesis of this compound (circa 1832)

Based on a reconstruction of the likely procedures described in their 1832 publication and the common laboratory practices of the time, the following protocol outlines the first synthesis of this compound. It is important to note that the precision and safety standards of modern chemistry were not in place, and the reagents and equipment were rudimentary by today's measures.

Objective: To prepare this compound by the reaction of oil of bitter almonds (benzaldehyde) with hydrocyanic acid.

Reagents and Apparatus:

  • Oil of Bitter Almonds (Benzaldehyde): Purified by distillation.

  • Hydrocyanic Acid (Prussic Acid): Likely prepared fresh by reacting potassium ferrocyanide with sulfuric acid and distilled. This was an extremely hazardous substance, and its handling would have been perilous.

  • Potassium Hydroxide (Potash): Used for neutralization and to facilitate the reaction.

  • Distillation Apparatus: Retorts and receivers made of glass.

  • Separatory Funnel (or equivalent): For separating immiscible liquids.

  • Drying Agent: Likely fused calcium chloride.

Methodology:

  • Reaction Setup: A quantity of purified oil of bitter almonds was placed in a glass flask or retort.

  • Addition of Hydrocyanic Acid: An aqueous solution of hydrocyanic acid was added to the benzaldehyde. The exact stoichiometry was likely not precisely controlled, but a slight excess of hydrocyanic acid was probably used to ensure complete reaction.

  • Catalysis with Potash: A small amount of potassium hydroxide solution was added to the mixture. This would have served to deprotonate the hydrocyanic acid, generating the more nucleophilic cyanide ion required for the addition to the carbonyl group of benzaldehyde.

  • Reaction Conditions: The mixture was likely agitated by shaking and allowed to stand at ambient temperature. The progress of the reaction would have been monitored by observing changes in the appearance of the mixture, such as the formation of an oily layer.

  • Isolation and Purification:

    • The reaction mixture was transferred to a separatory apparatus. The oily layer, containing the this compound, was separated from the aqueous layer.

    • The crude this compound was then likely washed with water to remove any remaining salts and excess acid.

    • Drying of the product was achieved by adding a dehydrating agent like fused calcium chloride and allowing it to stand.

    • Further purification, if attempted, would have been through careful distillation under reduced pressure, a technique that was becoming more common in that era for heat-sensitive compounds.

Quantitative Data:

Unfortunately, Liebig and Wöhler's 1832 paper does not provide specific quantitative data such as the molar ratios of reactants, reaction yields, or detailed physical constants for the synthesized this compound in the manner expected of modern chemical literature. Their focus was more on the qualitative transformation and the elemental analysis to prove the composition of the new compound and its relationship to the benzoyl radical.

ParameterReported Value (Qualitative Description)Modern Value (for Racemic this compound)
Appearance A colorless to yellowish oilColorless to pale yellow liquid
Odor Characteristic of bitter almondsFaint almond-like odor
Solubility in Water Sparingly solubleSlightly soluble
Solubility in Ether Readily solubleSoluble

Reaction Mechanism and Signaling Pathway

The synthesis of this compound is a classic example of a nucleophilic addition to a carbonyl group. While the concept of reaction mechanisms was not fully developed in 1832, we can represent the logical relationship of the reactants and products as understood then, and the modern mechanistic pathway.

logical_relationship Oil of Bitter Almonds Oil of Bitter Almonds This compound This compound Oil of Bitter Almonds->this compound Hydrocyanic Acid Hydrocyanic Acid Hydrocyanic Acid->this compound Potash (Catalyst) Potash (Catalyst) Potash (Catalyst)->this compound caption Logical Relationship of Reactants and Product in the 1832 Synthesis experimental_workflow cluster_reactants Reactants cluster_process Process cluster_product Product benzaldehyde Oil of Bitter Almonds (Benzaldehyde) mixing Mixing in Flask benzaldehyde->mixing hcn Hydrocyanic Acid hcn->mixing koh Potash (Catalyst) koh->mixing reaction Reaction at Ambient Temperature mixing->reaction separation Separation of Oily Layer reaction->separation washing Washing with Water separation->washing drying Drying with Calcium Chloride washing->drying This compound This compound drying->this compound caption Experimental Workflow for the 1832 Synthesis of this compound

Methodological & Application

Application Notes and Protocols for the Synthesis of Mandelonitrile

Author: BenchChem Technical Support Team. Date: December 2025

These notes provide detailed procedures for the synthesis of mandelonitrile from benzaldehyde and sodium cyanide, targeting researchers in chemistry and drug development. The protocols outlined below are based on established chemical literature and patents, offering methods that optimize for yield and purity.

Introduction

This compound (2-hydroxy-2-phenylacetonitrile) is a cyanohydrin derived from benzaldehyde. It serves as a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals, including mandelic acid. The synthesis involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of benzaldehyde. While the reaction can be performed by directly mixing the reagents, controlling the reaction conditions is critical to minimize side reactions and maximize product yield and purity. Two primary methods are detailed below: the sodium bisulfite adduct method and a direct reaction method with pH control.

Reaction Mechanism: The fundamental reaction is the nucleophilic addition of the cyanide ion (CN⁻) to the electrophilic carbonyl carbon of benzaldehyde. This is followed by the protonation of the resulting alkoxide intermediate to form this compound. The reaction is often catalyzed by a base, which helps in the generation of the cyanide nucleophile.

Experimental Protocols

Method 1: Synthesis via Sodium Bisulfite Adduct

This classic method involves the initial formation of a crystalline bisulfite addition product of benzaldehyde, which is then converted to this compound. This two-step, one-pot process helps to ensure a clean reaction with a high yield.

Protocol:

  • In a flask equipped with a mechanical stirrer, combine 15 g of benzaldehyde with 50 mL of a concentrated sodium bisulfite solution.

  • Stir the mixture vigorously for approximately 30 minutes. A crystalline solid, the sodium hydroxy(phenyl)methanesulfonate adduct, will form.

  • Filter the crystalline adduct and wash it with alcohol to remove any unreacted benzaldehyde.

  • Create a thin paste of the washed adduct with water and transfer it back to the reaction flask.

  • Prepare a 30% aqueous solution of sodium cyanide (or potassium cyanide, using 12 g).

  • Add the cyanide solution to the adduct paste all at once while stirring vigorously. The solid will dissolve, and oily this compound will precipitate.

  • Separate the this compound oil from the aqueous layer. The product can be further purified if necessary, though it is noted to be unstable.

Method 2: Direct Synthesis with pH Control

This modern industrial method offers very high yields and purity by carefully controlling the pH of the reaction mixture to prevent side reactions that typically occur under alkaline conditions.[1]

Protocol:

  • Dissolve 426 g of benzaldehyde in 500 mL of ethyl acetate to prepare the organic phase.[1]

  • In a separate reaction vessel, prepare the aqueous phase consisting of 640 g of a 30% aqueous sodium cyanide solution.[1]

  • Cool the sodium cyanide solution to between 5-10°C.[1]

  • Carefully add hydrochloric acid to the cyanide solution to adjust the pH to a range of 6.8-7.2.[1]

  • While maintaining the temperature between 10-20°C and stirring vigorously, slowly add the benzaldehyde-ethyl acetate solution to the pH-adjusted sodium cyanide solution.[1]

  • After the addition is complete, continue stirring the mixture for 2 hours at a controlled temperature (e.g., 16-18°C).[1]

  • Stop stirring and allow the mixture to stand, which will result in the separation of the organic and aqueous layers.[1]

  • Separate the upper organic layer (ethyl acetate containing the product).

  • Concentrate the organic layer by recovering the ethyl acetate solvent via distillation to obtain the final this compound product.[1]

Data Presentation

The following tables summarize the quantitative data from the described protocols.

Table 1: Reactant and Solvent Quantities

ParameterMethod 1: Bisulfite AdductMethod 2: pH-Controlled Direct Synthesis
Benzaldehyde15 g426 g
Sodium Cyanide~9 g (in 30% solution)192 g (in 640 g of 30% solution)
Sodium Bisulfite50 mL (concentrated solution)N/A
SolventWater, Alcohol (for washing)Ethyl Acetate (500 mL), Water
pH Adjusting AgentN/AHydrochloric Acid

Table 2: Reaction Conditions and Product Specifications

ParameterMethod 1: Bisulfite AdductMethod 2: pH-Controlled Direct Synthesis
TemperatureRoom Temperature / Ice bath5-20°C
Reaction Time~1 hour2 hours (post-addition)
pHNot specified (typically alkaline)6.8 - 7.2
Reported YieldAlmost quantitative99.8% - 99.9%[1]
Reported PurityNot specified>98%[1]

Visualizations

Experimental Workflow for this compound Synthesis (pH-Controlled Method)

G Workflow for pH-Controlled Synthesis of this compound cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation benzaldehyde_prep Dissolve Benzaldehyde in Ethyl Acetate addition Slowly Add Benzaldehyde Solution to NaCN Solution (10-20°C) benzaldehyde_prep->addition nacn_prep Prepare 30% aq. NaCN Solution ph_adjust Cool NaCN Solution (5-10°C) & Adjust pH to 6.8-7.2 with HCl nacn_prep->ph_adjust ph_adjust->addition react Stir for 2 Hours at 16-18°C addition->react layer_sep Stop Stirring & Allow Layers to Separate react->layer_sep extract Separate Upper Organic Layer layer_sep->extract solvent_rem Recover Ethyl Acetate (Distillation) extract->solvent_rem product This compound Product solvent_rem->product

Caption: Workflow for pH-Controlled Synthesis of this compound.

References

Application of Mandelonitrile as a precursor for chiral pharmaceuticals.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of mandelonitrile as a key precursor in the synthesis of chiral pharmaceuticals. The focus is on enzymatic and chemoenzymatic routes that offer high enantioselectivity and yield, crucial for the production of optically pure active pharmaceutical ingredients (APIs).

Introduction

This compound, a cyanohydrin derived from benzaldehyde, is a versatile building block in organic synthesis. Its prochiral center allows for the stereoselective synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry.[1] The biological activity of many drugs is highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects.[2] This has driven the demand for efficient methods to produce single-enantiomer pharmaceuticals.

Enzymatic transformations of this compound and its derivatives offer a powerful and environmentally friendly alternative to traditional chemical methods.[3] Enzymes such as hydroxynitrile lyases (HNLs), nitrilases, and lipases can catalyze reactions with high specificity and under mild conditions, leading to products with excellent enantiomeric purity.[4][5][6]

This application note will detail the synthesis of key chiral intermediates derived from this compound, namely (R)- and (S)-mandelic acid, and their subsequent application in the synthesis of the chiral drugs Oxybutynin and Levetiracetam .

Chiral Intermediates from this compound

The primary chiral intermediates synthesized from this compound for pharmaceutical applications are the enantiomers of mandelic acid.

(R)-(-)-Mandelic Acid Synthesis via Nitrilase-Catalyzed Hydrolysis

(R)-(-)-Mandelic acid is a crucial precursor for various pharmaceuticals, including semi-synthetic penicillins and cephalosporins, as well as antitumor and antiobesity drugs.[5] A highly efficient method for its production is the enantioselective hydrolysis of racemic this compound using a nitrilase enzyme.[7][8]

Reaction Pathway:

G rac_this compound Racemic this compound nitrilase Nitrilase (R-selective) rac_this compound->nitrilase r_mandelic_acid (R)-(-)-Mandelic Acid nitrilase->r_mandelic_acid Hydrolysis s_this compound (S)-(+)-Mandelonitrile (unreacted) nitrilase->s_this compound racemization Racemization s_this compound->racemization racemization->rac_this compound G benzaldehyde Benzaldehyde s_hnl (S)-HNL benzaldehyde->s_hnl hcn HCN/KCN hcn->s_hnl s_this compound (S)-Mandelonitrile s_hnl->s_this compound Asymmetric Addition nitrilase Nitrilase s_this compound->nitrilase s_mandelic_acid (S)-(+)-Mandelic Acid nitrilase->s_mandelic_acid Hydrolysis G s_mandelic_acid (S)-Mandelic Acid intermediate (S)-2-Cyclohexyl-2-phenylglycolic acid s_mandelic_acid->intermediate Multi-step synthesis s_oxybutynin (S)-Oxybutynin intermediate->s_oxybutynin Esterification G mandelonitrile_derivative This compound Derivative intermediate Chiral Amide Intermediate mandelonitrile_derivative->intermediate Nitrile Hydratase (Dynamic Kinetic Resolution) levetiracetam Levetiracetam intermediate->levetiracetam Cyclization

References

Application Notes and Protocols: Synthesis of Mandelic Acid from Mandelonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of mandelic acid from mandelonitrile, a critical transformation in the production of various pharmaceutical intermediates.[1][2] this compound serves as a versatile precursor for producing mandelic acid, which is utilized as a chiral resolving agent and a building block in the synthesis of more complex molecules.[2]

Two primary methodologies are detailed: a classical chemical hydrolysis and a modern biocatalytic approach, which offers high enantioselectivity.

I. Chemical Synthesis: Acid-Catalyzed Hydrolysis of this compound

This method involves the hydrolysis of this compound using a strong acid, typically hydrochloric acid, to yield racemic mandelic acid.[3][4][5] The process is robust and provides good yields, although it does not offer stereoselectivity.

This protocol is adapted from established procedures.[3]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (c.p., sp. gr. 1.19)

  • Benzene

  • Sodium Bisulfite

  • Sodium Cyanide

  • Benzaldehyde

  • Cracked Ice

  • Ether

  • Sodium Sulfate (anhydrous)

Procedure:

  • Preparation of this compound: In a wide-mouthed glass jar equipped with a mechanical stirrer, dissolve 150 g (3 moles) of sodium cyanide in 500 cc of water and add 318 g (3 moles) of benzaldehyde.[3] While stirring, slowly add 850 cc of a saturated sodium bisulfite solution over 10-15 minutes.[3] During the first half of the addition, add 900 g of cracked ice to the mixture.[3] A layer of this compound will form and should be separated using a separatory funnel.[3] The aqueous layer can be extracted with 150 cc of benzene to recover any residual nitrile.[3]

  • Hydrolysis: Immediately place the crude this compound (approximately 290 cc) in an evaporating dish and add 425 cc of concentrated hydrochloric acid.[3] Allow the hydrolysis to proceed at room temperature for about 12 hours.[3] Subsequently, heat the mixture on a steam bath for 5-6 hours to remove water and excess hydrochloric acid.[3]

  • Isolation of Crude Mandelic Acid: Cool the mixture, which will result in the precipitation of ammonium chloride and mandelic acid.[3] Filter the solid mixture. The filtrate can be evaporated to dryness to recover more product.[3] The combined solid product will be deeply colored and should be dried in the air for at least 24 hours.[3]

  • Purification: The crude mixture of mandelic acid and ammonium chloride (370–390 g) is purified by extraction with hot benzene.[3] The hot benzene solution is decanted and cooled in an ice bath to crystallize the mandelic acid.[3] The crystals are then filtered with suction.[3]

ParameterValueReference
Starting MaterialBenzaldehyde (3 moles)[3]
Yield of Crude this compound~290 cc[3]
Yield of Crude Mandelic Acid & NH4Cl370–390 g[3]
Final Yield of Pure Mandelic Acid136–144 g (based on dichloroacetophenone)[4]
Melting Point of Mandelic Acid118-119°C
II. Biocatalytic Synthesis: Enantioselective Hydrolysis of this compound

This method utilizes a nitrilase enzyme, often from microbial sources, to catalyze the enantioselective hydrolysis of racemic this compound to produce optically pure (R)-(-)-mandelic acid.[6][7][8] This approach is gaining attention due to its high selectivity and milder reaction conditions.[7]

This protocol is a generalized representation based on studies using Alcaligenes faecalis.[6][7]

Materials:

  • Racemic this compound

  • Whole cells of Alcaligenes faecalis (or a recombinant E. coli expressing nitrilase)[6][8]

  • Phosphate Buffer (pH 7.7-8.5)[7]

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Biocatalyst Preparation: Cultivate Alcaligenes faecalis in a suitable medium containing an inducer for nitrilase expression (e.g., n-butyronitrile).[6] Harvest the cells by centrifugation and wash them with phosphate buffer. The resulting cell paste is the biocatalyst.

  • Enzymatic Hydrolysis: Prepare a reaction mixture containing racemic this compound (e.g., 20 mM) and the prepared biocatalyst in a phosphate buffer (pH ~8.0).[8][9] The reaction is typically carried out at a controlled temperature (e.g., 35-40°C) with agitation.[7][8]

  • Reaction Monitoring and Work-up: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing the concentration of mandelic acid and the disappearance of this compound by HPLC.[8] Once the reaction is complete, the cells are removed by centrifugation.

  • Product Isolation: The supernatant containing the (R)-(-)-mandelic acid is then subjected to further purification steps, such as extraction and crystallization, to isolate the final product.

ParameterValueReference
SubstrateRacemic this compound[6]
BiocatalystAlcaligenes faecalis ATCC 8750[6]
Product(R)-(-)-Mandelic Acid[6]
Enantiomeric Excess100%[6]
Yield91%[6]
Optimal pH7.7-8.5[7]
Optimal Temperature35°C[7]

Visualizations

Below are diagrams illustrating the chemical synthesis pathway and the general experimental workflow.

Chemical_Synthesis_of_Mandelic_Acid cluster_reagents1 cluster_reagents2 Benzaldehyde Benzaldehyde This compound This compound Benzaldehyde->this compound Cyanohydrin Formation NaCN_NaHSO3 NaCN / NaHSO3 Mandelic_Acid Mandelic Acid This compound->Mandelic_Acid Nitrile Hydrolysis HCl_H2O HCl / H2O (Hydrolysis)

Caption: Chemical synthesis pathway from benzaldehyde to mandelic acid.

Experimental_Workflow Start Start: Synthesis of this compound Hydrolysis Hydrolysis (Chemical or Biocatalytic) Start->Hydrolysis Isolation Isolation of Crude Product (Filtration / Centrifugation) Hydrolysis->Isolation Purification Purification (Extraction & Crystallization) Isolation->Purification Analysis Analysis (HPLC, Melting Point) Purification->Analysis End Final Product: Mandelic Acid Analysis->End

Caption: General experimental workflow for mandelic acid synthesis.

References

Application Notes and Protocols: Hydrolysis of Amygdalin for Mandelonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amygdalin, a cyanogenic glycoside found in the seeds of various fruits like apricots, almonds, and peaches, can be hydrolyzed to produce mandelonitrile.[1][2] this compound is a cyanohydrin that can further decompose into benzaldehyde and toxic hydrogen cyanide.[1][2] The controlled hydrolysis of amygdalin to yield this compound is a critical step in various research and development applications, including the study of potential therapeutic applications and the development of cyanide detection methods. This document provides detailed protocols for the enzymatic and acid-catalyzed hydrolysis of amygdalin and methods for the quantification of the resulting products.

Data Presentation

Table 1: Optimal Conditions for Enzymatic Hydrolysis of Amygdalin
ParameterOptimal Value/RangeSource
Enzymeβ-Glucosidase (e.g., from almonds or black cherry)[1][3]
pH4.5 - 5.8[3]
Temperature20 - 40°C
Substrate(R)-Amygdalin[3]
Key ProductsPrunasin, Glucose, this compound[1][2]
Table 2: Quantitative Analysis of Amygdalin and its Hydrolysis Products by UHPLC-MS/MS
CompoundLimit of Quantitation (LOQ)Recovery RateSource
Amygdalin7.78 µg/L92.4 - 103.2%[4][5]
Prunasin51.36 µg/L-[4]
This compoundNot explicitly stated, but detectable-[4]

Note: The recovery rate for amygdalin was determined by spiking almond samples with a known concentration of amygdalin standard.[5]

Signaling Pathways and Experimental Workflows

Hydrolysis_Pathway Amygdalin Amygdalin Prunasin Prunasin Amygdalin->Prunasin Amygdalin Hydrolase (+ H2O) Glucose1 Glucose This compound This compound Prunasin->this compound Prunasin Hydrolase (+ H2O) Glucose2 Glucose Benzaldehyde_HCN Benzaldehyde + HCN This compound->Benzaldehyde_HCN this compound Lyase (spontaneous)

Caption: Enzymatic hydrolysis of amygdalin to this compound and subsequent decomposition.

Experimental_Workflow start Start: Amygdalin Sample extraction Extraction of Amygdalin (e.g., with 90:10 ethanol/water) start->extraction hydrolysis Hydrolysis Reaction (Enzymatic or Acidic) extraction->hydrolysis quenching Reaction Quenching (e.g., pH adjustment or heating) hydrolysis->quenching analysis Quantitative Analysis (UHPLC-MS/MS) quenching->analysis end End: this compound Quantification analysis->end

Caption: General experimental workflow for the production and quantification of this compound from amygdalin.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Amygdalin to this compound

This protocol describes the enzymatic hydrolysis of amygdalin using β-glucosidase to produce this compound. The reaction is monitored to maximize the yield of this compound before it significantly decomposes.

Materials:

  • Amygdalin standard

  • β-Glucosidase from almond (e.g., emulsin)

  • Citrate-phosphate buffer (pH 4.5-5.0)

  • Reaction vials

  • Incubator or water bath

  • Quenching solution (e.g., sodium carbonate solution to raise pH)

  • UHPLC-MS/MS system for analysis

Procedure:

  • Substrate Preparation: Prepare a stock solution of amygdalin in deionized water. The concentration will depend on the specific experimental goals.

  • Enzyme Preparation: Prepare a stock solution of β-glucosidase in citrate-phosphate buffer. The required enzyme concentration should be determined empirically for optimal reaction kinetics.

  • Reaction Setup:

    • In a reaction vial, add the desired volume of amygdalin stock solution.

    • Add citrate-phosphate buffer to achieve the final desired reaction volume and pH.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Hydrolysis:

    • Add the β-glucosidase solution to the reaction vial to initiate the hydrolysis.

    • Mix gently and incubate at the chosen temperature.

  • Reaction Monitoring and Quenching:

    • The hydrolysis of amygdalin to prunasin and then to this compound is a consecutive reaction.[1][2] To maximize this compound yield, it is crucial to monitor the reaction progress over time.

    • At specific time points, withdraw aliquots from the reaction mixture.

    • Immediately quench the enzymatic reaction by adding a sodium carbonate solution to raise the pH, which will denature the enzyme and slow the decomposition of this compound.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm filter before analysis.

  • Quantitative Analysis:

    • Analyze the samples using a validated UHPLC-MS/MS method to quantify the concentrations of remaining amygdalin, and the produced prunasin and this compound.[4]

Protocol 2: Acid-Catalyzed Hydrolysis of Amygdalin

This protocol outlines the hydrolysis of amygdalin using a strong acid. This method is less specific than enzymatic hydrolysis and can lead to the formation of mandelic acid in addition to this compound and its decomposition products.

Materials:

  • Amygdalin

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Neutralizing solution (e.g., sodium bicarbonate)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Rotary evaporator

  • Analytical instrumentation (e.g., GC-MS or HPLC)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve a known amount of amygdalin in water.

    • Carefully add a specific concentration of sulfuric acid or hydrochloric acid to the solution. The acid concentration will influence the reaction rate and product distribution.

  • Hydrolysis:

    • Attach a reflux condenser to the flask and heat the mixture using a heating mantle to a specific temperature (e.g., 80-100°C).

    • Allow the reaction to proceed for a defined period. The reaction time should be optimized to favor the formation of this compound while minimizing its degradation.

  • Neutralization and Extraction:

    • After the desired reaction time, cool the flask in an ice bath.

    • Carefully neutralize the reaction mixture with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is neutral.

    • Extract the aqueous solution with an organic solvent like diethyl ether multiple times to isolate the organic products, including this compound and benzaldehyde.

  • Solvent Removal:

    • Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate).

    • Remove the solvent using a rotary evaporator under reduced pressure to obtain the crude product.

  • Analysis and Purification:

    • Analyze the crude product using appropriate analytical techniques (GC-MS or HPLC) to identify and quantify the components.

    • If necessary, purify the this compound from the mixture using techniques such as column chromatography.

Protocol 3: Quantitative Analysis of this compound and Related Compounds by UHPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of amygdalin, prunasin, and this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Instrumentation and Columns:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A suitable reversed-phase column (e.g., C18).

Mobile Phase and Gradient:

  • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium formate).

  • Mobile Phase B: Acetonitrile or methanol.

  • A gradient elution program should be developed to achieve optimal separation of the analytes.

MS/MS Parameters:

  • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Optimize the precursor ion and product ion transitions for each analyte (amygdalin, prunasin, and this compound).

  • Optimize other MS parameters such as collision energy, fragmentor voltage, and capillary voltage for each compound.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of amygdalin, prunasin, and this compound of known concentrations in a suitable solvent.

  • Sample Injection: Inject a fixed volume of the prepared samples and standards into the UHPLC-MS/MS system.

  • Data Acquisition and Analysis:

    • Acquire the data in MRM mode.

    • Integrate the peak areas for the specific transitions of each analyte.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analytes in the unknown samples by interpolating their peak areas from the calibration curve.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working on the hydrolysis of amygdalin to produce this compound. The enzymatic method offers higher specificity, while the acid-catalyzed method provides an alternative approach. Accurate quantification of the products using techniques like UHPLC-MS/MS is essential for reliable and reproducible results in research and drug development. Careful optimization of reaction conditions and analytical parameters is crucial for achieving desired outcomes.

References

Asymmetric Synthesis of Optically Active Mandelonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active mandelonitrile and its derivatives are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2][3] Their versatile nitrile and hydroxyl functional groups allow for further chemical transformations into valuable molecules such as α-hydroxy carboxylic acids, α-hydroxy aldehydes, α-hydroxy ketones, and 2-amino alcohols.[1] Notably, (R)-mandelic acid, derived from (R)-mandelonitrile, is a precursor to the antithrombotic drug Clopidogrel, and other derivatives are found in drugs like the antibiotic Cefamandole and the mydriatic Homatropine.[2][3]

The stereoselective synthesis of this compound is of paramount importance, as the biological activity of the final products often depends on a specific enantiomer. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of optically active this compound derivatives, focusing on both enzymatic and organocatalytic methods.

Methods for Asymmetric Synthesis

The primary approaches for the enantioselective synthesis of this compound involve the reaction of benzaldehyde with a cyanide source, catalyzed by either enzymes or chiral small molecules.

Enzymatic Synthesis using Hydroxynitrile Lyases (HNLs)

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of hydrogen cyanide to aldehydes or ketones.[4][5] This biocatalytic method is highly attractive due to its high enantioselectivity, mild reaction conditions, and environmentally friendly nature.[2][6] HNLs from various plant and even arthropod sources have been successfully employed to synthesize both (R)- and (S)-mandelonitrile.[6][7][8]

Key Parameters Influencing Enzymatic Synthesis:

  • pH: The pH of the reaction medium significantly affects both the enzyme activity and the rate of the non-enzymatic, racemic background reaction. Optimal pH values are typically in the acidic range (pH 3.5-5.5) to suppress the chemical reaction.[4][7][9]

  • Temperature: Lower temperatures (5-30°C) are often preferred to further minimize the racemic background reaction and enhance enantioselectivity.[4][7][9]

  • Solvent System: Biphasic systems, often consisting of an aqueous buffer and an organic solvent, are commonly used to overcome substrate/product inhibition and facilitate product recovery.[2][9]

  • Enzyme Immobilization: Immobilizing the HNL on a solid support can improve its stability, reusability, and performance in continuous flow systems.[10][11]

Quantitative Data for HNL-Catalyzed Synthesis of this compound

Enzyme SourceEnantiomerSubstrateee (%)Conversion/Yield (%)Optimal pHOptimal Temp. (°C)Reference
Parafontaria laminata (PlamHNL) Mutant N85Y(R)-2-chlorothis compound2-chlorobenzaldehyde98.2913.525[5]
Chamberlinius hualienensis (PycHNL)(R)-mandelonitrileBenzaldehyde96.3386.835.530[4]
Eriobotrya japonica (EjHNL)(R)-mandelonitrileBenzaldehyde98.631.64.010[9]
Prunus amygdalus (PaHNL)(S)-mandelonitrileBenzaldehydeup to 97up to 985.55[2][7]
Hevea brasiliensis (HbHNL)(S)-mandelonitrileBenzaldehydeup to 97up to 98--[2]
Acidobacterium capsulatum(R)-mandelonitrileBenzaldehyde96.797--[6]
Organocatalytic Synthesis

Chiral organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts.[1] For this compound synthesis, cyclic dipeptides composed of optically active amino acids have shown promise as asymmetric catalysts.[1][12]

Example of an Organocatalyst: Cyclic dipeptides of optically active histidine and phenylalanine, such as cyclo(L-phenylalanyl-L-histidine) or cyclo(D-phenylalanyl-D-histidine), can catalyze the reaction between benzaldehyde and hydrogen cyanide.[12] The reaction is typically carried out in an aromatic solvent like benzene or toluene at temperatures between 30-40°C.[12] The catalyst loading is generally in the range of 0.1-10 mol%.[12]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (R)-Mandelonitrile using HNL

This protocol is a general guideline based on typical conditions reported for HNL-catalyzed reactions.[5][9]

Materials:

  • Hydroxynitrile Lyase (HNL) selective for (R)-mandelonitrile (e.g., from Parafontaria laminata or Eriobotrya japonica)

  • Benzaldehyde

  • Potassium cyanide (KCN) or Acetone cyanohydrin

  • Citrate buffer (e.g., 0.1 M, pH 4.0)

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Prepare a biphasic reaction system in a temperature-controlled vessel. The aqueous phase consists of the citrate buffer, and the organic phase is MTBE.

  • Dissolve the HNL enzyme in the aqueous buffer.

  • Dissolve benzaldehyde in the organic solvent.

  • If using KCN, prepare a stock solution in the aqueous buffer. If using acetone cyanohydrin, it can be added directly to the organic phase.

  • Combine the aqueous and organic phases in the reaction vessel and stir vigorously to ensure good mixing.

  • Initiate the reaction by adding the cyanide source.

  • Maintain the reaction at the optimal temperature (e.g., 10-25°C) with continuous stirring for the desired reaction time (e.g., 1-24 hours).

  • Monitor the reaction progress by taking aliquots from the organic phase and analyzing by chiral HPLC.

  • Upon completion, stop the reaction by separating the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-mandelonitrile.

  • Purify the product by flash column chromatography if necessary.

  • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Protocol 2: Organocatalytic Synthesis of Optically Active this compound

This protocol is based on the use of a cyclic dipeptide catalyst.[12]

Materials:

  • Cyclo(L-phenylalanyl-L-histidine) or Cyclo(D-phenylalanyl-D-histidine)

  • Benzaldehyde

  • Hydrogen cyanide (HCN) or a source of HCN (e.g., trimethylsilyl cyanide - TMSCN)

  • Toluene or Benzene (anhydrous)

  • Ether

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the cyclic dipeptide catalyst (0.1-10 mol%) in anhydrous toluene.

  • Add benzaldehyde (1 equivalent) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 30-40°C).

  • Slowly add hydrogen cyanide (0.5-2 equivalents) to the reaction mixture.

  • Stir the reaction at the set temperature for the required duration.

  • Monitor the reaction by thin-layer chromatography (TLC) or GC.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove excess HCN and the solvent.

  • Add ether to the residue to precipitate the catalyst.

  • Filter off the catalyst and collect the ether layer containing the product. Repeat the ether addition and filtration to maximize recovery.

  • Combine the ether layers and concentrate under reduced pressure to obtain the crude optically active this compound as a viscous liquid.

  • Determine the enantiomeric excess by chiral HPLC or by conversion to the corresponding mandelic acid and analysis of its optical rotation.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Aqueous Aqueous Phase (Buffer, HNL) Biphasic Biphasic System Aqueous->Biphasic Organic Organic Phase (Benzaldehyde, Solvent) Organic->Biphasic Reaction Enzymatic Reaction (Controlled T, pH) Biphasic->Reaction Add Cyanide Source Separation Phase Separation Reaction->Separation Extraction Extraction Separation->Extraction Organic Phase Drying Drying & Concentration Extraction->Drying Purification Purification Drying->Purification Analysis Chiral HPLC Analysis Purification->Analysis

Caption: Workflow for the enzymatic synthesis of this compound.

Signaling_Pathway Benzaldehyde Benzaldehyde Intermediate Catalyst-Substrate Complex Benzaldehyde->Intermediate Cyanide Cyanide Source (e.g., HCN, KCN) Cyanide->Intermediate Catalyst Chiral Catalyst (HNL or Organocatalyst) Catalyst->Intermediate Rthis compound (R)-Mandelonitrile Intermediate->Rthis compound Enantioselective Addition (Path A) Sthis compound (S)-Mandelonitrile Intermediate->Sthis compound Enantioselective Addition (Path B)

Caption: General mechanism for asymmetric this compound synthesis.

References

Continuous-flow enzymatic kinetic resolution of Mandelonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

An increasing demand for enantiomerically pure chiral compounds in the pharmaceutical and fine chemical industries has driven the development of efficient and selective synthesis methods. The enzymatic kinetic resolution of racemic mandelonitrile is a key strategy for producing optically active mandelic acid and its derivatives, which are vital building blocks for various pharmaceuticals. Continuous-flow processing offers significant advantages over traditional batch methods, including enhanced process control, improved safety, higher space-time yields, and simplified scale-up. This document provides detailed application notes and protocols for the continuous-flow enzymatic kinetic resolution of this compound using both lipases and hydroxynitrile lyases (HNLs).

Application Notes

The continuous-flow enzymatic kinetic resolution of this compound can be effectively achieved using two main classes of enzymes: lipases and hydroxynitrile lyases. The choice of enzyme dictates the reaction mechanism and the products obtained.

  • Lipase-Catalyzed Kinetic Resolution: In this approach, a lipase, such as that from Candida antarctica (CALB), selectively acylates one enantiomer of this compound, typically the (S)-enantiomer, in the presence of an acyl donor like vinyl acetate. This results in the formation of (S)-mandelonitrile acetate, leaving the unreacted (R)-mandelonitrile. The two products can then be separated. This method is advantageous as it can produce both enantiomers of mandelic acid after subsequent hydrolysis.[1][2][3]

  • Hydroxynitrile Lyase (HNL)-Catalyzed Kinetic Resolution: HNLs catalyze the reversible addition of hydrogen cyanide (HCN) to an aldehyde or ketone. In the context of kinetic resolution, an (S)-selective HNL can be used to decompose (S)-mandelonitrile from a racemic mixture, leaving behind the (R)-enantiomer.[4][5] Alternatively, an (R)-selective HNL can be used for the asymmetric synthesis of (R)-mandelonitrile from benzaldehyde and a cyanide source, which is a more common application for HNLs in continuous flow.[6][7][8] For the purpose of kinetic resolution, the decomposition pathway is the focus.

Continuous-flow setups for these reactions typically involve a packed-bed reactor containing the immobilized enzyme.[7] Reactant solutions are continuously pumped through the reactor, and the product stream is collected at the outlet. This setup allows for precise control over reaction parameters such as residence time (by adjusting the flow rate), temperature, and substrate concentration. The use of immobilized enzymes is crucial for continuous-flow applications, as it allows for easy separation of the catalyst from the product stream and enhances enzyme stability and reusability.[4][5][6]

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic kinetic resolution of this compound, providing a comparison of different enzymes, reaction conditions, and outcomes.

Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-Mandelonitrile

EnzymeAcyl DonorSolventConditionsTimeConversion (%)ProductEnantiomeric Excess (ee, %)Reference
Candida antarctica lipase B (CALB)Vinyl AcetateTolueneMicrowave, 40°C8 h35(S)-mandelonitrile acetate92[2][3]
Candida antarctica lipase B (CALB)Vinyl AcetateTolueneOrbital Shaker, 40°C184 h~50(S)-mandelonitrile acetate>98[3]
Lipase from Pseudomonas sp.Isopropenyl AcetateDiisopropyl ether40°C144 h46(S)-mandelonitrile acetate94[9]

Table 2: HNL-Catalyzed Synthesis/Resolution of this compound

EnzymeReaction TypeSubstratesSolventFlow RateConversion (%)ProductEnantiomeric Excess (ee, %)Reference
Arabidopsis thaliana HNL (AtHNL)Asymmetric SynthesisBenzaldehyde, HCNMTBE0.1 mL/min96(R)-mandelonitrile>99[8]
Granulicella tundricola HNL (GtHNL-3V)Asymmetric SynthesisBenzaldehyde, HCNMTBE0.1 mL/min97(R)-mandelonitrile>99[8]
Hevea brasiliensis HNL (HbHNL)Kinetic Resolution (Decomposition)(±)-2-nitro-1-phenylethanol*Biphasic systemN/A (Batch)49(R)-2-nitro-1-phenylethanol95[4][5]

*Note: Data for HNL-catalyzed kinetic resolution of this compound directly in continuous flow is less common in the provided search results; the table includes asymmetric synthesis data which is more prevalent for HNLs in flow and a batch example of a similar kinetic resolution.

Experimental Protocols

Protocol 1: Continuous-Flow Lipase-Catalyzed Kinetic Resolution of (±)-Mandelonitrile

This protocol is based on the principles of lipase-catalyzed acylation in a continuous-flow system.

1. Materials and Equipment:

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435).
  • Packed-bed reactor column (e.g., glass Omnifit column).
  • Syringe pumps.
  • (±)-Mandelonitrile.
  • Vinyl acetate.
  • Anhydrous toluene.
  • Thermostatted column heater or water bath.
  • Back-pressure regulator.
  • HPLC with a chiral column (e.g., Chiralcel OD-H) for analysis.[3]

2. Enzyme Immobilization and Reactor Packing:

  • If not using a pre-immobilized enzyme, immobilize CALB onto a suitable support (e.g., porous glass beads, celite) following standard procedures.
  • Carefully pack the packed-bed reactor with the immobilized enzyme, avoiding the formation of channels. The amount of enzyme will depend on the desired productivity and reactor volume.

3. Preparation of Reactant Solution:

  • Prepare a solution of (±)-mandelonitrile and vinyl acetate in anhydrous toluene. A typical concentration might be 0.1 M this compound and 0.2 M vinyl acetate.

4. Continuous-Flow Reaction Setup and Execution:

  • Set up the continuous-flow system as depicted in the workflow diagram below.
  • Prime the system with the solvent (toluene) to ensure no air bubbles are present in the reactor.
  • Set the desired temperature for the reactor, for example, 40°C.
  • Using a syringe pump, introduce the reactant solution into the packed-bed reactor at a specific flow rate. The flow rate determines the residence time in the reactor and thus the extent of conversion. A lower flow rate leads to a longer residence time and higher conversion.
  • Use a back-pressure regulator to maintain a constant pressure in the system, which can improve flow stability.
  • Collect the product stream at the outlet of the reactor.
  • Allow the system to reach a steady state before collecting samples for analysis.

5. Analysis:

  • Dilute the collected samples and analyze by chiral HPLC to determine the concentrations of (R)- and (S)-mandelonitrile, and (S)-mandelonitrile acetate. This will allow for the calculation of conversion and enantiomeric excess.[3]

Protocol 2: Continuous-Flow HNL-Catalyzed Asymmetric Synthesis of (R)-Mandelonitrile

This protocol describes the synthesis of (R)-mandelonitrile from benzaldehyde and HCN, a common application for HNLs in continuous flow.

1. Materials and Equipment:

  • Immobilized (R)-selective hydroxynitrile lyase (e.g., from Prunus amygdalus or Arabidopsis thaliana) on a solid support like Celite.[4][5][6]
  • Packed-bed reactor.
  • Two syringe pumps.
  • Benzaldehyde.
  • Hydrogen cyanide (or an in-situ generation method).
  • Methyl tert-butyl ether (MTBE) saturated with a suitable buffer (e.g., citrate/phosphate buffer, pH 5).[8]
  • Thermostatted reactor holder.
  • Back-pressure regulator.
  • GC or HPLC with a chiral column for analysis.

2. Reactor Preparation:

  • Pack the reactor with the immobilized HNL.

3. Preparation of Reactant Solutions:

  • Solution A: Prepare a solution of benzaldehyde in buffered MTBE.
  • Solution B: Prepare a solution of HCN in buffered MTBE. Caution: HCN is extremely toxic. All handling must be performed in a well-ventilated fume hood with appropriate safety precautions.

4. Continuous-Flow Reaction Setup and Execution:

  • Set up the flow system with two separate pumps for the benzaldehyde and HCN solutions, feeding into a T-mixer before the reactor inlet.
  • Set the reactor temperature (e.g., 25°C).
  • Pump the two solutions at a defined flow rate ratio to achieve the desired stoichiometry (typically a slight excess of HCN).
  • The combined stream passes through the packed-bed reactor.
  • Collect the product stream containing (R)-mandelonitrile.

5. Analysis:

  • Analyze the product stream by chiral GC or HPLC to determine the conversion of benzaldehyde and the enantiomeric excess of the (R)-mandelonitrile produced.

Visualizations

EnzymaticKineticResolutionPathways cluster_lipase Lipase-Catalyzed Kinetic Resolution cluster_hnl HNL-Catalyzed Kinetic Resolution rac_mandelonitrile_lipase (R,S)-Mandelonitrile calb Immobilized Lipase (CALB) rac_mandelonitrile_lipase->calb vinyl_acetate Vinyl Acetate vinyl_acetate->calb s_acetate (S)-Mandelonitrile Acetate calb->s_acetate Acylation r_this compound (R)-Mandelonitrile calb->r_this compound Unreacted rac_mandelonitrile_hnl (R,S)-Mandelonitrile hnl Immobilized (S)-selective HNL rac_mandelonitrile_hnl->hnl benzaldehyde Benzaldehyde hnl->benzaldehyde Decomposition hcn HCN hnl->hcn Decomposition r_mandelonitrile_hnl (R)-Mandelonitrile hnl->r_mandelonitrile_hnl Unreacted

Caption: Reaction pathways for lipase and HNL-catalyzed kinetic resolution.

ContinuousFlowSetup cluster_reactants Reactant Delivery cluster_pumps Pumping System cluster_reactor Reaction Zone cluster_collection Product Collection & Analysis reactant_a Reactant A (e.g., this compound) pump_a Syringe Pump A reactant_a->pump_a reactant_b Reactant B (e.g., Acyl Donor) pump_b Syringe Pump B reactant_b->pump_b mixer pump_a->mixer pump_b->mixer reactor Packed-Bed Reactor (Immobilized Enzyme) mixer->reactor bpr Back-Pressure Regulator reactor->bpr thermostat Thermostat thermostat->reactor Temp. Control collection Product Collection bpr->collection analysis Chiral HPLC/GC Analysis collection->analysis

Caption: General workflow for a continuous-flow enzymatic reaction.

References

Application Notes and Protocols for the Biocatalytic Production of (R)-(-)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-mandelic acid is a crucial chiral building block in the synthesis of various pharmaceuticals, including semi-synthetic penicillins, cephalosporins, and other drugs.[1] Traditional chemical synthesis methods for (R)-(-)-mandelic acid often involve harsh reaction conditions, the use of toxic reagents like cyanide, and result in a racemic mixture that requires challenging and costly resolution steps, limiting the theoretical yield to 50%.[2] Biocatalytic production using nitrilase enzymes presents a highly attractive alternative, offering a green and sustainable route with high enantioselectivity and the potential for 100% theoretical conversion of racemic starting materials through dynamic kinetic resolution.[3][4][5]

This document provides detailed application notes and protocols for the biocatalytic production of (R)-(-)-mandelic acid from (R,S)-mandelonitrile utilizing a nitrilase enzyme, primarily focusing on the well-characterized nitrilase from Alcaligenes faecalis.[6][7][8] The protocols cover whole-cell catalysis, immobilized cell systems for enhanced stability and reusability, and analytical methods for monitoring the reaction.

Biocatalytic Approach: Enantioselective Hydrolysis

The core of this biocatalytic process is the use of an (R)-enantioselective nitrilase. This enzyme specifically catalyzes the hydrolysis of the (R)-enantiomer of mandelonitrile to (R)-(-)-mandelic acid and ammonia. The unreacted (S)-(+)-mandelonitrile spontaneously racemizes under the reaction conditions, continuously providing the (R)-enantiomer for the enzyme. This dynamic kinetic resolution allows for the theoretical conversion of the entire racemic substrate into the desired (R)-product.[1][3][7]

The overall reaction is depicted below:

Biocatalytic_Reaction RS_MN (R,S)-Mandelonitrile Nitrilase Nitrilase (R-selective) RS_MN->Nitrilase Substrate R_MA (R)-(-)-Mandelic Acid Nitrilase->R_MA Product S_MN (S)-(+)-Mandelonitrile Nitrilase->S_MN Unreacted Ammonia Ammonia Nitrilase->Ammonia Racemization Spontaneous Racemization S_MN->Racemization Racemization->RS_MN

Biocatalytic conversion of (R,S)-mandelonitrile to (R)-(-)-mandelic acid.

Data Presentation: Reaction Parameters and Performance

The following tables summarize quantitative data from various studies on the biocatalytic production of (R)-(-)-mandelic acid.

Table 1: Performance of Different Biocatalyst Preparations

BiocatalystSubstrate Conc. (mM)Product Conc. (mM)Reaction Time (h)Yield (%)Enantiomeric Excess (ee%)Reference
Alcaligenes faecalis ATCC 8750 (resting cells)Racemic this compound--91100[1][7]
Mutant A. faecalis ZJUTB10-----[8]
Recombinant E. coli expressing A. faecalis nitrilase (immobilized with THP)5003581--[9][10]
Recombinant E. coli expressing A. faecalis nitrilase (immobilized with diatomite/GA/PEI)-1880 (1.88 M)---[6][11]

Table 2: Optimized Reaction Conditions

ParameterOptimal Value (Mutant A. faecalis ZJUTB10)Optimal Value (THP-immobilized E. coli)Reference
pH7.7 - 8.58.0[8][10]
Temperature35°C55°C[8][10]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis with Alcaligenes faecalis

This protocol describes the use of resting cells of Alcaligenes faecalis for the production of (R)-(-)-mandelic acid.

1. Materials and Equipment:

  • Alcaligenes faecalis strain (e.g., ATCC 8750 or a mutant strain like ZJUTB10)

  • Culture medium (e.g., containing peptone, yeast extract, NaCl, glycerol, and salts)[12][13]

  • Inducer (e.g., n-butyronitrile)[1]

  • (R,S)-Mandelonitrile (substrate)

  • Tris-HCl buffer (50 mM, pH 7.5-8.5)

  • Shaking incubator

  • Centrifuge

  • HPLC system for analysis

2. Procedure: a. Cell Cultivation and Induction: i. Inoculate the Alcaligenes faecalis strain into the culture medium. ii. Grow the culture at an appropriate temperature (e.g., 32°C) with shaking.[1] iii. Add an inducer like n-butyronitrile to the culture medium to enhance nitrilase activity.[1] iv. Harvest the cells by centrifugation when they reach the desired growth phase. v. Wash the cell pellet with buffer to remove residual medium components.

Protocol 2: Biocatalysis with Immobilized Recombinant E. coli Cells

This protocol details the use of immobilized recombinant E. coli cells expressing the Alcaligenes faecalis nitrilase for improved stability and reusability.[6][9]

1. Materials and Equipment:

  • Recombinant E. coli harboring the nitrilase gene from A. faecalis

  • Immobilization materials (e.g., diatomite, glutaraldehyde (GA), polyethyleneimine (PEI), or tris(hydroxymethyl)phosphine (THP))[6][9]

  • (R,S)-Mandelonitrile

  • Reaction buffer (e.g., pH 8.0)

  • Bioreactor or reaction vessel

  • HPLC system

2. Procedure: a. Cell Immobilization (Example with diatomite/GA/PEI): [6] i. Cultivate the recombinant E. coli cells and harvest them as described in Protocol 1. ii. Resuspend the cells in the reaction buffer. iii. Add diatomite to the cell suspension and mix. iv. Sequentially add PEI and GA to the mixture while stirring to crosslink the cells onto the support. v. Wash the immobilized cells to remove any unattached cells and residual crosslinking agents.

Mandatory Visualizations

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing Culture Cell Culture (e.g., A. faecalis or recombinant E. coli) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Wash Cell Washing Harvest->Wash Immobilize Immobilization (Optional) Wash->Immobilize Reaction Biocatalytic Conversion (R,S)-Mandelonitrile -> (R)-Mandelic Acid Wash->Reaction Immobilize->Reaction Monitoring Reaction Monitoring (HPLC) Reaction->Monitoring Separation Biocatalyst Separation (Centrifugation/Filtration) Reaction->Separation Extraction Product Extraction Separation->Extraction Recycle Biocatalyst Recycling (for immobilized cells) Separation->Recycle Purification Product Purification Extraction->Purification Recycle->Reaction

General experimental workflow for biocatalytic (R)-(-)-mandelic acid production.

Analytical Methods

Quantification of Mandelic Acid and this compound

High-Performance Liquid Chromatography (HPLC) is the primary method for monitoring the reaction progress.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: UV detection at a wavelength where both this compound and mandelic acid absorb (e.g., 254 nm).

  • Quantification: The concentrations of the substrate and product are determined by comparing the peak areas to those of standard solutions of known concentrations.

For the determination of enantiomeric excess, a chiral HPLC column is required.

Conclusion

The biocatalytic production of (R)-(-)-mandelic acid from (R,S)-mandelonitrile using nitrilases is a robust and efficient method that offers significant advantages over traditional chemical synthesis. The use of whole-cell or immobilized biocatalysts allows for high product concentrations and excellent enantioselectivity. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to implement and optimize this green and sustainable manufacturing process. The operational stability of immobilized nitrilases makes this approach particularly promising for large-scale industrial applications.[6]

References

Application Notes and Protocols: The Role of Mandelonitrile in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelonitrile, a cyanohydrin derived from benzaldehyde, is a versatile chemical intermediate with significant applications in the synthesis of a diverse range of agrochemicals.[1][2][3] Its unique structure, featuring both a reactive nitrile group and a hydroxyl group, allows for a variety of chemical transformations, making it a valuable building block in the production of insecticides, and showing potential in the development of fungicides and herbicides.[3][4] This document provides detailed application notes, experimental protocols, and technical data on the use of this compound in agrochemical synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 532-28-5[5][6]
Molecular Formula C₈H₇NO[5]
Molecular Weight 133.15 g/mol [5]
Appearance Colorless to pale yellow or reddish-brown liquid[1]
Odor Almond-like
Density 1.117 g/mL[6]
Boiling Point 282.7 °C (decomposes)[6]
Melting Point -22 °C[6]
Solubility Soluble in water and organic solvents[1]
Flash Point 113 °C[6]

Role in Insecticide Synthesis: Pyrethroids

This compound, and particularly its derivative 3-phenoxythis compound, is a cornerstone in the industrial synthesis of synthetic pyrethroid insecticides. These compounds are highly effective, broad-spectrum insecticides used extensively in agriculture and public health.

Synthesis of Cypermethrin and Deltamethrin

Cypermethrin and deltamethrin are two of the most important pyrethroid insecticides. Their synthesis involves the esterification of a cyclopropanecarboxylic acid derivative with 3-phenoxythis compound (α-cyano-3-phenoxybenzyl alcohol).

Logical Workflow for Pyrethroid Synthesis:

G cluster_0 Synthesis of 3-Phenoxythis compound cluster_1 Esterification A 3-Phenoxybenzaldehyde C 3-Phenoxythis compound A->C Cyanohydrin Formation B Cyanide Source (e.g., NaCN, HCN) B->C E Pyrethroid Insecticide (Cypermethrin or Deltamethrin) C->E Esterification D Pyrethric Acid Chloride (e.g., DV-acyl chloride for Cypermethrin, Deltamethric acid chloride for Deltamethrin) D->E

Caption: General synthesis pathway for pyrethroid insecticides.

Quantitative Data on Pyrethroid Synthesis

The yield of pyrethroid synthesis is dependent on the specific reaction conditions and the purity of the intermediates.

ReactionReactantsProductTypical YieldReference
Cyanohydrin Formation 3-Phenoxybenzaldehyde, Sodium Cyanide3-Phenoxythis compound>95%[7]
Esterification for Cypermethrin 3-Phenoxythis compound, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carbonyl chlorideCypermethrinHigh[7]
Esterification for Deltamethrin (S)-3-Phenoxythis compound, (1R,3R)-cis-Deltamethric acid chlorideDeltamethrinHigh[7]
Experimental Protocols

This protocol describes the synthesis of the key intermediate, 3-phenoxythis compound, from 3-phenoxybenzaldehyde.

Materials:

  • 3-Phenoxybenzaldehyde

  • Sodium cyanide (NaCN) or Hydrogen Cyanide (HCN)

  • An appropriate solvent (e.g., toluene, ethyl acetate)

  • A suitable catalyst (e.g., a phase transfer catalyst or a base)

Procedure:

  • Dissolve 3-phenoxybenzaldehyde in the chosen organic solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Prepare a solution or slurry of the cyanide source.

  • Under controlled temperature (typically 0-20 °C), slowly add the cyanide source to the solution of 3-phenoxybenzaldehyde with vigorous stirring.

  • If using a catalyst, it can be added to the reaction mixture at the beginning.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is typically washed with water and brine to remove unreacted cyanide and other water-soluble impurities.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The solvent is removed under reduced pressure to yield crude 3-phenoxythis compound, which can be used in the next step with or without further purification.

Experimental Workflow for 3-Phenoxythis compound Synthesis:

G A Dissolve 3-Phenoxybenzaldehyde in Solvent C Slowly Add Cyanide Source to Aldehyde A->C B Prepare Cyanide Source Solution B->C D Monitor Reaction (TLC/GC) C->D E Work-up: Aqueous Wash D->E F Dry Organic Layer E->F G Solvent Removal F->G H 3-Phenoxythis compound G->H

Caption: Workflow for the synthesis of 3-phenoxythis compound.

This protocol outlines the esterification of (S)-3-phenoxythis compound with (1R,3R)-cis-deltamethric acid chloride to produce deltamethrin.[7]

Materials:

  • (S)-3-Phenoxythis compound

  • (1R,3R)-cis-Deltamethric acid chloride

  • Anhydrous aprotic solvent (e.g., toluene, dichloromethane)

  • A base to act as an acid scavenger (e.g., pyridine, triethylamine)

Procedure:

  • Dissolve (S)-3-phenoxythis compound and the base in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (typically 0-5 °C).

  • Slowly add a solution of (1R,3R)-cis-deltamethric acid chloride in the same solvent to the reaction mixture with constant stirring.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified time, monitoring its progress by TLC or HPLC.

  • Once the reaction is complete, the mixture is typically quenched with water or a dilute acid solution.

  • The organic layer is separated, washed with water, brine, and optionally with a dilute base solution to remove any unreacted acid chloride.

  • The organic layer is then dried over an anhydrous drying agent.

  • The solvent is evaporated under reduced pressure to yield crude deltamethrin.

  • The crude product can be further purified by crystallization or chromatography to obtain high-purity deltamethrin.

Role in Fungicide and Herbicide Synthesis

While the role of this compound in insecticide production is well-established, its application as a key intermediate in the large-scale synthesis of commercial fungicides and herbicides is less documented. However, research has demonstrated the potential of this compound derivatives in these areas.

This compound Derivatives with Fungicidal Activity

Studies have shown that certain derivatives of this compound exhibit significant fungicidal properties. The synthesis of these derivatives often involves the modification of the hydroxyl or the nitrile group.

Logical Relationship for Developing Fungicidal Derivatives:

G This compound This compound Modification Chemical Modification (e.g., Esterification, Etherification) This compound->Modification Derivative This compound Derivative Modification->Derivative Screening Antifungal Activity Screening Derivative->Screening Lead Lead Compound for Fungicide Development Screening->Lead

Caption: From this compound to potential fungicides.

One study reported the synthesis and antimicrobial evaluation of various this compound derivatives, with some showing promising activity against fungal species.[4][8] The general synthesis involves reacting an appropriate aldehyde with sodium metabisulfite and sodium cyanide.

This compound as an Intermediate for Herbicides

A patent has described the production of mandelic acid esters from this compound compounds, which are then used as intermediates for herbicides.[5] The process involves the alcoholysis of this compound in the presence of an acid.

Synthesis Pathway for a Herbicide Intermediate:

G This compound This compound MandelicEster Mandelic Acid Ester This compound->MandelicEster Alcoholysis Alcohol Alcohol (ROH) Alcohol->MandelicEster Acid Acid (e.g., HCl) Acid->MandelicEster Herbicide Herbicide MandelicEster->Herbicide Further Synthesis Steps

Caption: Synthesis of a herbicide intermediate from this compound.

Quantitative Data from a Patented Process: A patented process for the production of ethyl mandelate from benzaldehyde cyanohydrin (this compound) reported a yield of 95.1%.[5]

Experimental Protocol for Mandelic Acid Ester Synthesis (General):

  • React 1 mole of the this compound derivative with 3-20 moles of an alcohol.

  • The reaction is carried out in the presence of 1.8-3 moles of HCl.

  • The reaction temperature is maintained between 40-160 °C for 3-10 hours.

  • The resulting mandelic acid ester is then isolated and can be used for further synthesis of the final herbicide.[5]

Safety Considerations

This compound and its precursors, such as alkali cyanides and hydrogen cyanide, are highly toxic and must be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. In case of exposure, immediate medical attention is required. Decomposition of this compound can release toxic hydrogen cyanide gas.

Conclusion

This compound is a critical and versatile intermediate in the agrochemical industry, particularly for the synthesis of highly effective pyrethroid insecticides. Its unique chemical properties also position it as a promising building block for the development of novel fungicides and herbicides. The protocols and data presented in this document are intended to serve as a valuable resource for researchers and professionals in the field of agrochemical synthesis and development. Further exploration into the derivatization of this compound could lead to the discovery of new and more effective crop protection agents.

References

Application Note: Enzymatic Hydrolysis of rac-Mandelonitrile to R-Mandelamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and highly selective protocol for the enzymatic hydrolysis of racemic mandelonitrile to produce optically pure R-Mandelamide. This biotransformation is catalyzed by a nitrile hydratase (NHase) from Rhodococcus rhodochrous, which has been immobilized to enhance stability and facilitate reuse. The protocol achieves high enantiomeric excess through a dynamic kinetic resolution process. This method offers a green and efficient alternative to traditional chemical synthesis, operating under mild reaction conditions. It is particularly relevant for researchers in pharmaceutical development and fine chemical synthesis, where chiral amides are valuable intermediates.

Introduction

Chiral mandelamide and its derivatives are important building blocks in the synthesis of various active pharmaceutical ingredients. Traditional chemical methods for the synthesis of enantiomerically pure mandelamide often require harsh reaction conditions, stoichiometric use of hazardous reagents, and complex purification steps. Biocatalysis, utilizing enzymes such as nitrile hydratases, presents a more sustainable and selective alternative.[1] Nitrile hydratases (NHases) catalyze the hydration of nitriles to their corresponding amides.[2][3] This application note focuses on the enantioselective hydrolysis of rac-mandelonitrile to R-Mandelamide using an immobilized NHase from Rhodococcus rhodochrous ATCC BAA-870. The immobilization on a poly(vinyl alcohol)/chitosan-glutaraldehyde support enhances the enzyme's operational stability and allows for its repeated use.[1] The process takes advantage of the spontaneous racemization of the unreacted S-mandelonitrile under the reaction conditions, enabling a dynamic kinetic resolution that can lead to a theoretical yield of up to 100% of the R-amide.[4]

Experimental Workflow

The overall experimental workflow for the enzymatic synthesis of R-Mandelamide is depicted below.

Caption: Experimental workflow for R-Mandelamide synthesis.

Materials and Methods

Enzyme Source

Nitrile hydratase from Rhodococcus rhodochrous ATCC BAA-870.

Immobilization of Nitrile Hydratase

The nitrile hydratase is immobilized on a poly(vinyl alcohol) (PVA)/chitosan support cross-linked with glutaraldehyde. This procedure enhances the enzyme's stability and allows for its reuse over multiple reaction cycles.[1]

Experimental Protocol for Enzymatic Hydrolysis
  • Prepare a reaction mixture containing 25 mg of the immobilized R. rhodochrous NHase suspended in 10 mL of 0.1 M phosphate buffer (pH 8.0).[4]

  • Initiate the reaction by adding rac-mandelonitrile to a final concentration of 30 mM.[4]

  • Incubate the reaction mixture in a shaker at 40°C and 200 rpm.[1]

  • Monitor the reaction progress by taking samples at regular intervals.

  • Terminate the reaction by centrifuging the mixture to remove the immobilized enzyme.

  • Analyze the supernatant for substrate conversion and enantiomeric excess of the product using High-Performance Liquid Chromatography (HPLC).

Results

The immobilized nitrile hydratase from Rhodococcus rhodochrous ATCC BAA-870 effectively catalyzes the enantioselective hydrolysis of rac-mandelonitrile to R-mandelamide. The optimal reaction conditions were found to be a pH of 8.0 and a temperature of 40°C.[1] Under these conditions, a high enantiomeric excess of the R-mandelamide was achieved.

Quantitative Data Summary
ParameterValueReference
EnzymeNitrile Hydratase (Rhodococcus rhodochrous ATCC BAA-870)[1]
Support for ImmobilizationPoly(vinyl alcohol)/Chitosan-Glutaraldehyde[1]
Substraterac-Mandelonitrile[4]
Substrate Concentration30 mM[4]
pH8.0[1]
Temperature40°C[1]
Enantiomeric Excess (ee) of R-Mandelamideup to 81%[1]
Reaction Time for Stoichiometric Conversion180 min (at 30°C)[4]
Reusability of Immobilized Enzyme

The immobilized nitrile hydratase demonstrated excellent reusability, retaining its activity for up to nine successive batch reactions.[1] This highlights the economic feasibility and sustainability of this biocatalytic process for industrial applications.

Signaling Pathway and Logical Relationships

The enzymatic reaction proceeds via a dynamic kinetic resolution. The nitrile hydratase selectively converts the R-enantiomer of this compound to R-mandelamide. The unreacted S-mandelonitrile undergoes spontaneous racemization in the aqueous buffer, continuously replenishing the R-mandelonitrile substrate pool for the enzyme. This dynamic process allows for a theoretical conversion of up to 100% of the racemic starting material into the desired R-product.

G cluster_reactants Reactants cluster_intermediates Enantiomers cluster_enzyme Enzyme cluster_product Product rac_MN rac-Mandelonitrile R_MN R-Mandelonitrile rac_MN->R_MN Dissociation S_MN S-Mandelonitrile rac_MN->S_MN Dissociation R_MN->S_MN Racemization NHase Nitrile Hydratase R_MN->NHase R_MAm R-Mandelamide NHase->R_MAm Hydrolysis

Caption: Dynamic kinetic resolution of rac-mandelonitrile.

Conclusion

The use of immobilized nitrile hydratase from Rhodococcus rhodochrous ATCC BAA-870 provides an efficient and selective method for the synthesis of R-Mandelamide from rac-mandelonitrile. This biocatalytic approach offers several advantages over traditional chemical methods, including mild reaction conditions, high enantioselectivity, and the potential for catalyst recycling. This protocol is a valuable tool for researchers and professionals in the fields of drug development and fine chemical synthesis.

References

Troubleshooting & Optimization

Improving the yield and purity of Mandelonitrile synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Mandelonitrile synthesis.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Low or inconsistent yields are common challenges in this compound synthesis, often stemming from its inherent instability.

Possible Causes and Solutions

CauseRecommended Solution
Decomposition of this compound This compound can revert to benzaldehyde and hydrogen cyanide, especially under neutral or basic conditions and at elevated temperatures.[1] It is crucial to work quickly and, if possible, under acidic conditions (pH 2.0-3.5) where it is more stable.[1]
Side Reactions Allowing the crude this compound to stand before purification or subsequent steps can lead to the formation of byproducts, such as the acetal of benzaldehyde and this compound, which reduces the overall yield.[2]
Incomplete Reaction Ensure optimal reaction conditions, including appropriate solvent, temperature, and catalyst concentration. For less reactive benzaldehyde derivatives, using an organic base like triethylamine can improve conversion rates.[3]
Moisture in Reaction This compound is sensitive to moisture.[1] It is imperative to use anhydrous solvents and equipment, and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low this compound Yield check_purity Assess Purity of Starting Materials (e.g., Benzaldehyde) start->check_purity check_conditions Verify Reaction Conditions start->check_conditions check_workup Review Work-up and Purification start->check_workup purity_ok Purity OK? check_purity->purity_ok temp_control Temperature Controlled? check_conditions->temp_control immediate_workup Immediate Work-up? check_workup->immediate_workup purity_ok->check_conditions Yes purify_reagents Purify/Replace Reagents (e.g., Distill Benzaldehyde) purity_ok->purify_reagents No purify_reagents->check_conditions ph_control pH Controlled? temp_control->ph_control Yes adjust_temp Adjust Temperature (Avoid Excess Heat) temp_control->adjust_temp No anhydrous Anhydrous Conditions? ph_control->anhydrous Yes adjust_ph Adjust pH (Acidic conditions are often better) ph_control->adjust_ph No anhydrous->check_workup Yes use_dry Use Anhydrous Solvents/Inert Atmosphere anhydrous->use_dry No adjust_temp->check_workup adjust_ph->check_workup use_dry->check_workup minimize_standing Minimize Time Crude Product Stands Before Purification/Next Step immediate_workup->minimize_standing No end Optimized Yield immediate_workup->end Yes minimize_standing->end Decomposition_Pathway cluster_conditions Factors Promoting Decomposition This compound This compound TransitionState Reversible Reaction This compound->TransitionState Decomposition Products Benzaldehyde + Hydrogen Cyanide TransitionState->Products Heat Heat Heat->TransitionState Moisture Moisture Moisture->TransitionState Base Basic/Neutral pH Base->TransitionState

References

Stability of Mandelonitrile under different pH and temperature conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of mandelonitrile under various experimental conditions. The following guides and FAQs are designed to help you anticipate and troubleshoot stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution? A: The stability of this compound is primarily influenced by pH and temperature. It is significantly more stable in acidic conditions and degrades as the pH becomes neutral or alkaline.[1][2] Elevated temperatures also accelerate the rate of degradation.

Q2: What are the degradation products of this compound? A: this compound undergoes decomposition to form benzaldehyde and hydrogen cyanide (HCN).[1][3] This reaction is reversible but heavily favors decomposition, especially under neutral to alkaline conditions. Due to the high toxicity of hydrogen cyanide, all experiments should be conducted in a well-ventilated fume hood with appropriate safety precautions.

Q3: At what pH is this compound most stable? A: this compound shows its greatest stability in acidic aqueous solutions. Some enzymatic reactions are performed at a pH of 4.5 to 5.5 to ensure the stability of the this compound substrate.[4] As the pH increases towards neutral (pH 7) and into the alkaline range, the rate of spontaneous decomposition increases significantly.[1][2]

Q4: How does temperature affect this compound stability? A: Higher temperatures accelerate the decomposition of this compound.[5] Forced degradation studies for other chemical compounds often use elevated temperatures (e.g., 60-70°C) to intentionally induce and study degradation pathways.[6] For routine storage and handling, it is recommended to keep this compound solutions at low temperatures (e.g., 4°C) to minimize degradation.[1]

Q5: I am using this compound in a biological assay at physiological pH (~7.4). What should I expect? A: At a pH of 7.4, you should anticipate rapid degradation of this compound.[1] It is advisable to prepare stock solutions in an acidic buffer and dilute them into the physiological buffer immediately before the experiment begins. The disappearance of this compound over the time course of your experiment should be considered when interpreting results.

Q6: Can I monitor the degradation of my this compound sample? A: Yes, the degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][7] These methods can be used to measure the decrease in this compound concentration and the corresponding increase in the benzaldehyde peak over time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no detectable this compound after a short period. The solution pH is too high (neutral or alkaline), causing rapid decomposition.Prepare and store stock solutions in an acidic buffer (e.g., pH 4.0-5.5 citrate or acetate buffer). Only adjust the pH or dilute into neutral/alkaline buffers immediately prior to use.
Assay results are inconsistent or not reproducible. The compound is degrading over the course of the experiment due to temperature or pH.Minimize the incubation time at physiological pH and ambient or elevated temperatures. Run time-course stability checks in your specific assay medium to understand the degradation kinetics. Store all solutions at 2-8°C when not in use.
An unexpected peak appears in my HPLC/GC analysis. This is likely the benzaldehyde degradation product.Confirm the identity of the peak by running a benzaldehyde standard. The appearance of this peak confirms compound degradation.
This compound is undetectable after one week of storage. This compound has a limited shelf-life in solution, and may also be lost to volatilization.[7]For long-term storage, consider storing the compound neat (as supplied) at the recommended temperature and preparing solutions fresh for each experiment. If solutions must be stored, use an acidic buffer at low temperature and re-qualify the concentration before use.

Data Presentation: Stability Trends

While precise half-life data is highly dependent on the specific solution matrix, the following table summarizes the expected stability trends for this compound based on available literature.

pH RangeTemperatureExpected StabilityRate of Decomposition
Acidic (pH < 6.0) Low (2-8°C)HighSlow
Acidic (pH < 6.0) Ambient (~25°C)ModerateModerate
Neutral (~pH 7.0) Low (2-8°C)LowFast
Neutral (~pH 7.0) Ambient (~25°C)Very LowRapid[1][2]
Alkaline (pH > 8.0) Low (2-8°C)Very LowRapid
Alkaline (pH > 8.0) Ambient (~25°C)Extremely LowVery Rapid

Experimental Protocols

Protocol: Determining this compound Stability in Aqueous Buffers

This protocol outlines a general method to quantify the stability of this compound at a given pH and temperature using HPLC.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Buffers: 0.1 M Sodium Citrate (for pH 4.5), 0.1 M Sodium Phosphate (for pH 7.4), 0.1 M Sodium Borate (for pH 9.0)

  • HPLC system with UV detector, C18 column

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

2. Preparation of Solutions:

  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in acetonitrile.

  • Working Solutions: Spike the this compound stock solution into each of the three aqueous buffers (pH 4.5, 7.4, 9.0) to achieve a final concentration of 100 µg/mL. Vortex briefly to mix.

3. Stability Study Procedure:

  • Immediately after preparation (T=0), take an aliquot from each working solution and transfer it to an HPLC vial. This is your zero-time point.

  • Place the flasks containing the remaining working solutions into an incubator set to the desired temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each buffer solution and place them into HPLC vials.

  • Analyze all samples by HPLC immediately or store them at -20°C to halt degradation until analysis.

4. HPLC Analysis:

  • Method: Use a C18 reverse-phase column. A suitable mobile phase could be a gradient of water and acetonitrile.

  • Detection: Monitor at a wavelength appropriate for this compound (e.g., ~254 nm).

  • Quantification: Integrate the peak area of this compound for each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time for each pH/temperature condition.

  • If desired, calculate the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k) for each condition.

Visualizations

G cluster_factors Influencing Factors cluster_outcomes Stability Outcome pH Solution pH p1 pH->p1 p2 pH->p2 Temp Temperature Temp->p1 Temp->p2 High_Stab High Stability Low_Stab Low Stability (Rapid Decomposition) p1->Low_Stab  High pH (≥7)  High Temperature p2->High_Stab  Low pH (<6)  Low Temperature

Caption: Relationship between pH, temperature, and this compound stability.

G This compound This compound (C₈H₇NO) Products + This compound->Products label_node Decomposition accelerated by: - Neutral / Alkaline pH - Increased Temperature Benzaldehyde Benzaldehyde (C₇H₆O) Products->Benzaldehyde HCN Hydrogen Cyanide (HCN) Products->HCN

Caption: Spontaneous decomposition pathway of this compound.

G prep 1. Prepare Buffers (e.g., pH 4.5, 7.4, 9.0) stock 2. Prepare this compound Stock in Acetonitrile prep->stock spike 3. Spike Stock into Buffers to Create Working Solutions stock->spike t0 4. Sample T=0 Immediately spike->t0 incubate 5. Incubate at Set Temperature t0->incubate sample 6. Sample at Time Points (T=x) incubate->sample analyze 7. Analyze All Samples by HPLC sample->analyze calc 8. Calculate % Remaining and Half-life analyze->calc

Caption: Experimental workflow for a this compound stability study.

References

Purification techniques for Mandelonitrile from a reaction mixture.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of mandelonitrile from a reaction mixture.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Q1: My this compound sample is decomposing back into benzaldehyde. How can I prevent this?

A1: this compound is notoriously unstable and can readily decompose into benzaldehyde and hydrogen cyanide, especially under neutral, basic, or heated conditions.[1][2][3] Its stability is highly pH-dependent.

  • Problem: You observe a significant amount of benzaldehyde in your purified sample, confirmed by HPLC or NMR analysis.[4]

  • Cause: The instability is often due to exposure to neutral or basic pH, moisture, or excessive heat.[1][3] Silica gel used in column chromatography can also promote decomposition.[4]

  • Solution:

    • Maintain Acidic Conditions: Immediately after synthesis, the reaction mixture should be quenched with acidic water (e.g., hydrochloric or sulfuric acid solution) to a pH below 4.[3][5][6] this compound is significantly more stable at acidic pH values.[3]

    • Avoid High Temperatures: Perform all purification steps, including solvent removal, at low temperatures. Use a rotary evaporator at or below room temperature if possible. This compound decomposes at its boiling point of 170°C.[1][7]

    • Add a Stabilizer: Consider adding a stabilizer, such as p-toluenesulfonic acid, to the organic layer after extraction to maintain an acidic environment.[6]

    • Work Quickly: Due to its instability, it is best to use the crude this compound in the next reaction step as quickly as possible after its preparation.[8]

Q2: I'm experiencing low yield after liquid-liquid extraction. What could be the cause?

A2: Low yields can result from incomplete extraction, decomposition, or formation of byproducts.

  • Problem: The mass of this compound obtained after solvent evaporation is significantly lower than the theoretical yield.

  • Causes & Solutions:

    • Decomposition: As mentioned in Q1, ensure the aqueous layer is sufficiently acidic before extraction to prevent decomposition.

    • Incomplete Extraction: this compound is only slightly soluble in water but miscible with many organic solvents.[1][7] To maximize recovery, perform multiple extractions (e.g., 3x) with a suitable organic solvent like ethyl acetate, diethyl ether, or benzene.[2][8][9]

    • Byproduct Formation: If the reaction mixture is allowed to stand before acidification, byproducts such as the acetal of benzaldehyde and this compound can form, reducing the yield of the desired product.[8] Acidify the mixture promptly after the reaction is complete.

Q3: Can I purify this compound using silica column chromatography? It seems to be degrading on the column.

A3: Standard silica gel column chromatography is generally not recommended for purifying unprotected this compound.

  • Problem: Attempts to purify this compound on a silica column result in the recovery of benzaldehyde instead of the product.[4]

  • Cause: The slightly acidic nature of standard silica gel can be sufficient to catalyze the decomposition of the unstable cyanohydrin.

  • Solutions:

    • Purify a Protected Derivative: The most effective strategy is to protect the hydroxyl group of this compound before attempting chromatography. Protecting groups like acetyl, methoxyisopropyl (MIP), or allyloxycarbonyl (Alloc) create more stable derivatives that can be purified using flash column chromatography.[2][9]

    • Use an Alternative Stationary Phase: If chromatography is necessary for the unprotected form, consider using a less acidic or deactivated stationary phase. However, success is not guaranteed.

    • Focus on Extractive Workup: For many applications, a thorough acidic liquid-liquid extraction followed by solvent removal under high vacuum at low temperature may provide material of sufficient purity without the need for chromatography.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying this compound from a crude reaction mixture?

A1: The most common and generally reliable method is an acidic aqueous workup followed by liquid-liquid extraction.[5][6] This method directly addresses the compound's primary liability: its instability. The process involves adding an acidic solution to the reaction mixture, separating the organic and aqueous layers, and then removing the solvent from the organic layer under reduced pressure.[5] Industrial processes have utilized solvents like ethyl acetate for this purpose, achieving high yields.[2][10]

A general workflow is illustrated below.

Caption: General workflow for the purification of this compound.

Q2: How should I store purified this compound?

A2: this compound is moisture-sensitive and thermally unstable.[1] For short-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (store below +30°C, but refrigeration at 4°C is preferable).[1][3] For longer-term stability, consider converting it to a more stable derivative or using it promptly. Some sources suggest that storing it under acidic conditions can improve stability.[11]

Q3: My this compound is an oil. Can it be purified by recrystallization?

A3: No, this compound itself cannot be purified by recrystallization. It is a reddish-brown oily liquid at room temperature with a melting point of -10°C.[1][7][12] Recrystallization is a technique used for purifying solids.[13]

Q4: What are the typical byproducts of this compound synthesis that I need to remove?

A4: The most common impurities are unreacted benzaldehyde and residual cyanide salts (e.g., sodium or potassium cyanide).[2][4] The acidic wash during the extraction process is effective at removing basic cyanide salts into the aqueous layer. Unreacted benzaldehyde is more difficult to remove due to its similar solubility but can be minimized by driving the synthesis reaction to completion.

The logical troubleshooting process for purity issues is outlined below.

TroubleshootingTree start Purity Issue Detected (e.g., by HPLC/NMR) check_benzaldehyde Is Benzaldehyde the Major Impurity? start->check_benzaldehyde decomp_issue Decomposition Likely Occurred check_benzaldehyde->decomp_issue Yes other_impurities Other Impurities Present? check_benzaldehyde->other_impurities No acid_check Was the purification kept acidic (pH < 4)? decomp_issue->acid_check temp_check Were high temperatures avoided during workup? acid_check->temp_check Yes acid_solution Solution: Re-run and maintain acidic conditions throughout. Add a stabilizer. acid_check->acid_solution No temp_solution Solution: Use low temperature for solvent removal. temp_check->temp_solution No incomplete_rxn_solution Solution: Optimize reaction conditions to improve conversion. temp_check->incomplete_rxn_solution Yes byproduct_issue Consider Byproduct Formation other_impurities->byproduct_issue Yes byproduct_solution Solution: Acidify reaction immediately upon completion to prevent acetal formation. byproduct_issue->byproduct_solution

Caption: Troubleshooting logic for this compound purity issues.

Data & Protocols

Table 1: Summary of Yields from Different Synthesis & Purification Methods
Synthesis MethodPurification StepsSolvent(s)YieldReference
Benzaldehyde + Sodium Cyanide (pH adjusted with HCl)Phase separation, recovery of organic layer, solvent removalEthyl Acetate99.9%[10]
Benzaldehyde + Hydrogen Cyanide (in presence of organic base)Addition of acidic water, separation of oil/water layers, solvent removalXylene96.6%[5]
Benzaldehyde + Sodium Cyanide (in presence of phase transfer catalyst)Addition of acidic water, separation of oil/water layers, solvent removal, stabilizer addedXylene, Methanol95.9%[6]
Enzymatic Synthesis (Flow) of Alloc-protected (R)-mandelonitrileExtraction, drying, solvent removal, flash column chromatographyDichloromethane62%[9]
Experimental Protocols

Protocol 1: General Purification by Acidic Extraction

This protocol is adapted from procedures described in patent literature for the purification of this compound following its synthesis.[5][6][10]

  • Reaction Quench: Once the synthesis of this compound is complete, cool the reaction vessel in an ice bath.

  • Acidification: Slowly add a dilute solution of hydrochloric acid or sulfuric acid to the reaction mixture with stirring. Monitor the pH of the aqueous phase, ensuring it reaches a value between 3 and 4 to stabilize the this compound.[3][10]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether.[2] Use approximately one-third of the total reaction volume for each extraction. Repeat the extraction three times to ensure complete recovery.

  • Combine and Dry: Combine the organic layers from all extractions. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate to remove residual water.

  • Solvent Removal: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature is kept low (e.g., ≤ 30°C) to prevent thermal decomposition. [1]

  • Storage: Immediately transfer the resulting oily product to a clean, dry, amber vial. Purge with an inert gas like argon, seal tightly, and store in a refrigerator.

Protocol 2: Purification of Protected this compound via Flash Chromatography

This protocol is for the purification of a stabilized, protected this compound derivative, as direct chromatography of this compound is often unsuccessful.[9]

  • Protection: After initial extractive workup (Protocol 1), protect the crude this compound's hydroxyl group (e.g., as an acetate or Alloc ester) using standard chemical procedures.

  • Concentration: After the protection reaction is complete, quench the reaction and perform another extractive workup to isolate the crude protected product. Concentrate the organic layer under reduced pressure.

  • Column Preparation: Prepare a flash chromatography column using silica gel. The choice of eluent will depend on the protecting group, but a non-polar system like heptane/ethyl acetate is a common starting point.[9] A typical starting ratio might be 96:4 heptane:ethyl acetate.

  • Chromatography: Dissolve the crude protected this compound in a minimal amount of the eluent or a compatible solvent (e.g., dichloromethane) and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the eluent under reduced pressure to yield the purified, protected this compound.[9]

References

Preventing decomposition of Mandelonitrile during storage and handling.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the safe handling and storage of mandelonitrile, a crucial intermediate in pharmaceutical synthesis. Due to its inherent instability, proper procedures must be followed to prevent decomposition and ensure the integrity of your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Visible color change (yellowing/browning) of this compound solution. Decomposition into benzaldehyde and other byproducts.1. Immediately check the pH of the solution. Adjust to a pH between 2.0 and 3.5 using a suitable acidic stabilizer (e.g., 1% glacial acetic acid in acetonitrile). 2. Store the stabilized solution at low temperatures (-20°C for long-term, 2-8°C for short-term). 3. If decomposition is significant, repurification may be necessary.
Presence of an almond-like odor. Release of benzaldehyde, a decomposition product.This indicates ongoing decomposition. Follow the actions for color change. Ensure the container is properly sealed and stored under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent experimental results. Degradation of this compound stock solution.1. Prepare fresh solutions of this compound for each experiment, if possible. 2. If using a stock solution, verify its purity before use via HPLC or GC-MS. 3. Ensure all solvents and reagents are compatible and do not promote decomposition.
Precipitate formation in the solution. Polymerization or reaction with incompatible materials.1. Review the list of incompatible materials. 2. Ensure storage containers are made of appropriate materials (e.g., amber glass). 3. Filter the solution if the precipitate is minimal and the purity of the supernatant is confirmed. Otherwise, discard the solution following proper waste disposal procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: this compound is susceptible to decomposition under several conditions:

  • pH: It is unstable in neutral to basic aqueous solutions.[1][2] Decomposition is significantly slower in acidic conditions.

  • Temperature: Elevated temperatures accelerate the decomposition process, leading to the formation of benzaldehyde and highly toxic hydrogen cyanide gas.[3]

  • Moisture: The presence of water can facilitate hydrolysis and decomposition.[3][4]

  • Light and Air: Exposure to light and air can also contribute to degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: For long-term storage, -20°C is recommended. For short-term storage, 2-8°C is suitable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: Use amber glass vials with tightly sealed caps to protect from light and moisture.

  • Stabilizer: For solutions, the addition of a small amount of a non-interfering acid (e.g., glacial acetic acid to a final concentration of 1%) can help maintain an acidic pH and improve stability.[5]

Q3: What solvents are compatible with this compound?

A3: Acetonitrile is a recommended solvent as this compound is relatively stable in it.[5] For reactions, other anhydrous aprotic solvents may be suitable, but their compatibility should be verified for each specific application. This compound is labile in methanol, 95% ethanol, and water.[5]

Q4: How can I detect and quantify this compound and its decomposition products?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods.

  • HPLC: A reversed-phase C18 column is typically used with a mobile phase consisting of an acetonitrile and acidified water mixture.[5][6] Detection is commonly performed using a UV detector.

  • GC-MS: This method is highly sensitive for detecting volatile decomposition products like benzaldehyde. Derivatization of this compound may be required to improve its volatility and thermal stability for GC analysis.[7]

Q5: What are the key safety precautions when handling this compound?

A5: this compound is toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of exposure, seek immediate medical attention. Due to the potential release of hydrogen cyanide gas, a highly toxic substance, ensure that engineering controls are functioning correctly.

Quantitative Data on Stability

Condition Parameter Observation Reference
pH pH 2.0 - 3.5Stable for at least 12 hours in a phosphoric acid solution.[5]
pH > 4Increased formation of benzaldehyde observed.[1]
Neutral pHRapid decomposition occurs.[1][2]
Solvent AcetonitrileRelatively stable.[5]
Acetonitrile with 1.0% glacial acetic acidStable for at least 12 hours.[5]
Methanol, 95% Ethanol, WaterUnstable.[5]
Temperature 4°CSpontaneous decomposition observed in water.[1]
170°CDecomposition temperature.[3]

Experimental Protocols

Protocol 1: Stability Assessment of this compound Solutions via HPLC

Objective: To determine the stability of a this compound solution under specific storage conditions.

Methodology:

  • Preparation of Standard Solution: Accurately prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile with 1% glacial acetic acid) at a known concentration.

  • Storage Conditions: Aliquot the stock solution into several amber glass vials, seal them tightly, and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each storage condition.

  • Sample Preparation: Allow the sample to equilibrate to room temperature. Dilute an aliquot of the sample to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: Agilent TC-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[5]

    • Mobile Phase: Acetonitrile:0.1% Phosphoric Acid in water (23:77 v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.[5]

    • Detection: UV at 207 nm.[5]

  • Data Analysis: Quantify the peak area of this compound and any appearing decomposition products (e.g., benzaldehyde) at each time point. Calculate the percentage of remaining this compound relative to the initial concentration (time 0).

Protocol 2: GC-MS Analysis of this compound and Benzaldehyde

Objective: To detect and quantify this compound and its primary decomposition product, benzaldehyde.

Methodology:

  • Sample Preparation and Derivatization:

    • To an aliquot of the sample, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the hydroxyl group of this compound to a more volatile silyl ether.

    • Incubate the mixture at a specified temperature and time (e.g., 60°C for 30 minutes) to ensure complete derivatization.[7]

  • GC-MS Analysis:

    • Column: DB-5MS UI column (60 m × 0.25 mm, 0.25 µm film thickness) or equivalent.[7]

    • Injector Temperature: 250°C.[7]

    • Oven Program: Start at 60°C, hold for 3 minutes, then ramp up to 300°C at 10°C/min, and hold for 6 minutes.[7]

    • Carrier Gas: Helium.

    • MS Detection: Use selected ion monitoring (SIM) mode for higher sensitivity and specificity. Monitor characteristic ions for derivatized this compound and benzaldehyde.

  • Quantification: Create a calibration curve using standards of both this compound and benzaldehyde that have undergone the same derivatization process.

Visualizations

DecompositionPathway This compound Decomposition Pathway This compound This compound Benzaldehyde Benzaldehyde This compound->Benzaldehyde HCN Hydrogen Cyanide This compound->HCN Heat Heat Heat->this compound Accelerates Moisture Moisture Moisture->this compound Facilitates Base Base (Neutral/Alkaline pH) Base->this compound Catalyzes

Caption: Factors leading to the decomposition of this compound.

TroubleshootingWorkflow Troubleshooting this compound Decomposition start Decomposition Suspected? (e.g., color change, odor) check_ph Check pH of Solution start->check_ph ph_acidic pH is Acidic (2.0-3.5) check_ph->ph_acidic Yes ph_not_acidic pH is Neutral or Basic check_ph->ph_not_acidic No check_storage Review Storage Conditions ph_acidic->check_storage adjust_ph Adjust pH to 2.0-3.5 with Acidic Stabilizer ph_not_acidic->adjust_ph adjust_ph->check_storage storage_ok Storage is Correct (-20°C, Inert Gas, Dark) check_storage->storage_ok Yes storage_not_ok Storage is Incorrect check_storage->storage_not_ok No verify_purity Verify Purity (HPLC/GC-MS) storage_ok->verify_purity correct_storage Transfer to Proper Storage Conditions storage_not_ok->correct_storage correct_storage->verify_purity end Continue Experiment or Repurify verify_purity->end

Caption: A logical workflow for troubleshooting this compound stability issues.

References

Technical Support Center: Optimizing the Enzymatic Resolution of Mandelonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic resolution of mandelonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used for the enzymatic resolution of this compound?

A1: The most frequently employed enzymes for the kinetic resolution of this compound are Hydroxynitrile Lyases (HNLs), also known as oxynitrilases, and nitrilases.[1][2][3] Lipases have also been utilized for the resolution of this compound through the acylation of one of the enantiomers.[4][5]

Q2: How can I monitor the progress and determine the enantiomeric excess (ee) of my reaction?

A2: The progress of the reaction, including substrate conversion and enantiomeric excess of the product, is typically monitored using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2][4][6] Several commercially available chiral stationary phases are effective for separating this compound enantiomers and their derivatives.[4] For GC analysis, derivatization of this compound may be necessary to improve volatility and detection.[7]

Q3: What is a typical pH range for the enzymatic resolution of this compound?

A3: The optimal pH is highly dependent on the specific enzyme used. For many Hydroxynitrile Lyases (HNLs), a slightly acidic pH (around 3.5-5.5) is preferred to suppress the non-enzymatic, racemic background reaction.[1][8][9][10] In contrast, nitrilase-catalyzed hydrolysis of this compound often performs optimally at a slightly alkaline pH (around 8.0) to favor the spontaneous racemization of the unreacted this compound, enabling a dynamic kinetic resolution.[11][12]

Q4: How does temperature affect the enzymatic resolution of this compound?

A4: Temperature significantly influences both enzyme activity and stability. The optimal temperature for (R)-mandelonitrile synthesis using a recombinant Hydroxynitrile Lyase was found to be between 25-30 °C.[8] For the nitrilase-catalyzed conversion of (R,S)-mandelonitrile, a temperature of 40 °C was found to be optimal for maximizing conversion.[12] It is crucial to determine the optimal temperature for your specific enzyme system, as higher temperatures can accelerate the non-enzymatic reaction and lead to enzyme denaturation.[8]

Q5: What are the advantages of using an immobilized enzyme?

A5: Immobilizing the enzyme can offer several benefits, including enhanced operational stability, easier separation of the biocatalyst from the reaction mixture, and the potential for enzyme recycling over multiple batches.[1][11][13][14] Immobilized enzymes have shown good storage stability and can be used in continuous flow reactor setups.[13][15]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Enantiomeric Excess (ee) Non-enzymatic racemic reaction is competing with the enzymatic reaction.Optimize the pH to suppress the background reaction. For HNLs, this typically means a lower pH (e.g., pH 3.5-5.5).[1][8] Increase the enzyme loading to favor the enzymatic reaction over the chemical one.[1]
Enzyme inhibition.The aldehyde starting material or the product can cause enzyme inhibition.[15][16] Consider adding sodium bisulfite to prevent deactivation by the aldehyde.[16] A fed-batch strategy for substrate addition can also mitigate substrate inhibition.[6]
Incorrect temperature.An elevated temperature can accelerate the non-enzymatic reaction, leading to a lower ee.[8] Determine the optimal temperature for your specific enzyme that balances high activity with high enantioselectivity.
Low Conversion Rate Sub-optimal reaction conditions (pH, temperature).Systematically optimize the pH and temperature for your specific enzyme. Refer to the literature for starting points for similar enzymes.[8][11][12]
Poor enzyme activity or stability.Ensure the enzyme is properly stored and handled. Consider using an immobilized enzyme to improve stability.[13][15] The presence of co-solvents can also affect enzyme activity; screen different organic solvents if applicable.[16]
Substrate or product inhibition.High substrate concentrations can be inhibitory.[12] Try lowering the initial substrate concentration or use a fed-batch approach. Product inhibition can be overcome by in-situ product removal.
Enzyme Deactivation Presence of inhibiting compounds (e.g., aldehydes).The addition of sodium bisulfite has been shown to prevent enzyme deactivation by the aldehyde starting material.[16]
Improper storage or handling.Follow the manufacturer's instructions for enzyme storage. Avoid repeated freeze-thaw cycles.
Reaction conditions are too harsh (e.g., extreme pH or temperature).Operate the reaction within the enzyme's optimal pH and temperature range to ensure stability.[8]
Difficulty in Product Isolation Emulsion formation in biphasic systems.Optimize the solvent system and agitation speed. Consider using an immobilized enzyme which can be easily filtered off.[1][13]
Co-elution of product and substrate during chromatography.Optimize the chiral HPLC or GC method, including the mobile phase composition, flow rate, and temperature program.[4][17]

Quantitative Data Summary

Table 1: Optimal Conditions for Hydroxynitrile Lyase (HNL) Catalyzed Resolution

Enzyme SourceOptimal pHOptimal Temperature (°C)Key FindingsReference
Prunus amygdalus (PaHNL)5.4Not SpecifiedImmobilization on Celite suppressed the background reaction, leading to high enantioselectivity.[1]
Parafontaria laminata (PlamHNL)4.025-30Lower pH was crucial to suppress the non-enzymatic reaction and achieve high ee.[8]
Ximenia americana5.5Not SpecifiedThe enzyme was stable at 4°C and room temperature for at least one month.[9][10]

Table 2: Optimal Conditions for Nitrilase Catalyzed Resolution

Enzyme SourceOptimal pHOptimal Temperature (°C)Key FindingsReference
Recombinant E. coli expressing Alcaligenes faecalis nitrilaseNot specifiedNot specifiedImmobilized cells showed superior operational stability over 28 cycles.[13]
Immobilized Nitrile Hydratase8.040Immobilized enzyme was reusable for up to nine successive batch reactions.[11]
Recombinant E. coli expressing P. putida nitrilase8.040A slightly alkaline pH favored racemization of the unreacted this compound, enabling a dynamic kinetic resolution.[12]

Experimental Protocols

Protocol 1: General Procedure for HNL-Catalyzed Kinetic Resolution of this compound
  • Reaction Setup:

    • Prepare a buffer solution at the optimal pH for the selected HNL (e.g., 100 mM sodium acetate buffer, pH 5.4).[18]

    • In a thermostatted reaction vessel, dissolve racemic this compound in an appropriate organic solvent (e.g., methyl tert-butyl ether - MTBE) saturated with the buffer.[1]

    • Add the Hydroxynitrile Lyase (free or immobilized) to the reaction mixture.

  • Reaction Conditions:

    • Maintain the reaction at the optimal temperature (e.g., 25°C) with constant stirring.[8][18]

  • Monitoring the Reaction:

    • At regular intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction in the aliquot (e.g., by adding a strong acid).

    • Analyze the sample by chiral HPLC or GC to determine the conversion and enantiomeric excess.[2][4]

  • Work-up and Product Isolation:

    • Once the desired conversion and ee are reached, stop the reaction.

    • If using an immobilized enzyme, separate it by filtration.[1]

    • Extract the product from the reaction mixture using an appropriate solvent.

    • Purify the product using techniques such as column chromatography.

Protocol 2: General Procedure for Nitrilase-Catalyzed Dynamic Kinetic Resolution of this compound
  • Reaction Setup:

    • Prepare a buffer solution at the optimal pH for the nitrilase (e.g., phosphate buffer, pH 8.0).[12]

    • In a reaction vessel, suspend the nitrilase (as whole cells or immobilized enzyme) in the buffer.[12]

  • Reaction Conditions:

    • Add the racemic this compound to the enzyme suspension. A substrate concentration of around 50 mM is a good starting point to avoid substrate inhibition.[12]

    • Maintain the reaction at the optimal temperature (e.g., 40°C) with agitation.[12]

  • Monitoring the Reaction:

    • Periodically take samples and analyze them by chiral HPLC to determine the concentration of the desired mandelic acid enantiomer and the remaining this compound.[6]

  • Work-up and Product Isolation:

    • After the reaction is complete, separate the biocatalyst by centrifugation or filtration.

    • Acidify the supernatant to precipitate the mandelic acid.

    • Collect the product by filtration and purify by recrystallization.

Visualizations

Enzymatic_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Select Enzyme (HNL, Nitrilase, etc.) B Optimize Reaction Conditions (pH, Temp) A->B D Enzymatic Resolution B->D C Prepare Substrate (rac-Mandelonitrile) C->D E Monitor Reaction (HPLC, GC) D->E Aliquots F Stop Reaction E->F G Product Isolation & Purification F->G H Optically Pure Product G->H

Caption: Workflow for the enzymatic resolution of this compound.

Troubleshooting_Mandelonitrile_Resolution Start Start Troubleshooting Low_ee Low Enantiomeric Excess (ee)? Start->Low_ee Low_Conversion Low Conversion Rate? Low_ee->Low_Conversion No Optimize_pH Adjust pH to suppress background reaction Low_ee->Optimize_pH Yes Enzyme_Deactivation Enzyme Deactivation? Low_Conversion->Enzyme_Deactivation No Optimize_Conditions Optimize pH and Temperature Low_Conversion->Optimize_Conditions Yes Add_Bisulfite Add Sodium Bisulfite (for aldehyde inhibition) Enzyme_Deactivation->Add_Bisulfite Yes End Problem Resolved Enzyme_Deactivation->End No Increase_Enzyme Increase enzyme loading Optimize_pH->Increase_Enzyme Increase_Enzyme->Low_Conversion Check_Enzyme_Activity Verify enzyme activity and consider immobilization Optimize_Conditions->Check_Enzyme_Activity Substrate_Fed_Batch Use fed-batch substrate addition Check_Enzyme_Activity->Substrate_Fed_Batch Substrate_Fed_Batch->Enzyme_Deactivation Check_Storage Verify proper enzyme storage and handling Add_Bisulfite->Check_Storage Check_Storage->End

Caption: Troubleshooting decision tree for this compound resolution.

References

Technical Support Center: Overcoming Enzyme Inhibition in Mandelonitrile Biotransformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Mandelonitrile biotransformations.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, focusing on hydroxynitrile lyases (HNLs) and nitrilases.

Issue 1: Low Yield of this compound

Possible Causes and Solutions

Possible CauseRecommended Action
Sub-optimal Reaction Conditions Optimize pH and temperature. For many HNLs, a lower pH (e.g., 4.0-5.5) is ideal to favor the enzymatic reaction over the chemical one.[1][2] Temperature optima can vary, but a common starting point is 25-30°C.[2][3]
Enzyme Inactivation Consider enzyme immobilization to improve stability. Methods like adsorption on Celite or creating cross-linked enzyme aggregates (CLEAs) can enhance enzyme robustness.[4]
Poor Substrate Solubility Employ a biphasic system with a buffer-saturated organic solvent (e.g., methyl tert-butyl ether - MTBE) to improve substrate availability.
Product Inhibition In kinetic resolutions where an aldehyde is a product, its accumulation can be inhibitory. This can be mitigated by adding hydrogen cyanide, which converts the aldehyde to the less inhibitory this compound.[5]
Enzyme Leaching (if immobilized) Verify that the enzyme is not detaching from the support. Perform a leaching assay by removing the immobilized enzyme mid-reaction and monitoring for any further product formation.[4]
Issue 2: Low Enantiomeric Excess (ee)

Possible Causes and Solutions

Possible CauseRecommended Action
Competing Racemic Background Reaction Lower the pH of the reaction. The chemical, non-enzymatic synthesis of this compound is base-catalyzed and results in a racemic mixture. Acidic conditions (e.g., pH < 5.5) suppress this side reaction.[1][6]
High Reaction Temperature Elevated temperatures can accelerate the non-enzymatic reaction more than the enzymatic one, leading to a decrease in enantiomeric purity.[2][3] An optimal temperature that balances reaction rate and enantioselectivity should be determined.[2][3]
Racemization of the Product This compound can racemize at neutral or alkaline pH. Maintaining a low pH throughout the reaction and workup is crucial.[1]
Improper Packing of Immobilized Enzyme For enzymes immobilized on supports like Celite, loose packing can lead to a modest enantioselectivity as both the enzymatic and background reactions are accelerated. Dense packing is essential for high enantioselectivity.[4]
Issue 3: Poor Enzyme Reusability (for immobilized enzymes)

Possible Causes and Solutions

Possible CauseRecommended Action
Enzyme Denaturation Between Cycles Ensure the immobilized enzyme is stored properly between uses and is not allowed to dry out. Storing in a buffer-saturated solvent at 4°C is recommended.[4] Rehydrating the immobilized enzyme with a small amount of buffer before each cycle can also improve stability.[5]
Mechanical Stress The support material or the enzyme aggregate may be physically breaking down. Consider using a more robust immobilization method or support.
Fouling of the Biocatalyst The surface of the immobilized enzyme may become blocked by substrates, products, or byproducts. Washing the biocatalyst with a suitable buffer or solvent between cycles can help.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound synthesis using a Hydroxynitrile Lyase (HNL)?

A1: The optimal pH is typically in the acidic range, often between 4.0 and 5.5.[1][2] This is because a lower pH suppresses the competing non-enzymatic, base-catalyzed reaction that produces a racemic mixture of this compound.[1][6] For example, with a partially purified HNL from Prunus dulcis, the highest activity was observed at pH 4.5.[1] Similarly, for the HNL from the millipede Parafontaria laminata (PlamHNL), the optimal pH for (R)-mandelonitrile synthesis was 4.0, which resulted in a high enantiomeric excess of 99-100%.[2][3]

Q2: How can I prevent the non-enzymatic formation of racemic this compound?

A2: To suppress the racemic background reaction, it is crucial to:

  • Maintain a low pH: As mentioned, acidic conditions inhibit the base-catalyzed chemical reaction.

  • Use an appropriate solvent system: A two-phase system with a buffer-saturated organic solvent can help control the pH of the aqueous phase where the reaction occurs.

  • Consider enzyme immobilization: Tightly packing an immobilized HNL can create a microenvironment that favors the enzymatic reaction over the background chemical reaction.[4]

Q3: What are the advantages of using Cross-Linked Enzyme Aggregates (CLEAs) for this compound biotransformation?

A3: CLEAs offer several advantages:

  • Carrier-free immobilization: This results in a high concentration of the enzyme in the final catalyst.

  • Use of crude enzyme extracts: Highly purified enzyme is not necessary for CLEA preparation, which can significantly reduce costs.[7]

  • Improved stability: Cross-linking can enhance the enzyme's stability, particularly in challenging conditions like acidic pH.[7]

  • Simple preparation: The process involves precipitating the enzyme and then cross-linking the resulting aggregates.[7][8]

Q4: My immobilized HNL loses activity after a few cycles. What could be the cause?

A4: Loss of activity in recycled immobilized HNLs can be due to several factors. A key reason is the enzyme drying out between cycles, which can lead to denaturation. It is essential to keep the immobilized enzyme in a buffer-saturated solvent during storage.[4] Additionally, rehydrating the biocatalyst with a buffer before the next reaction cycle has been shown to maintain higher activity and stability.[5] Leaching of the enzyme from the support is another possibility, which can be checked with a leaching assay.[4]

Q5: What is substrate or product inhibition in the context of this compound synthesis?

A5: Substrate or product inhibition occurs when the substrate or the product of the enzymatic reaction binds to the enzyme in a way that reduces its activity. For example, in some HNL-catalyzed reactions, the aldehyde product can be inhibitory. This can be overcome by adding hydrogen cyanide to the reaction mixture, which converts the aldehyde into the less inhibitory this compound.[5] Benzyl alcohol has also been identified as a competitive inhibitor in the cleavage of this compound.[9]

Data Presentation

Table 1: Effect of pH on (R)-Mandelonitrile Synthesis using Prunus dulcis HNL

pHReaction Completion TimeEnantiomeric Excess (ee) after a short reaction time
4.0A few minutesHigh
4.5A few minutes (highest activity)High
5.0Slower than pH 4.5Lower (loss of optical purity observed)
5.5Slower than pH 5.0Lower (loss of optical purity observed)
6.0Slower than pH 5.5Lower (loss of optical purity observed)
6.5Slower than pH 6.0Lower (loss of optical purity observed)

Data summarized from a study on partially purified HNL from Prunus dulcis.[1]

Table 2: Recycling of PaHNL Immobilized on Celite for (R)-Mandelonitrile Synthesis

Cycle NumberConversion after 5h (%)ee after 5h (%)Conversion after 24h (%)ee after 24h (%)
18295>9995
28095>9995
37995>9994
47795>9994
57394>9994
66394>9993
761949893
858939692
953939392
1048928991

Data represents the average of two experiments. A slight decrease in activity and enantioselectivity is observed after 5 cycles.[4]

Experimental Protocols

Protocol 1: Immobilization of Hydroxynitrile Lyase on Celite R-633

Materials:

  • Hydroxynitrile Lyase (e.g., from Prunus amygdalus - PaHNL) solution

  • Celite R-633

  • Citrate/phosphate buffer (50 mM, pH 5.4)

  • Methyl tert-butyl ether (MTBE)

  • Teabags (or similar porous support)

Procedure:

  • Prepare Celite: Wash Celite R-633 with 50 mM citrate/phosphate buffer (pH 5.4) prior to use to ensure optimal conditions and suppress background reactions.

  • Enzyme Adsorption: Prepare a solution of the HNL in the citrate/phosphate buffer. Add the washed Celite to the enzyme solution and allow the enzyme to adsorb onto the support. The ratio of enzyme to support should be optimized for the specific application.

  • Washing: After immobilization, wash the Celite-enzyme conjugate extensively with buffer-saturated MTBE to remove any unbound enzyme.

  • Packing: Pack the immobilized enzyme tightly into a teabag or column. Dense packing is crucial for achieving high enantioselectivity.[4]

  • Storage: If not used immediately, store the immobilized enzyme in buffer-saturated MTBE at 4°C. Do not allow the preparation to dry out.[4]

Protocol 2: Preparation of Cross-Linked Enzyme Aggregates (CLEAs) of HNL

Materials:

  • HNL solution (can be a crude extract)

  • Precipitant (e.g., ammonium sulfate, acetone, isopropanol)

  • Cross-linking agent (e.g., glutaraldehyde, dextran polyaldehyde)

  • Buffer solution

Procedure:

  • Precipitation: To the aqueous HNL solution, add a precipitant such as ammonium sulfate or a water-miscible organic solvent (e.g., acetone) to form physical aggregates.[7][8] This step should be performed at a controlled temperature (e.g., 4°C) with gentle stirring.

  • Cross-linking: Once aggregates have formed, add the cross-linking agent (e.g., glutaraldehyde) to the suspension. The concentration of the cross-linker and the cross-linking time need to be optimized to ensure stable aggregates without significant loss of enzyme activity.[10] Allow the cross-linking reaction to proceed for a set time (e.g., 1.5-3 hours) at ambient temperature.[7][11]

  • Collection and Washing: Collect the CLEAs by centrifugation. Wash the CLEAs thoroughly with buffer to remove any residual precipitant and cross-linking agent.

  • Storage: Resuspend the CLEAs in a suitable buffer for storage at 4°C.

Visualizations

experimental_workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_recycle Recycling start Start: HNL Solution precipitate 1. Precipitation (e.g., (NH4)2SO4) start->precipitate crosslink 2. Cross-linking (e.g., Glutaraldehyde) precipitate->crosslink wash_clea 3. Wash & Centrifuge crosslink->wash_clea clea_product Final Product: HNL-CLEA wash_clea->clea_product add_reactants 4. Add Reactants (Benzaldehyde, KCN) clea_product->add_reactants reaction 5. Enzymatic Reaction (Controlled pH & Temp) add_reactants->reaction separation 6. Separate CLEA (Centrifugation) reaction->separation product_analysis 7. Product Analysis (Yield, ee) separation->product_analysis wash_recycle 8. Wash CLEA for Reuse separation->wash_recycle wash_recycle->add_reactants

Caption: Workflow for HNL-CLEA preparation and use in this compound synthesis.

troubleshooting_logic start Problem: Low Enantiomeric Excess (ee) q1 Is the reaction pH acidic (e.g., pH 4.0-5.5)? start->q1 sol1 Action: Adjust pH to acidic range to suppress racemic background reaction. q1->sol1 No q2 Is the reaction temperature optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Action: Lower temperature to reduce rate of non-enzymatic reaction. q2->sol2 No q3 If immobilized, is the biocatalyst packed densely? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Action: Repack catalyst to ensure dense packing, minimizing void spaces. q3->sol3 No end Outcome: Improved Enantiomeric Excess q3->end Yes a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting logic for low enantiomeric excess in this compound synthesis.

References

Minimizing side reactions in the synthesis of Mandelonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Mandelonitrile

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing side reactions and troubleshooting common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during this compound synthesis?

A1: The primary cause of side reactions is the basicity of the cyanide source (e.g., NaCN, KCN). The reaction of benzaldehyde with sodium cyanide is often conducted under alkaline conditions, which can lead to a variety of side reactions, resulting in an impure product and low yield.[1] A significant competing reaction for aromatic aldehydes like benzaldehyde is the benzoin condensation.[2]

Q2: Why is pH control so critical in this synthesis?

A2: pH control is crucial for two main reasons. Firstly, maintaining a slightly acidic to neutral pH (ideally 6.5-7.5) helps to neutralize excess alkali, which suppresses base-catalyzed side reactions.[1] Secondly, this compound is unstable and can decompose back into benzaldehyde and hydrogen cyanide (HCN), especially at neutral or alkaline pH.[3] Acidic conditions help to stabilize the cyanohydrin product.[3]

Q3: What is the role of a bisulfite addition product in the synthesis?

A3: Preparing a crystalline bisulfite addition product of benzaldehyde (sodium hydroxy(phenyl)methanesulfonate) before reacting it with a cyanide salt is a common strategy to achieve nearly quantitative yields. This intermediate reacts cleanly with the cyanide source, minimizing the side reactions associated with free benzaldehyde under basic conditions.[4][5]

Q4: Can this compound be purified using silica column chromatography?

A4: Purification of this compound by silica column chromatography is very challenging due to its instability.[6] The compound can readily decompose on the silica gel.[6] Purification is typically achieved through methods like extraction, washing with acidic water, and removal of solvent under vacuum.[4][7]

Q5: What are the main safety precautions when handling reagents for this synthesis?

A5: The synthesis involves highly toxic cyanide compounds (e.g., NaCN, KCN) and the potential liberation of hydrogen cyanide (HCN) gas, which is extremely poisonous.[4][8] All procedures must be carried out in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory. It is also critical to have a plan for quenching and disposing of cyanide-containing waste.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Reaction pH is too alkaline, leading to side reactions.Adjust the pH of the cyanide solution to a range of 6.5-7.5 using an acid like HCl before adding benzaldehyde.[1]
Reaction temperature is too high.Maintain the reaction temperature between 0°C and 30°C to minimize side reactions and decomposition.[7][9] For enzymatic synthesis, the optimal temperature may be lower, around 25-30°C.[10]
Competing benzoin condensation reaction.Use the benzaldehyde-bisulfite adduct method to avoid having free benzaldehyde in a basic cyanide solution.[4]
Product is Impure (Contains Benzaldehyde) Decomposition of this compound during reaction or workup.Ensure the workup is performed promptly and under acidic conditions. Wash the crude product with acidic water to remove unreacted starting materials and stabilize the cyanohydrin.[4][7]
Incomplete reaction.Increase the reaction time or use a slight excess of the cyanide source. Consider using a phase transfer catalyst if working in a biphasic system to improve reaction rate.[11]
Product Decomposes During Storage This compound is inherently unstable, especially at neutral or basic pH.Store the purified product under acidic conditions and at low temperatures. For long-term storage, consider converting it to a more stable derivative if the protocol allows.
Difficulty in Product Isolation Formation of an emulsion during workup.Add a saturated brine solution to help break the emulsion during the extraction process.
Product instability during solvent removal.Use a rotary evaporator at low temperature and reduced pressure to remove the solvent. Avoid excessive heating.
Effect of pH on this compound Synthesis Yield

The following table summarizes the significant impact of pH control on the reaction yield, based on a patented method involving the reaction of benzaldehyde with an aqueous sodium cyanide solution in ethyl acetate.

Condition pH Product Purity Reaction Yield Reference
With pH Adjustment6.8898.2%99.8%[1]
Without pH Adjustment (Alkaline)Not specified68.2%61.3%[1]

Visualized Workflows and Mechanisms

This compound Synthesis: Key Reaction Pathway

The following diagram illustrates the nucleophilic addition of a cyanide ion to benzaldehyde to form this compound. The reaction is base-catalyzed.[12]

G cluster_intermediate Intermediate cluster_product Product Benzaldehyde Benzaldehyde Intermediate Tetrahedral Intermediate Benzaldehyde->Intermediate Nucleophilic Attack Cyanide Cyanide Ion (CN⁻) Cyanide->Intermediate This compound This compound Intermediate->this compound Protonation (from HCN or H₂O)

Caption: Reaction mechanism for the formation of this compound.

Troubleshooting Logic for Low this compound Yield

This workflow provides a step-by-step guide to diagnosing and resolving issues related to low product yield.

G Start Start: Low Yield Check_pH Check Reaction pH Start->Check_pH Check_Temp Check Reaction Temperature Check_pH->Check_Temp pH OK Adjust_pH Adjust pH to 6.5-7.5 using dilute acid Check_pH->Adjust_pH pH > 8? Check_Purity Check Reactant Purity Check_Temp->Check_Purity Temp OK Adjust_Temp Lower temperature to 0-25°C Check_Temp->Adjust_Temp Temp > 30°C? Check_Workup Review Workup Procedure Check_Purity->Check_Workup Purity OK Purify_Reactants Use freshly distilled benzaldehyde Check_Purity->Purify_Reactants Benzaldehyde old? Modify_Workup Ensure prompt, acidic workup. Avoid excessive heat. Check_Workup->Modify_Workup Decomposition observed? Success Yield Improved Adjust_pH->Success Adjust_Temp->Success Purify_Reactants->Success Modify_Workup->Success

Caption: Troubleshooting workflow for low this compound yield.

Experimental Protocols

Protocol 1: Synthesis via Benzaldehyde Bisulfite Adduct

This method is adapted from established procedures and is designed to produce a high yield of this compound by minimizing side reactions.[4]

Materials:

  • Benzaldehyde (freshly distilled)

  • Sodium bisulfite (saturated aqueous solution)

  • Sodium cyanide or Potassium cyanide (95%+)

  • Ethanol

  • Deionized water

  • Ice

  • Hydrochloric acid (concentrated)

  • Benzene or Ethyl Acetate (for extraction)

Procedure:

  • Preparation of the Bisulfite Adduct:

    • In a flask equipped with a mechanical stirrer, add 15 g of freshly distilled benzaldehyde.

    • While stirring vigorously, add 50 mL of a concentrated sodium bisulfite solution.

    • Continue stirring for 30 minutes. The crystalline bisulfite addition product will precipitate.

    • Filter the crystalline solid and wash it with a small amount of cold ethanol.

  • Formation of this compound:

    • Transfer the washed bisulfite adduct to a clean flask and add enough water to form a thin paste.

    • Prepare a solution of 12 g of potassium cyanide in approximately 40 mL of water (a 30% solution).

    • Cool the bisulfite paste in an ice bath.

    • Add the potassium cyanide solution all at once to the paste while stirring vigorously. The solid will dissolve, and an oily layer of this compound will precipitate.

  • Workup and Isolation:

    • Allow the mixture to stand for 1 hour, shaking intermittently.

    • Pour the reaction mixture into a separatory funnel containing 5 volumes of cold water.

    • Separate the lower oily layer of crude this compound.

    • Crucially, the crude this compound should be immediately mixed with hydrochloric acid for stabilization if it is to be used for subsequent hydrolysis to mandelic acid. [4]

    • For isolation of this compound, wash the separated oil several times with cold water.

    • Further purification is challenging due to the compound's instability. If required, extract the aqueous layer with a small amount of ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.

Experimental Process Flow Diagram

G cluster_step1 Step 1: Adduct Formation cluster_step2 Step 2: Cyanation Reaction cluster_step3 Step 3: Workup & Isolation A Mix Benzaldehyde & Sodium Bisulfite Solution B Stir for 30 min A->B C Filter & Wash Adduct B->C D Prepare Adduct Paste (in Water, Ice Bath) C->D E Add KCN/NaCN Solution D->E F Stir Vigorously E->F G Quench with Water F->G H Separate Oily Layer (Crude this compound) G->H I Wash with Cold Water H->I J Dry & Concentrate (Low Temp, Vacuum) I->J Product Purified this compound J->Product

Caption: Process flow for the synthesis of this compound.

References

Characterization of Mandelonitrile decomposition products by HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the characterization of mandelonitrile and its decomposition products using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products of this compound?

A1: this compound primarily decomposes into benzaldehyde and hydrogen cyanide (HCN).[1] This reaction can be catalyzed by enzymes like this compound lyase or occur spontaneously, especially under neutral to alkaline pH conditions or upon heating.

Q2: My this compound sample is turning yellow. Can I still use it?

A2: A yellow or darkening color is a common sign of this compound decomposition.[2] The color is often due to the presence of benzaldehyde and subsequent reaction products. For sensitive experiments requiring high purity, it is strongly recommended to use a fresh or purified sample. For less critical applications, the material might be usable, but you should expect reduced purity and potential interference from degradation products.

Q3: What is the best way to prepare and store this compound solutions for HPLC analysis?

A3: this compound's stability is highly dependent on the solvent and pH.

  • Recommended Solvent: Acetonitrile is a good choice as this compound is relatively stable in it.[2]

  • Solvents to Use with Caution: Protic solvents like methanol, ethanol, and water can lead to instability.[2]

  • Improving Stability: If aqueous solutions are necessary, they should be acidified to a pH between 2.0 and 3.5 to enhance stability.[2] A solution of acetonitrile containing 1.0% glacial acetic acid can also provide a stable medium for at least 12 hours.[2]

  • Storage: Prepare solutions immediately before use and store them in tightly sealed containers, protected from light and heat, to minimize degradation.

Q4: How can I confirm the identity of the peaks in my chromatogram?

A4: To confirm the identity of this compound and its primary decomposition product, benzaldehyde, you should run reference standards for each compound under the same HPLC conditions. The retention times of the peaks in your sample chromatogram should match those of the pure standards.

Q5: What safety precautions should I take when working with this compound?

A5: this compound is toxic and can release highly toxic hydrogen cyanide gas upon decomposition.[1] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the potential for HCN release, especially when heating the compound or exposing it to basic conditions.

HPLC Troubleshooting Guide

Problem Potential Cause Suggested Solution
Rapidly diminishing this compound peak area over a series of injections. This compound is degrading in the sample vial on the autosampler.1. Ensure the sample is dissolved in a stabilizing solvent like acetonitrile or an acidified aqueous solution (pH 2.0-3.5).[2]2. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to slow down decomposition.3. Prepare fresh samples for injection more frequently.
Appearance of a new, broader peak, often with tailing, at a different retention time. This is likely the benzaldehyde decomposition product. Benzaldehyde can sometimes exhibit poor peak shape on certain columns.1. Confirm the peak's identity by injecting a benzaldehyde standard.2. Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% phosphoric acid) to improve peak shape for both compounds.[2]3. Check for column contamination or degradation, which can also lead to peak tailing.
Baseline drift, especially in a gradient run. This compound or its decomposition products may be strongly retained and elute very slowly, causing the baseline to rise.1. Implement a column wash step with a strong solvent (like 100% acetonitrile) at the end of each run to elute any strongly retained compounds.2. Use a guard column to protect the analytical column from irreversible contamination.
Inconsistent retention times for this compound and benzaldehyde. The mobile phase composition may be inconsistent, or the column may not be properly equilibrated. Temperature fluctuations can also affect retention.1. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.2. Increase the column equilibration time between runs.3. Use a column oven to maintain a stable temperature (e.g., 30°C).[2]
Split peaks for this compound. This can be caused by a partially blocked column frit, a void in the column packing, or an issue with the injector.1. Try back-flushing the column to dislodge any particulates on the inlet frit.2. If the problem persists, the issue may be a void at the head of the column, and the column may need to be replaced.3. Ensure the injector is not partially plugged and is functioning correctly.

Data Presentation

Table 1: this compound Stability in Various Solvents

SolventAdditiveStability Level
WaterNoneLow
MethanolNoneLow
95% EthanolNoneLow
AcetonitrileNoneRelatively Stable
Acetonitrile1.0% Glacial Acetic AcidHigh (Stable for at least 12 hours)
Aqueous SolutionPhosphoric Acid (to pH 2.0-3.5)High (Stable for at least 12 hours)

Data synthesized from BenchChem Technical Support Center.[2]

Table 2: Example HPLC Method Parameters

ParameterValue
Column Agilent TC-C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (23:77, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 207 nm
Injection Volume 10 µL

This is an example method; optimization may be required for your specific application.[2]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase HPLC method to assess the stability of this compound by quantifying its degradation to benzaldehyde.[2]

1. Materials:

  • This compound

  • Benzaldehyde (as a reference standard)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Deionized water

  • Agilent TC-C18 column (250 mm × 4.6 mm, 5 µm) or equivalent

2. Mobile Phase Preparation:

  • Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of deionized water (0.1% v/v).

  • Prepare the mobile phase by mixing acetonitrile and the 0.1% phosphoric acid solution in a 23:77 (v/v) ratio.

  • Degas the mobile phase using a suitable method (e.g., sonication, vacuum filtration, or an inline degasser).

3. Standard Solution Preparation:

  • This compound Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Benzaldehyde Stock Solution: Similarly, prepare a stock solution of benzaldehyde in acetonitrile (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the expected concentration range of your samples.

4. Sample Preparation for Stability Study:

  • Prepare solutions of this compound in the desired solvent and conditions for your stability test (e.g., water, different pH buffers, etc.).

  • Incubate the samples under the desired conditions (e.g., specific temperature, light exposure).

  • At predetermined time points, withdraw an aliquot of the sample, and dilute it with the mobile phase to a concentration that falls within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. HPLC Analysis:

  • Set the column temperature to 30°C.

  • Set the flow rate to 1.0 mL/min.

  • Set the detection wavelength to 207 nm.

  • Inject the calibration standards first to establish the calibration curve.

  • Inject the prepared samples.

6. Data Analysis:

  • Identify the this compound and benzaldehyde peaks in the sample chromatograms by comparing their retention times with the standards.

  • Quantify the concentration of each compound using the calibration curves.

  • Plot the concentration of this compound and the appearance of benzaldehyde over time to determine the degradation rate.

Mandatory Visualizations

Mandelonitrile_Decomposition_Pathway cluster_conditions Decomposition Conditions This compound This compound Benzaldehyde Benzaldehyde This compound->Benzaldehyde Decomposition HCN Hydrogen Cyanide This compound->HCN Decomposition Heat Heat Neutral/Alkaline pH Neutral/Alkaline pH Enzymes (e.g., this compound Lyase) Enzymes (e.g., this compound Lyase)

Caption: Decomposition pathway of this compound.

HPLC_Workflow prep 1. Sample & Standard Preparation hplc 2. HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc inject 3. Injection of Standards & Samples hplc->inject separate 4. Chromatographic Separation inject->separate detect 5. UV Detection (207 nm) separate->detect data 6. Data Acquisition & Analysis detect->data report 7. Quantitation & Reporting data->report

Caption: Experimental workflow for HPLC analysis.

Troubleshooting_Tree start Poor Chromatographic Results? peak_shape Peak Shape Issue? start->peak_shape Yes retention Retention Time Shift? start->retention No tailing Tailing Peaks peak_shape->tailing Tailing split Split Peaks peak_shape->split Split area Peak Area Decreasing? retention->area No inconsistent_rt Inconsistent RT retention->inconsistent_rt Yes decreasing_area Decreasing Area area->decreasing_area Yes sol_tailing Check mobile phase pH Check for column contamination tailing->sol_tailing sol_split Back-flush column Check injector Replace column split->sol_split sol_rt Check mobile phase prep Equilibrate column longer Use column oven inconsistent_rt->sol_rt sol_area Use stabilizing solvent Cool autosampler Prepare fresh samples decreasing_area->sol_area

Caption: Troubleshooting decision tree for HPLC analysis.

References

Enhancing the enantioselectivity of hydroxynitrile lyase for Mandelonitrile synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the enantioselectivity of hydroxynitrile lyase (HNL) in mandelonitrile synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low enantiomeric excess (ee) in HNL-catalyzed this compound synthesis?

A1: A primary cause of low enantiomeric excess is the competing non-enzymatic chemical reaction that produces a racemic mixture of this compound. This background reaction becomes more significant at higher pH levels (typically above 5.0).[1][2][3] To enhance enantioselectivity, it is crucial to suppress this non-enzymatic pathway by optimizing reaction conditions, particularly by maintaining a low pH.[2][3]

Q2: How does temperature affect the enantioselectivity of the synthesis?

A2: While higher temperatures can increase the initial reaction velocity, they also accelerate the non-enzymatic reaction, which leads to a decrease in the enantiomeric purity of the product.[1][2] An optimal temperature, often between 25–30 °C, is typically selected to balance high enzyme activity with excellent enantioselectivity (>99% ee).[1][2]

Q3: Can the choice of expression system for the HNL enzyme affect its properties?

A3: Yes, the expression system can significantly impact the enzyme's properties. For instance, HNL expressed in Pichia pastoris may be glycosylated, which can lead to higher thermostability and pH stability compared to the non-glycosylated enzyme expressed in Escherichia coli.[1][2]

Q4: What is a biphasic system and how can it improve the reaction?

A4: A biphasic system consists of an aqueous phase containing the enzyme and an immiscible organic solvent phase where the substrate (benzaldehyde) and product (this compound) are primarily located.[3] This setup can improve reaction efficiency by allowing for high substrate concentrations while minimizing potential substrate or product inhibition of the enzyme. It also helps to suppress the aqueous-phase non-enzymatic reaction.[3]

Q5: Is protein engineering an effective strategy for improving HNL enantioselectivity?

A5: Absolutely. Protein engineering, including computational structure-guided directed evolution and site-directed mutagenesis, is a powerful strategy to improve both the catalytic activity and stereoselectivity of HNLs.[1][2][4] By modifying amino acid residues in the active site, it is possible to create enzyme variants with significantly enhanced conversion rates and enantiomeric excess.[1][2]

Troubleshooting Guide

Problem 1: Low Enantiomeric Excess (ee%)
Possible Cause Suggested Solution
Competing Non-Enzymatic Reaction The chemical addition of cyanide to benzaldehyde is significant at higher pH. Solution: Lower the reaction pH to the optimal range for the specific HNL, typically between pH 3.5 and 4.5, using a suitable buffer like citrate buffer.[1][2][3]
Sub-optimal Temperature Elevated temperatures accelerate the non-enzymatic reaction, reducing ee%. Solution: Perform the reaction at the optimal temperature for enantioselectivity, usually 25-30°C.[2] Verify the temperature stability of your specific HNL.
Incorrect Enzyme Loading Insufficient enzyme concentration can lead to a slower enzymatic reaction, allowing the background reaction to become more prominent. Solution: Increase the enzyme loading in the reaction. This can improve the ratio of the enzymatic to the non-enzymatic rate, thereby increasing the final ee%.[5]
Enzyme Denaturation/Inhibition The enzyme may be inhibited by the substrate or product, or denatured by reaction conditions. Solution: Consider using a biphasic system to reduce high concentrations of inhibitory compounds in the aqueous phase.[3] Also, verify the stability of the enzyme under the chosen pH and solvent conditions.
Problem 2: Low Conversion / Reaction Yield
Possible Cause Suggested Solution
Poor Enzyme Activity The enzyme may have low intrinsic activity or may have been partially inactivated during purification or storage. Solution: Verify the specific activity of your enzyme batch. Ensure proper storage conditions (e.g., -20°C or -80°C). Consider expressing the enzyme in a system that enhances stability, such as Pichia pastoris.[1][2]
Mass Transfer Limitations In biphasic or immobilized systems, the reaction rate can be limited by the diffusion of substrates and products. Solution: Increase the stirring rate or agitation to improve mixing between phases.[5] For immobilized enzymes, ensure the support material does not create significant diffusion barriers.[6]
Sub-optimal pH or Temperature The enzyme's catalytic activity is highly dependent on pH and temperature. Solution: Determine the optimal pH and temperature for your specific HNL's activity, which may differ slightly from the optimum for enantioselectivity. A balance may be needed.[1][2]
Catalyst Deactivation The enzyme may not be stable over the full course of the reaction. Solution: Consider enzyme immobilization, which can significantly improve operational stability and allow for catalyst recycling.[6][7] Techniques like creating cross-linked enzyme aggregates (CLEAs) can be effective.[7][8]

Quantitative Data Summary

Table 1: Comparison of Wild-Type vs. Mutant HNL Performance

This table summarizes the improvement in conversion and enantioselectivity achieved through protein engineering of a hydroxynitrile lyase from Parafontaria laminata (PlamHNL) for 2-chlorothis compound synthesis.[1][2]

Enzyme VariantConversion (%)Enantiomeric Excess (ee%)E-value*Reaction Conditions
PlamHNL Wild Type 7690.019pH 3.5, 25°C, 30 min
PlamHNL N85Y Mutant 9198.2110pH 3.5, 25°C, 30 min

*The Enantiomeric Ratio (E-value) is a measure of enzyme selectivity.

Table 2: Effect of pH and Temperature on PlamHNL Activity and Enantioselectivity

This table shows the optimal conditions for (R)-mandelonitrile synthesis using recombinant PlamHNL.

ParameterOptimal RangeOutcomeNote
pH 4.0Max. initial activity (120–130 µmol/h), 99–100% eeActivity decreases significantly above pH 5.0 due to the competing non-enzymatic reaction.[1]
Temperature 25–30 °CMax. initial activity (120–140 µmol/h), 99–100% eeTemperatures from 35-50°C increase reaction velocity but lower the ee% to below 90%.[1][2]

Visualizations and Workflows

troubleshooting_workflow cluster_start Problem Diagnosis cluster_checks Primary Checks cluster_solutions Corrective Actions start Low Enantioselectivity (Low ee%) check_ph Is reaction pH ≤ 4.5? start->check_ph check_temp Is temperature ≤ 30°C? check_ph->check_temp Yes adjust_ph Adjust pH to 3.5-4.5 using citrate buffer check_ph->adjust_ph No check_enzyme Is enzyme loading sufficient? check_temp->check_enzyme Yes adjust_temp Lower temperature to 25-30°C check_temp->adjust_temp increase_enzyme Increase HNL concentration check_enzyme->increase_enzyme No advanced Consider Advanced Options: - Protein Engineering - Enzyme Immobilization - Biphasic System check_enzyme->advanced Yes adjust_ph->check_ph adjust_temp->check_temp increase_enzyme->check_enzyme

Caption: Troubleshooting workflow for diagnosing low enantioselectivity.

experimental_workflow prep 1. Enzyme Preparation (Expression & Purification or Commercial Source) setup 2. Reaction Setup (Buffer, pH, Temperature, Organic Solvent if Biphasic) prep->setup addition 3. Substrate Addition (e.g., Benzaldehyde) setup->addition initiation 4. Reaction Initiation (Add Cyanide Source, e.g., KCN) addition->initiation monitoring 5. Reaction Monitoring (e.g., via HPLC/GC) initiation->monitoring workup 6. Workup & Extraction (Separate organic layer, dry, and concentrate) monitoring->workup analysis 7. Product Analysis (Chiral HPLC/GC for ee% and Yield) workup->analysis

Caption: General experimental workflow for HNL-catalyzed this compound synthesis.

influencing_factors center Enantioselectivity & Yield ph pH ph->center temp Temperature temp->center enzyme Enzyme Structure (Mutations) enzyme->center solvent Reaction Medium (Biphasic System) solvent->center immobilization Immobilization immobilization->center

Caption: Key factors influencing enantioselectivity and yield in HNL reactions.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (R)-Mandelonitrile in a Biphasic System

This protocol is a general guideline adapted from common methodologies.[1][3] It should be optimized for the specific HNL being used.

1. Materials and Reagents:

  • Hydroxynitrile Lyase (HNL) solution

  • Citrate buffer (e.g., 0.1 M, adjusted to pH 4.0)

  • Benzaldehyde

  • Potassium cyanide (KCN) or liquid HCN

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

  • Internal standard for GC/HPLC analysis (e.g., 1,3,5-triisopropylbenzene)

2. Enzyme Solution Preparation:

  • Prepare a buffered aqueous solution of the HNL enzyme. The required concentration and activity units will depend on the specific enzyme and reaction scale.

3. Reaction Setup:

  • In a temperature-controlled reaction vessel (e.g., a jacketed glass reactor) set to 25°C, create a biphasic system by adding the aqueous enzyme solution and the immiscible organic solvent (e.g., a 1:4 ratio of aqueous to organic phase).

  • Begin vigorous stirring to ensure adequate mixing between the two phases.

  • Add benzaldehyde to the organic phase to the desired final concentration (e.g., 50 mM). Allow the system to equilibrate for 5-10 minutes.

4. Reaction Initiation:

  • Initiate the reaction by adding the cyanide source. If using KCN, it should be dissolved in the aqueous buffer to a final concentration of ~100 mM. If using liquid HCN, it should be added carefully to the organic phase.

  • Start timing the reaction immediately.

5. Monitoring and Workup:

  • Monitor the reaction progress by taking small aliquots from the organic phase at regular intervals. Quench the reaction in the aliquot immediately (e.g., by diluting in a solvent and adding a drying agent).

  • Once the reaction has reached the desired conversion, stop the stirring and separate the organic layer.

  • Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent and carefully remove the solvent under reduced pressure at low temperature to avoid product decomposition.

6. Analysis:

  • Determine the yield and enantiomeric excess (ee%) of the resulting (R)-mandelonitrile by chiral GC or HPLC analysis. Use an appropriate chiral column (e.g., CHIRALCEL series) and calibrated standards.[9]

Protocol 2: Site-Directed Mutagenesis for HNL Enhancement

This protocol outlines a general workflow for creating HNL variants with potentially improved enantioselectivity, based on computational analysis.[2]

1. Computational Analysis (In Silico):

  • Obtain the crystal structure of the wild-type HNL.

  • Use molecular docking software (e.g., MOE program) to simulate the binding of the substrate (e.g., this compound) in the active site.

  • Identify key amino acid residues that interact with the substrate or are exposed on the surface of the active site.

  • Perform in silico mutations of these residues and calculate the binding affinity scores to predict which mutations may improve binding and enantioselectivity.

2. Mutagenesis (Wet Lab):

  • Use a commercial site-directed mutagenesis kit (e.g., QuikChange) with the plasmid DNA containing the wild-type HNL gene as the template.

  • Design and synthesize primers containing the desired nucleotide changes to create the target mutation (e.g., for an N85Y mutant, the codon for Asparagine is changed to Tyrosine).

  • Perform PCR using these primers to generate the mutated plasmid.

  • Digest the parental (non-mutated) template DNA using a methylation-dependent endonuclease like DpnI.

  • Transform the resulting mutated plasmid into competent E. coli cells for propagation.

3. Expression and Purification:

  • Sequence the mutated plasmid to confirm the desired mutation and the absence of other unintended changes.

  • Express the mutant HNL protein using a suitable expression host (E. coli, P. pastoris).

  • Purify the mutant protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if using a His-tag).

4. Characterization:

  • Determine the specific activity, conversion rate, and enantioselectivity of the mutant enzyme using the synthesis protocol described above (Protocol 1).

  • Compare the results to the wild-type enzyme to quantify the improvement. The PlamHNL-N85Y mutant, for example, showed a significant increase in both conversion and enantiomeric excess compared to the wild-type enzyme.[1][2]

References

Technical Support Center: Stabilization Strategies for Mandelonitrile in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on stabilizing mandelonitrile for its use in industrial applications. This compound is a valuable precursor in the synthesis of various pharmaceuticals and fine chemicals; however, its inherent instability presents significant challenges. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful handling and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: this compound is susceptible to decomposition, primarily through a reversible reaction back to benzaldehyde and hydrogen cyanide (HCN).[1][2][3] This decomposition is significantly accelerated by:

  • High pH (neutral to basic conditions): The decomposition is rapid under basic conditions.[1]

  • Elevated temperatures: Heat promotes the breakdown of this compound.[2][4]

  • Presence of moisture: this compound is sensitive to moisture, which can facilitate decomposition.[5]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), freezing at -20°C is ideal.[2]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and exposure to moisture.

  • Container: Use a tightly sealed container to protect from air and moisture.[6]

  • Light: Protect from light, as it can also contribute to degradation.

Q3: What are the visible signs of this compound decomposition?

A3: Decomposition of this compound can be identified by a color change to yellow or brown and the characteristic almond-like odor of benzaldehyde.[7] The presence of benzaldehyde can be confirmed using analytical techniques like HPLC or GC-MS.

Q4: Which solvents are recommended for handling this compound?

A4: The choice of solvent significantly impacts the stability of this compound.

  • Recommended: Acetonitrile is a good choice as this compound is relatively stable in it.[8]

  • Use with Caution: this compound is unstable in protic solvents such as methanol, 95% ethanol, and water.[8] If an aqueous solution is necessary, it must be acidified.

Q5: How can I stabilize this compound in a solution?

A5: The most effective method for stabilizing this compound in solution is to maintain a slightly acidic pH, typically between 2.0 and 4.5.[8][9] This can be achieved by using acidic buffers (e.g., citrate or phosphate buffers) or by adding a small amount of an acidic stabilizer.

Troubleshooting Guides

Issue 1: this compound decomposition during synthesis or work-up.
  • Symptom: Low yield of this compound, presence of a strong benzaldehyde odor.

  • Possible Cause: The reaction or work-up conditions are not sufficiently acidic, leading to decomposition.

  • Solution:

    • pH Control: During the reaction and subsequent work-up, maintain the pH of the aqueous phase between 4 and 5.[6] Use slightly acidified water for washing steps.[6]

    • Temperature Control: Perform the reaction and work-up at low temperatures (e.g., 0-5°C) to minimize thermal decomposition.

    • Minimize Time: Complete the work-up procedure as quickly as possible to reduce the time this compound is in potentially destabilizing conditions.

Issue 2: Low purity of isolated this compound.
  • Symptom: Analytical tests (HPLC, GC-MS) show significant impurities, primarily benzaldehyde.

  • Possible Cause: Decomposition occurred during purification or storage.

  • Solution:

    • Purification Method:

      • Distillation: If distillation is used for purification, perform it under high vacuum to lower the boiling point and reduce thermal stress.[6] Consider adding a non-volatile acidic stabilizer, like a few drops of sulfuric acid, to the distillation flask.[6]

      • Chromatography: If using silica gel chromatography, be aware that silica can be slightly basic and cause decomposition. Pre-treat the silica gel with a dilute acid solution (e.g., 1% acetic acid in the eluent) to neutralize basic sites.[1]

    • Storage of Purified Product: Immediately after purification, add a stabilizer and store under the recommended conditions (cold, dark, inert atmosphere).

Issue 3: Inconsistent results in reactions using this compound.
  • Symptom: Variable reaction yields and product profiles.

  • Possible Cause: The purity and stability of the this compound starting material are not consistent.

  • Solution:

    • Purity Check: Always analyze the purity of your this compound stock before use, especially if it has been stored for an extended period.

    • Use Fresh Solutions: Prepare solutions of this compound immediately before use. Do not let solutions stand for extended periods, especially at room temperature or in protic solvents.[7]

Data on this compound Stability

Table 1: Qualitative Stability of this compound in Various Solvents

SolventStabilityConditions/Notes
AcetonitrileRelatively StableRecommended for preparing standard solutions.[8]
MethanolLabile (Unstable)Prone to decomposition.[8]
95% EthanolLabile (Unstable)Prone to decomposition.[8]
WaterLabile (Unstable)Rapid decomposition, especially at neutral or basic pH.[8]

Table 2: Effect of pH on this compound Stability

pH RangeStabilityRecommendations
2.0 - 3.5StableRecommended for aqueous solutions; stable for at least 12 hours.[8]
4.0 - 4.5StableOptimal for enzymatic synthesis to suppress non-enzymatic decomposition.[9]
5.0 - 6.0Prone to RacemizationLoss of optical purity observed in this range.[9]
> 6.0 (Neutral to Basic)Highly UnstableRapid decomposition into benzaldehyde and HCN.[1]

Table 3: Recommended Stabilizers for this compound

StabilizerTypeApplication Notes
Phosphoric AcidInorganic AcidUsed to prepare stable aqueous solutions at pH 2.0-3.5.[8]
Glacial Acetic AcidOrganic Acid1.0% in acetonitrile provides a stable solution.[8]
Sulfuric AcidInorganic AcidA few drops can be used as a non-volatile stabilizer during distillation.[6]
Citric AcidOrganic AcidA milder alternative to strong inorganic acids.[6]
Boric AcidOrganic AcidAnother mild acidic stabilizer.[6]
MethylparabenAdditiveCan help stabilize sugar-based baits containing this compound.[8]
Sodium AzideAdditiveCan help stabilize sugar-based baits containing this compound.[8]

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound and Benzaldehyde

This protocol is adapted from a method for analyzing this compound stability.[8]

1. Instrumentation and Conditions:

  • HPLC System: Agilent TC-C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (23:27 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 207 nm.[7]

2. Standard Preparation:

  • Prepare stock solutions of this compound and benzaldehyde in acetonitrile.

  • Create a series of calibration standards for both compounds by diluting the stock solutions.

3. Sample Preparation for Stability Study:

  • Prepare solutions of this compound in the desired solvents or buffer systems.

  • Incubate the samples under the test conditions (e.g., different temperatures, pH values).

  • At specified time points, withdraw an aliquot and dilute it with the mobile phase to a concentration within the calibration range.

4. Analysis:

  • Inject the prepared samples and standards into the HPLC system.

  • Quantify the concentration of this compound and benzaldehyde by comparing the peak areas to the calibration curves.

Protocol 2: GC-MS Method for Purity Analysis of this compound

This protocol is based on a method for quantifying this compound in biological samples and requires derivatization.[10]

1. Derivatization:

  • To a sample of this compound, add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Mix well and incubate at 60°C for 30 minutes, protected from light.

  • Cool the sample to room temperature.

2. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5MS UI column (60 m × 0.25 mm, 0.25 µm film thickness) or similar.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 60°C for 3 minutes, then ramp at 10°C/min to 300°C and hold for 6 minutes.[10]

  • Carrier Gas: Helium.

3. Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Identify this compound and potential impurities (like benzaldehyde) based on their retention times and mass spectra.

  • Assess purity by comparing the peak area of this compound to the total peak area of all components.

Visual Guides

Mandelonitrile_Decomposition_Pathway This compound This compound Decomposition_Products Benzaldehyde + HCN This compound->Decomposition_Products Decomposition Stabilized Stabilized this compound This compound->Stabilized Stabilization Conditions Unstable Conditions (High pH, High Temperature, Moisture) Conditions->this compound Stabilizing_Conditions Stabilizing Conditions (Low pH, Low Temperature, Stabilizers) Stabilizing_Conditions->Stabilized Troubleshooting_Workflow Start Low Yield or Purity Issue Check_pH Check pH of Reaction/Work-up Start->Check_pH Check_Temp Check Temperature Control Start->Check_Temp Check_Purity Check Starting Material Purity Start->Check_Purity Adjust_pH Adjust to pH 4-5 Check_pH->Adjust_pH pH > 5 Lower_Temp Lower Temperature (0-5°C) Check_Temp->Lower_Temp Temp > 5°C Purify_Start Re-purify or Use Fresh Starting Material Check_Purity->Purify_Start Impure End Improved Stability and Yield Adjust_pH->End Lower_Temp->End Purify_Start->End

References

Validation & Comparative

A Comparative Analysis of Chemical vs. Enzymatic Synthesis of Mandelonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of mandelonitrile, a key precursor for a variety of pharmaceuticals and fine chemicals, can be achieved through both traditional chemical methods and modern enzymatic routes. This guide provides a detailed comparative analysis of these two approaches, focusing on performance, experimental protocols, and environmental impact. By presenting quantitative data and clear visualizations, this document aims to assist researchers in selecting the optimal synthesis strategy for their specific needs.

At a Glance: Chemical vs. Enzymatic Synthesis

FeatureChemical SynthesisEnzymatic Synthesis
Stereoselectivity Racemic productHighly enantioselective (typically >99% ee)
Yield Generally high (often >90%)Variable, but can be high (40% to >95%)
Reaction Conditions Often requires harsh conditions (strong acids/bases)Mild conditions (near neutral pH, lower temperatures)
Catalyst Simple chemical catalysts (e.g., base, acid)Specific enzymes (Hydroxynitrile Lyases - HNLs)
Environmental Impact Use of highly toxic cyanide reagents, generation of hazardous waste"Green" process with biodegradable catalysts, but requires enzyme production and purification
Substrate Scope BroadCan be limited by enzyme specificity

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for representative chemical and enzymatic synthesis protocols for this compound.

Table 1: Chemical Synthesis of this compound
MethodCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Enantiomeric Excess (ee %)Reference
Sodium Bisulfite AdductNaCN, NaHSO₃Water/BenzeneRoom Temperature15-30 min~95 (crude)0 (Racemic)[1]
Acid-CatalyzedKCN, HClWaterIce bath (0-5)1 hourNear quantitative0 (Racemic)
Acetic Acid MediatedNaCN, Acetic Acid-5-15Not specified85-950 (Racemic)[2]
Phase Transfer CatalysisHCN, TriethylamineXylene154 hours990 (Racemic)[3]
Table 2: Enzymatic Synthesis of (R)-Mandelonitrile
Enzyme SourceReaction TypeOrganic SolventpHTemperature (°C)Reaction TimeConversion (%)Enantiomeric Excess (ee %)Reference
Prunus amygdalus (PaHNL)BiphasicMethyl tert-butyl ether5.55VariableHighHigh[4]
Eriobotrya japonica (EjHNL)Biphasic (transcyanation)Diethyl ether4.0103 hours4099[5]
Parafontaria laminata (PlamHNL)Aqueous-4.025-3030 min76 (wild type)90 (wild type)[6]
Granulicella tundricula (GtHNL)BiphasicMethyl tert-butyl ether4.054 hoursNear complete>99[7]
Prunus dulcis (PdHNL-CLEA)BiphasicNot specified4.0596 hours9399[8]

Environmental Impact Assessment

To provide a more quantitative comparison of the environmental footprint of these methods, the E-factor (Environmental Factor) and Process Mass Intensity (PMI) have been estimated for a representative protocol from each category.

  • E-Factor = Total Mass of Waste / Mass of Product

  • Process Mass Intensity (PMI) = Total Mass of Inputs / Mass of Product

Lower E-Factor and PMI values indicate a more environmentally friendly process.

Table 3: Estimated Environmental Metrics
Synthesis MethodE-Factor (estimated)PMI (estimated)Key Contributors to Waste
Chemical (Sodium Bisulfite) 15 - 2516 - 26Inorganic salts (sulfites, cyanides), organic solvents for extraction.
Enzymatic (Biphasic) 5 - 156 - 16Organic solvent, buffer components, byproducts from enzyme production and purification.

*Note: The E-factor and PMI for biocatalytic routes can be significantly influenced by the production and purification of the enzyme itself, which often involves large volumes of water and other materials. These estimations are based on the reaction and immediate workup steps.[9]

Experimental Protocols

Chemical Synthesis: Sodium Bisulfite Method

This protocol describes the synthesis of racemic this compound from benzaldehyde and sodium cyanide via a sodium bisulfite adduct.[1]

Materials:

  • Benzaldehyde (318 g, 3 moles)

  • Sodium cyanide (150 g, 3 moles)

  • Saturated sodium bisulfite solution (850 cc)

  • Cracked ice

  • Benzene (for extraction)

  • 4 L wide-mouthed glass jar with mechanical stirrer

  • Separatory funnel

Procedure:

  • In the 4 L jar, prepare a solution of 150 g of sodium cyanide in 500 cc of water and add 318 g of benzaldehyde.

  • Begin stirring and slowly add 850 cc of a saturated sodium bisulfite solution over 10-15 minutes.

  • During the first half of the bisulfite addition, add 900 g of cracked ice to the reaction mixture in portions.

  • A layer of this compound will form. Separate this oily layer from the aqueous layer using a separatory funnel.

  • Extract the aqueous layer once with approximately 150 cc of benzene.

  • Evaporate the benzene from the extract to recover residual this compound and combine it with the main product.

Enzymatic Synthesis: (R)-Mandelonitrile using Hydroxynitrile Lyase in a Biphasic System

This protocol is a general representation of the synthesis of (R)-mandelonitrile using a hydroxynitrile lyase (HNL) in an aqueous-organic biphasic system.[4][5]

Materials:

  • Benzaldehyde

  • Hydrogen cyanide (or a cyanide source like acetone cyanohydrin for transcyanation)

  • Hydroxynitrile Lyase (HNL) solution in a suitable buffer (e.g., citrate buffer, pH 4.0-5.5)

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE, diethyl ether)

  • Stirred tank reactor

Procedure:

  • Prepare the aqueous phase by dissolving the HNL in the appropriate buffer to the desired concentration.

  • Prepare the organic phase by dissolving benzaldehyde in the chosen organic solvent.

  • Combine the aqueous and organic phases in the reactor. The volume ratio will depend on the specific optimization of the reaction.

  • Maintain the desired temperature (typically between 5-10°C to minimize the non-enzymatic reaction).

  • Start vigorous stirring to ensure good mixing between the two phases.

  • Add the cyanide source to the reaction mixture. If using gaseous HCN, it can be bubbled through the mixture.

  • Monitor the reaction progress by taking samples from the organic phase and analyzing for product formation and enantiomeric excess using techniques like chiral HPLC.

  • Once the reaction has reached the desired conversion, stop the stirring and separate the organic phase containing the (R)-mandelonitrile.

  • The aqueous phase containing the enzyme may be recycled for subsequent batches.

Visualizing the Pathways

Chemical Synthesis Workflow

G cluster_chemical Chemical Synthesis of this compound benzaldehyde Benzaldehyde reaction_vessel Reaction Vessel (Aqueous Solution) benzaldehyde->reaction_vessel na_cn Sodium Cyanide na_cn->reaction_vessel base_catalyst Base Catalyst (e.g., OH⁻) base_catalyst->reaction_vessel nucleophilic_attack Nucleophilic Attack of CN⁻ on Carbonyl Carbon reaction_vessel->nucleophilic_attack intermediate Tetrahedral Intermediate (Alkoxide) nucleophilic_attack->intermediate protonation Protonation from Water intermediate->protonation This compound Racemic this compound protonation->this compound workup Workup (Extraction, etc.) This compound->workup final_product Purified Racemic this compound workup->final_product

Caption: Workflow for the chemical synthesis of racemic this compound.

Enzymatic Synthesis Workflow

G cluster_enzymatic Enzymatic Synthesis of (R)-Mandelonitrile benzaldehyde Benzaldehyde biphasic_reactor Biphasic Reactor (Aqueous/Organic) benzaldehyde->biphasic_reactor hcn Hydrogen Cyanide hcn->biphasic_reactor hnl Hydroxynitrile Lyase (HNL) hnl->biphasic_reactor enzyme_binding Substrate Binding in HNL Active Site biphasic_reactor->enzyme_binding stereo_addition Stereoselective Addition of Cyanide enzyme_binding->stereo_addition product_release Product Release from Enzyme stereo_addition->product_release r_this compound (R)-Mandelonitrile product_release->r_this compound phase_separation Phase Separation r_this compound->phase_separation final_product Purified (R)-Mandelonitrile phase_separation->final_product

References

A Comparative Guide to the Validation of Analytical Methods for Mandelonitrile Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of mandelonitrile. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical techniques for this compound. The guide also briefly discusses Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.

This compound, a cyanohydrin, is a key intermediate in the biosynthesis of cyanogenic glycosides in many plant species and is also of interest in chemical synthesis.[1][2] Its inherent instability, readily dissociating into benzaldehyde and hydrogen cyanide, presents a significant challenge for analytical quantification.[3] This guide will delve into validated methodologies, presenting experimental data to support the comparison.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of this compound and its derivatives. The choice of stationary phase and mobile phase is critical for achieving adequate separation and quantification.

1. Reversed-Phase HPLC for this compound Derivatives

A common approach for analyzing this compound-containing compounds, such as amygdalin, prunasin, and sambunigrin, is reversed-phase HPLC with a C18 column.[4][5][6]

Experimental Protocol:

  • Sample Preparation: A validated method for plant material involves ultrasound-assisted extraction (UAE). Optimal conditions include using acidified water (0.1% perchloric acid) as the solvent, a sonication amplitude of 80%, an extraction time of 55 seconds, and a 70% duty cycle for a 0.1 g sample in 10 mL of solvent.[4][5]

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: Isocratic elution with 25% methanol in water.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 25 °C.[4]

    • Detection: Diode-Array Detector (DAD).[4][5][6]

Method Validation Data:

A summary of the validation parameters for the analysis of this compound derivatives (amygdalin, prunasin, and sambunigrin) using the above HPLC-DAD method is presented below.[4][5]

ParameterAmygdalinPrunasinSambunigrin
Linearity (R²) >0.999>0.999>0.999
Limit of Detection (LOD) (µg/g) 0.71.82.9
Limit of Quantification (LOQ) (µg/g) 2.25.99.6
Accuracy (Recovery %) 90 - 104%90 - 104%90 - 104%
Precision (RSD %) <2.3%<2.3%<2.3%

2. Chiral HPLC for this compound Enantiomers

For the separation of this compound enantiomers, chiral stationary phases (CSPs) are necessary. Several chiral columns have been successfully employed.[7][8]

Experimental Protocol:

  • Chromatographic Conditions:

    • Columns: Chiralcel OB-H, Chiralcel OJ-H, Sumichiral OA-4400, Chiralpak IA, and Chiralcel OD-H have been reported for this purpose.[7][8]

    • Mobile Phase: Typically, mixtures of n-hexane and isopropanol are used.[7][8] Other mobile phases include n-hexane, ethanol, and 1,2-dichloroethane, or n-hexane, isopropanol, and trifluoroacetic acid.[7]

Method Performance:

These chiral HPLC methods have demonstrated the capability to establish enantiomeric excess values of this compound up to 99%.[7]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For the detection of low levels of this compound, especially in complex matrices like plant tissues considered non-cyanogenic, GC-MS offers a sensitive and selective alternative.[1][9] The volatility of derivatized this compound makes it well-suited for GC analysis.[1]

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Extraction of this compound from the sample matrix using methanol.[1]

    • Derivatization by silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This involves adding 100 µL of MSTFA to the sample and incubating at 60 °C for 30 minutes.[1][9]

  • GC-MS Analysis: The derivatized sample is then analyzed by GC-MS. This method has a reported limit of detection (LOD) of 3 ppm.[1][9]

Method Comparison
FeatureReversed-Phase HPLCChiral HPLCGC-MS
Analyte(s) This compound derivatives (amygdalin, prunasin, sambunigrin)This compound enantiomersThis compound
Stationary Phase C18Chiral Stationary Phases (e.g., Chiralcel)Capillary column (specific phase depends on method)
Mobile/Carrier Phase Methanol/Water or Acetonitrile/Watern-Hexane/IsopropanolInert gas (e.g., Helium)
Detection DADUVMass Spectrometry
Key Advantage Robust and validated for derivatives in plant materialEnantioselective separationHigh sensitivity and selectivity for low concentrations
Key Disadvantage Does not separate enantiomers of this compoundRequires specialized, more expensive columnsRequires derivatization step

Visualizing the Workflow

HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method for this compound quantification.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Analysis Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (e.g., UAE) Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Validation_Parameters Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) Data_Acquisition->Validation_Parameters Report Final Report Validation_Parameters->Report

Caption: General workflow for HPLC method validation.

Comparison of Analytical Methods for this compound

This diagram provides a high-level comparison of the analytical techniques discussed.

Method_Comparison cluster_hplc HPLC Methods cluster_gcms Alternative Method RP_HPLC Reversed-Phase HPLC node_rp node_rp RP_HPLC->node_rp Robust for Plant Extracts Chiral_HPLC Chiral HPLC node_chiral node_chiral Chiral_HPLC->node_chiral Separates Stereoisomers GC_MS GC-MS node_gcms node_gcms GC_MS->node_gcms High Sensitivity This compound This compound Analysis This compound->RP_HPLC Derivatives This compound->Chiral_HPLC Enantiomers This compound->GC_MS Trace Levels

References

Spectroscopic Analysis for Mandelonitrile Structure Confirmation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for the confirmation of the mandelonitrile structure. By examining Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for this compound and structurally similar compounds—benzaldehyde and phenylacetonitrile—this document offers a practical framework for unambiguous structure elucidation. Detailed experimental protocols and data presented in comparative tables are included to support researchers in their analytical workflows.

Spectroscopic Data Comparison

The structural confirmation of an organic molecule like this compound relies on the precise interpretation of its spectroscopic signatures. This section compares the characteristic ¹H NMR, ¹³C NMR, and IR data of this compound with two related compounds, benzaldehyde and phenylacetonitrile, to highlight the key distinguishing features.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: Comparative ¹H NMR Data (Chemical Shift δ in ppm)

CompoundFunctional Group ProtonChemical Shift (δ, ppm)Multiplicity
This compound Methine (-CH(OH)CN)~5.5Singlet
Aromatic (C₆H₅-)~7.4-7.6Multiplet
Hydroxyl (-OH)VariableBroad Singlet
Benzaldehyde Aldehyde (-CHO)~9.9-10.0Singlet
Aromatic (C₆H₅-)~7.5-7.9Multiplet
Phenylacetonitrile Methylene (-CH₂CN)~3.7Singlet
Aromatic (C₆H₅-)~7.2-7.4Multiplet

Note: Chemical shifts are typically referenced to a deuterated solvent like CDCl₃. The hydroxyl proton's chemical shift in this compound can vary depending on concentration and temperature.

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: Comparative ¹³C NMR Data (Chemical Shift δ in ppm)

CompoundCarbon EnvironmentChemical Shift (δ, ppm)
This compound Methine (-C H(OH)CN)~63
Nitrile (-C N)~119
Aromatic (ipso-C)~135
Aromatic (ortho, meta, para-C)~126-129
Benzaldehyde Carbonyl (-C HO)~192
Aromatic (ipso-C)~136
Aromatic (ortho, meta, para-C)~129-134
Phenylacetonitrile Methylene (-C H₂CN)~23
Nitrile (-C N)~118
Aromatic (ipso-C)~131
Aromatic (ortho, meta, para-C)~127-129
Infrared (IR) Spectroscopy Data

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Intensity
This compound O-H stretch (alcohol)3200-3600Broad
C≡N stretch (nitrile)~2245Medium
C-H stretch (aromatic)3000-3100Medium
C=C stretch (aromatic)1450-1600Medium
Benzaldehyde C=O stretch (aldehyde)1680-1715Strong
C-H stretch (aldehyde)2720-2820 (two bands)Medium
C-H stretch (aromatic)3000-3100Medium
C=C stretch (aromatic)1450-1600Medium
Phenylacetonitrile C≡N stretch (nitrile)~2250Strong
C-H stretch (aromatic)3000-3100Medium
C-H stretch (alkane)2850-3000Medium
C=C stretch (aromatic)1450-1600Medium

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. The following protocols provide a detailed methodology for acquiring high-quality NMR and IR spectra for the analysis of this compound and similar organic compounds.

¹H NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to ensure field-frequency stability.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Employ a relaxation delay of 1-5 seconds between scans to allow for full relaxation of the protons.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of protons in different chemical environments.

¹³C NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent in a vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Follow the same locking and shimming procedures as for ¹H NMR.

  • Data Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing ¹H-¹³C coupling.

    • The number of scans required is significantly higher than for ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is typically used.

  • Data Processing:

    • Perform a Fourier transform on the FID.

    • Phase the resulting spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Turn on the FT-IR spectrometer and allow the source and detector to stabilize.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum can be displayed in either transmittance or absorbance mode.

    • Identify and label the key absorption bands corresponding to the functional groups present in the molecule.

Visualization of Spectroscopic Analysis Workflow and this compound's Structure

The following diagrams, generated using Graphviz, illustrate the logical workflow of spectroscopic analysis for structure confirmation and the key structural features of this compound with their expected spectroscopic signals.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation cluster_comparison Comparative Analysis Compound Synthesized Compound (e.g., this compound) Purification Purification (e.g., Chromatography) Compound->Purification NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Analysis Dissolve in deuterated solvent IR_Analysis IR Spectroscopy Purification->IR_Analysis Prepare sample (e.g., ATR) NMR_Data NMR Data (Chemical Shifts, Multiplicity, Integration) NMR_Analysis->NMR_Data IR_Data IR Data (Absorption Frequencies) IR_Analysis->IR_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation Literature_Data Compare with Literature Data and Alternative Compounds Structure_Confirmation->Literature_Data

Caption: Workflow for Spectroscopic Structure Confirmation.

Mandelonitrile_Structure_and_Signals cluster_nmr NMR Signals cluster_ir IR Signals This compound This compound C₆H₅- -CH(OH)- -C≡N H_NMR ¹H NMR Signals Aromatic Protons: ~7.4-7.6 ppm (m) Methine Proton: ~5.5 ppm (s) Hydroxyl Proton: variable (br s) This compound:c6h5->H_NMR Protons This compound:ch->H_NMR C_NMR ¹³C NMR Signals Aromatic Carbons: ~126-135 ppm Methine Carbon: ~63 ppm Nitrile Carbon: ~119 ppm This compound:c6h5->C_NMR Carbons This compound:ch->C_NMR This compound:cn->C_NMR IR_Signals IR Absorption (cm⁻¹) O-H stretch: 3200-3600 (broad) C-H (arom) stretch: 3000-3100 C≡N stretch: ~2245 This compound:c6h5->IR_Signals Bonds This compound:ch->IR_Signals This compound:cn->IR_Signals

Caption: Key Spectroscopic Signals for this compound.

A Comparative Guide to the Efficacy of Hydroxynitrile Lyases for (R)-Mandelonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Mandelonitrile is a crucial chiral intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals. The enzymatic synthesis using hydroxynitrile lyases (HNLs) offers a green and highly stereoselective alternative to traditional chemical methods. This guide provides a comparative overview of the efficacy of different HNLs for (R)-mandelonitrile synthesis, supported by experimental data from peer-reviewed literature.

Comparative Performance of Hydroxynitrile Lyases

The selection of an appropriate hydroxynitrile lyase is critical for optimizing the synthesis of (R)-mandelonitrile. Key performance indicators include specific activity, enantiomeric excess (ee%), conversion rate, and kinetic parameters under optimal reaction conditions. The following table summarizes the performance of several prominent HNLs.

Enzyme (Source)Optimal pHOptimal Temp. (°C)Specific Activity (U/mg)Enantiomeric Excess (ee%)Conversion (%)Km (mM)Vmax (µmol/min/mg)
PycHNL (Pyrus communis)5.530-96.3386.8311.75227.27
PlamHNL (Parafontaria laminata)4.025-301320>99---
PlamHNL-N85Y (mutant)3.525-98.291--
ChuaHNL (Chamberlinius hualienensis)--7420>99---
NttHNL (Nedyopus tambanus tambanus)--4700>99---
GtHNL-3V (Granulicella tundricola)4.052.2 (cleavage)>99~100--
PaHNL (Prunus amygdalus)4.5--74-9786-98--

Note: A direct comparison of specific activities can be challenging due to variations in assay conditions and definitions of a unit of activity across different studies. The data presented is extracted from various sources and the experimental conditions may differ.

Experimental Protocols

A generalized experimental protocol for the synthesis of (R)-mandelonitrile using a hydroxynitrile lyase is provided below. It is essential to optimize the specific conditions for each enzyme to achieve maximum efficacy.

General Enzyme Assay for (R)-Mandelonitrile Synthesis

This protocol is a general guideline and should be adapted based on the specific characteristics of the HNL being used.

Materials:

  • Hydroxynitrile lyase (purified enzyme or whole-cell biocatalyst)

  • Benzaldehyde

  • Potassium cyanide (KCN) or a cyanide source like acetone cyanohydrin

  • Citrate buffer (e.g., 0.3 M, pH adjusted to the optimum for the specific HNL)

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • Internal standard for chromatography (e.g., 1,3,5-triisopropylbenzene)

  • Quenching solution (e.g., dilute HCl)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing the appropriate buffer and benzaldehyde (e.g., 50 mM).

  • Enzyme Addition: Add the specified amount of hydroxynitrile lyase (as a solution or immobilized on a support) to the reaction mixture.

  • Initiation: Start the reaction by adding the cyanide source (e.g., 100 mM KCN).

  • Incubation: Incubate the reaction at the optimal temperature with constant stirring for a predetermined time (e.g., 5 minutes to several hours).

  • Quenching: Stop the reaction by adding a quenching solution to lower the pH and halt enzymatic activity.

  • Extraction: Extract the product, (R)-mandelonitrile, from the aqueous phase using an organic solvent.

  • Analysis: Analyze the organic phase by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess and conversion.

Immobilization of Hydroxynitrile Lyase (Example: GtHNL-3V on Celite R-633)

Immobilization can enhance enzyme stability and facilitate its reuse.

Materials:

  • Purified GtHNL-3V solution

  • Celite R-633

  • Potassium phosphate buffer (100 mM, pH 7)

Procedure:

  • Prepare a solution of the GtHNL-3V in the potassium phosphate buffer.

  • Add Celite R-633 to the enzyme solution.

  • Allow the enzyme to adsorb onto the Celite support under gentle agitation for a specified time.

  • Filter and wash the immobilized enzyme to remove any unbound protein.

  • The immobilized enzyme is now ready for use in the synthesis reaction, often packed in a column for continuous flow or used in a batch reactor.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in comparing the efficacy of different hydroxynitrile lyases.

Experimental_Workflow cluster_prep Preparation cluster_reaction Synthesis Reaction cluster_analysis Analysis & Comparison HNL_Source HNL Source (e.g., Plant, Millipede) Purification Purification / Immobilization HNL_Source->Purification Reaction_Vessel Biocatalytic Reaction (Batch or Flow) Purification->Reaction_Vessel Benzaldehyde Benzaldehyde Benzaldehyde->Reaction_Vessel HCN HCN Source (e.g., KCN) HCN->Reaction_Vessel Quenching Reaction Quenching Reaction_Vessel->Quenching Extraction Product Extraction Quenching->Extraction HPLC Chiral HPLC Analysis Extraction->HPLC Data_Analysis Data Analysis (ee%, Conversion) HPLC->Data_Analysis

Caption: A generalized workflow for the enzymatic synthesis and analysis of (R)-mandelonitrile.

Signaling_Pathway cluster_substrates Substrates cluster_enzyme Enzyme Active Site cluster_product Product Benzaldehyde Benzaldehyde HNL Hydroxynitrile Lyase (HNL) Benzaldehyde->HNL Binds to active site HCN Hydrogen Cyanide (HCN) HCN->HNL Nucleophilic attack Mandelonitrile (R)-Mandelonitrile HNL->this compound Releases product

Caption: The catalytic pathway for the synthesis of (R)-mandelonitrile by a hydroxynitrile lyase.

Comparative Guide to the Kinetic Stability of Mandelonitrile at Various pH Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic stability of mandelonitrile at different pH levels. Understanding the decomposition kinetics of this compound, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is crucial for optimizing reaction conditions, ensuring product purity, and developing stable formulations. This document summarizes available experimental data, presents detailed experimental protocols for kinetic studies, and offers visual representations of the underlying chemical processes and workflows.

Quantitative Stability Data: this compound and Comparative Cyanohydrins

Table 1: Stability of this compound at Various pH Levels

pHTemperature (°C)Half-life (t½)Observations
≤ 5.04> 24 hoursThis compound is significantly more stable in acidic aqueous buffers.[1]
4.5Not SpecifiedStableFormed this compound shows stability at this pH.[2]
> 5.0Not SpecifiedProgressively lowerDecomposition into benzaldehyde and cyanide becomes more pronounced.[1]

Table 2: Comparative Kinetic Data for Acetone Cyanohydrin Decomposition

As a comparative example, the decomposition of acetone cyanohydrin also demonstrates a clear pH dependency, with the rate of decomposition increasing as the pH becomes more neutral.

pHTemperature (°C)Half-life (t½)First-Order Rate Constant (k) (s⁻¹)
4.9Not Specified~57 minutes~2.03 x 10⁻⁴
6.3Not Specified~28 minutes~4.12 x 10⁻⁴
6.8Not Specified~8 minutes~1.44 x 10⁻³

Table 3: Qualitative Stability Comparison of Aromatic Cyanohydrins

CyanohydrinRelative StabilityObservations
This compound -Serves as the baseline for this comparison.
Phenylglycinenitrile More StableDemonstrates higher stability than this compound at all tested pH values.[1]

Experimental Protocols for Kinetic Studies

To determine the kinetic stability of this compound at various pH levels, a systematic experimental approach is required. The following protocols outline the methodology for conducting such a study.

Materials and Reagents
  • This compound (racemic or enantiomerically pure)

  • Buffer solutions of varying pH (e.g., citrate-phosphate for pH 3-7, phosphate for pH 6-8, borate for pH 8-10)

  • Acetonitrile (HPLC grade)

  • Ultrapure water (HPLC grade)

  • Standard reference materials: Benzaldehyde and this compound

  • Thermostatted reaction vessel or water bath

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column

  • pH meter

Preparation of Buffered Solutions
  • Prepare a series of buffer solutions with precise pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Ensure the buffer concentration is sufficient to maintain a constant pH throughout the experiment, typically in the range of 50-100 mM.

  • Verify the pH of each buffer solution using a calibrated pH meter.

Kinetic Run Procedure
  • Equilibrate a known volume of the desired pH buffer solution in a thermostatted reaction vessel to the target temperature (e.g., 25 °C or 37 °C).

  • Prepare a stock solution of this compound in a non-reactive solvent like acetonitrile.

  • Initiate the reaction by adding a small aliquot of the this compound stock solution to the pre-heated buffer to achieve a known initial concentration (e.g., 1 mM).

  • Immediately start a timer and withdraw the first sample (t=0).

  • Withdraw small aliquots of the reaction mixture at regular time intervals. The frequency of sampling should be adjusted based on the expected rate of decomposition at the given pH.

  • Immediately quench the reaction in each aliquot to prevent further decomposition before analysis. This can be achieved by diluting the sample in the HPLC mobile phase, which should be acidic to stabilize the this compound.

  • Analyze the samples by HPLC to determine the concentration of remaining this compound and the formed benzaldehyde.

HPLC Analysis
  • Mobile Phase: A typical mobile phase for the separation of this compound and benzaldehyde is a mixture of acetonitrile and water (e.g., 40:60 v/v) with a small amount of acid (e.g., 0.1% formic acid) to ensure the stability of this compound during analysis.

  • Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

  • Detection: Monitor the elution of the compounds using a UV detector at a wavelength where both this compound and benzaldehyde have significant absorbance (e.g., 254 nm).

  • Quantification: Create a calibration curve for both this compound and benzaldehyde using standard solutions of known concentrations to accurately determine their concentrations in the experimental samples.

Data Analysis
  • Plot the concentration of this compound as a function of time for each pH value.

  • Determine the reaction order by fitting the concentration-time data to integrated rate laws (zero-order, first-order, second-order). The decomposition of cyanohydrins often follows first-order kinetics.

  • For a first-order reaction, the natural logarithm of the this compound concentration versus time will yield a straight line with a slope equal to the negative of the rate constant (-k).

  • Calculate the half-life (t½) for the decomposition at each pH using the formula: t½ = 0.693 / k.

  • Construct a pH-rate profile by plotting the logarithm of the rate constant (log k) against the pH.

Visualizing the Decomposition Pathway and Experimental Workflow

This compound Decomposition Pathway

The decomposition of this compound is a reversible reaction that yields benzaldehyde and hydrogen cyanide. The equilibrium and rate of this reaction are significantly influenced by pH.

G cluster_reactants Reactant This compound This compound benzaldehyde Benzaldehyde This compound->benzaldehyde Decomposition (favored at neutral/basic pH) benzaldehyde->this compound Formation (favored at acidic pH) hcn Hydrogen Cyanide

Caption: Decomposition pathway of this compound.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the key steps involved in the experimental determination of this compound decomposition kinetics.

G start Start prep_buffers Prepare Buffer Solutions (Varying pH) start->prep_buffers prep_this compound Prepare this compound Stock Solution start->prep_this compound run_reaction Initiate and Run Reaction at Constant Temperature prep_buffers->run_reaction prep_this compound->run_reaction sampling Withdraw Samples at Timed Intervals run_reaction->sampling quench Quench Reaction in Samples sampling->quench hplc HPLC Analysis quench->hplc data_analysis Data Analysis (Determine k and t½) hplc->data_analysis end End data_analysis->end

Caption: Experimental workflow for kinetic analysis.

References

A Comparative Guide to the Bioactivity of Mandelonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of mandelonitrile and its derivatives, supported by experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology, toxicology, and drug development in understanding the structure-activity relationships of this class of compounds.

Data Presentation: Comparative Bioactivity

The bioactivity of this compound and its derivatives varies significantly based on their chemical structure. The following tables summarize quantitative data from studies on their antimicrobial effects.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundDerivative ofTest OrganismZone of Inhibition (mm)Reference
2b4-chlorobenzaldehydePseudomonas aeruginosa30.1[1][2]
2d4-methylbenzaldehydePseudomonas aeruginosa17.2[1][2]
2e4-methoxybenzaldehydePseudomonas aeruginosa21.5[1][2]
2f3,4-dimethoxybenzaldehydePseudomonas aeruginosa20.3[1][2]
Piperacillin (Control)-Pseudomonas aeruginosa25.8 - 13.4[1][2]
Ciprofloxacin (Control)-Staphylococcus aureus-[2]
2aBenzaldehydeStaphylococcus aureus-[2]
2c2-chlorobenzaldehydeStaphylococcus aureus-[2]
2g2-methoxybenzaldehydeStaphylococcus aureus-[2]

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Derivatives against Pseudomonas aeruginosa

CompoundMIC (µg/mL)MBC (µg/mL)Reference
2b125250[1]
2d250500[1]
2e250500[1]
2f250500[1]

Key Bioactivities and Mechanisms

This compound and its derivatives exhibit a range of biological activities, primarily centered around their antimicrobial and cytotoxic properties.

Antimicrobial Activity

Certain derivatives of this compound have demonstrated significant antibacterial and antifungal properties.[1][2] For instance, derivatives synthesized from various aldehydes have shown excellent zones of inhibition against Pseudomonas aeruginosa, with some even outperforming the control drug, piperacillin.[1] The lipophilicity of these derivatives is believed to play a crucial role in their ability to penetrate microbial cell membranes, contributing to their antimicrobial efficacy.

Cytotoxicity and the Role of Cyanogenesis

This compound is a cyanohydrin that can decompose to release hydrogen cyanide (HCN) and benzaldehyde, a process known as cyanogenesis.[3][4] This release of highly toxic HCN is a key mechanism behind the cytotoxicity of this compound and its glycosidic forms, such as amygdalin. In nature, this serves as a defense mechanism for plants and certain insects against herbivores and pathogens.[5] The enzymatic breakdown of these compounds is catalyzed by hydroxynitrile lyases (HNLs).[6]

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to facilitate the replication and validation of the presented data.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disc Diffusion Method

This method is widely used to determine the susceptibility of bacteria to antimicrobial agents.[7][8][9][10][11]

1. Preparation of Bacterial Inoculum:

  • Select isolated colonies from an overnight culture of the test bacterium.

  • Suspend the colonies in a sterile saline solution.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[7]

2. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the adjusted bacterial inoculum, removing excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn. This is typically done by rotating the plate 60 degrees after each streak.[7][9]

  • Allow the plate to dry for a few minutes.[7]

3. Application of Antimicrobial Discs:

  • Using sterile forceps, place paper discs impregnated with a known concentration of the test compound (this compound or its derivative) onto the surface of the inoculated agar plate.[8]

  • Gently press each disc to ensure complete contact with the agar.[9]

  • Place a control disc containing a standard antibiotic (e.g., piperacillin, ciprofloxacin) on the same plate for comparison.

4. Incubation:

  • Invert the plates and incubate at 37°C for 16-24 hours.[8][9]

5. Interpretation of Results:

  • After incubation, measure the diameter of the clear zone of inhibition around each disc in millimeters (mm).[10]

  • A larger zone of inhibition indicates greater sensitivity of the bacterium to the antimicrobial agent.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15][16]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a desired density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium.[12]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Treatment with Test Compounds:

  • Prepare various concentrations of this compound or its derivatives in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

  • Include a control group of cells treated with vehicle (e.g., DMSO) only.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[12] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[15][16]

4. Solubilization of Formazan:

  • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilization buffer) to each well.[12][13]

  • Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan crystals.[16]

5. Absorbance Measurement:

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[12] A reference wavelength of >650 nm can be used for background subtraction.[12][16]

  • The intensity of the purple color is directly proportional to the number of viable cells.

6. Calculation of IC50:

  • The half-maximal inhibitory concentration (IC50) is the concentration of the test compound that inhibits cell viability by 50%. This value is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the bioactivity of this compound and its derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_antimicrobial Antimicrobial Assays cluster_cytotoxicity Cytotoxicity Assays cluster_data Data Analysis synthesis Synthesis of This compound Derivatives disc_diffusion Disc Diffusion Assay synthesis->disc_diffusion Test Compounds mic_mbc MIC/MBC Determination synthesis->mic_mbc Test Compounds mtt_assay MTT Assay synthesis->mtt_assay Test Compounds data_analysis Comparative Analysis of Zone of Inhibition, MIC, IC50 values disc_diffusion->data_analysis mic_mbc->data_analysis mtt_assay->data_analysis cyanogenesis_pathway amygdalin Amygdalin (Cyanogenic Glycoside) prunasin Prunasin amygdalin->prunasin Hydrolysis This compound This compound prunasin->this compound Hydrolysis benzaldehyde Benzaldehyde This compound->benzaldehyde Decomposition hcn Hydrogen Cyanide (HCN) This compound->hcn Decomposition toxicity Cytotoxicity hcn->toxicity enzyme1 Amygdalin hydrolase Prunasin hydrolase enzyme2 This compound lyase (HNL) logical_relationship This compound This compound (Parent Compound) Derivatives Chemical Derivatives (e.g., Mandelic Acid, Esters) This compound->Derivatives Chemical Modification Bioactivity Altered Bioactivity Derivatives->Bioactivity Increased Increased Antimicrobial Activity Bioactivity->Increased Decreased Decreased Cytotoxicity (Loss of Cyanide Release) Bioactivity->Decreased

References

Navigating the Nuances of Biocatalysis: A Comparative Guide to Enzyme Cross-Reactivity with Mandelonitrile Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount for designing efficient and selective biocatalytic processes. This guide provides a comprehensive comparison of the cross-reactivity of various enzymes with mandelonitrile and its analogues, supported by quantitative data and detailed experimental protocols.

This report delves into the catalytic behavior of key enzyme families, primarily Hydroxynitrile Lyases (HNLs) and nitrilases, which are instrumental in the synthesis and transformation of chiral cyanohydrins. By examining their substrate promiscuity and the structural determinants of their activity, we aim to provide a valuable resource for enzyme selection and engineering in synthetic chemistry and pharmaceutical development.

Comparative Analysis of Enzyme Kinetics

The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (k_cat). The ratio k_cat/Kₘ represents the catalytic efficiency of the enzyme for a particular substrate. The following tables summarize the kinetic data for various enzymes with this compound and its analogues, compiled from multiple studies.

Hydroxynitrile Lyase (HNL) Activity on this compound Analogues

Hydroxynitrile lyases catalyze the reversible cleavage of cyanohydrins to a carbonyl compound and hydrogen cyanide. Their substrate scope can be influenced by their source organism and through protein engineering.

Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (U/mg)k_cat (s⁻¹)k_cat/Kₘ (s⁻¹mM⁻¹)Reference
Manihot esculenta (Wild-Type)Acetone cyanohydrin-53--[1]
Manihot esculenta (Wild-Type)This compound----[1]
Manihot esculenta (W128A Mutant)Acetone cyanohydrin-40--[1]
Manihot esculenta (W128A Mutant)This compound-9-fold increase vs WT--[1]
Manihot esculenta (W128A Mutant)4-hydroxythis compound-~450-fold increase vs WT--[1]
Ximenia americana(S)-(-)-mandelonitrile0.280---[2]
Ximenia americana4-hydroxy-(R,S)-mandelonitrile-77% of activity with this compound--[2]
Ximenia americanaAcetone cyanohydrinNo activity---[2]
Parafontaria laminata (PlamHNL)3-methoxybenzaldehyde-33,300 µmol min⁻¹ mg⁻¹13,8008680[3]
Parafontaria laminata (N85Y Mutant)2-chlorothis compound-Higher conversion than WT--[3]
Nitrilase Activity on this compound and Aromatic Nitriles

Nitrilases catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. Their ability to process this compound and its analogues is of significant interest for the production of chiral mandelic acids.

Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)k_cat (s⁻¹)k_cat/Kₘ (M⁻¹s⁻¹)Reference
Burkholderia cenocepacia J2315 (BCJ2315)This compound0.1445.415.41.1 x 10⁵[4]
Pseudomonas fluorescens EBC191 (Wild-Type)(R,S)-mandelonitrile-33 U/mg--
Pseudomonas fluorescens EBC191 (Wild-Type)(R,S)-2-phenylpropionitrile-4.1 U/mg--[5]
Gordonia terraeBenzonitrile1.495 U/mg63 x 10⁻³-

Experimental Protocols

Accurate assessment of enzyme cross-reactivity relies on robust and standardized experimental procedures. Below are detailed methodologies for key experiments cited in the comparison.

Protocol 1: Spectrophotometric Assay for Hydroxynitrile Lyase Activity

This method is adapted from standard protocols for measuring HNL activity through the cleavage of a cyanohydrin substrate.[6][7]

Principle: The enzymatic cleavage of this compound produces benzaldehyde, which can be monitored by the increase in absorbance at a specific wavelength. One unit of HNL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of benzaldehyde and HCN from this compound per minute under the specified conditions.[6]

Reagents:

  • Assay Buffer: 100 mM Sodium Acetate Buffer, pH 5.4.

  • Substrate Stock Solution: 168 mM DL-Mandelonitrile in 95% (v/v) ethanol. Prepare fresh.

  • Enzyme Diluent: 0.1% (w/v) Bovine Serum Albumin (BSA) in deionized water.

  • Enzyme Solution: A solution of the HNL to be tested, diluted in the enzyme diluent to a suitable concentration (e.g., 1-2 units/ml).

Procedure:

  • Set up a thermostatted spectrophotometer at 25°C and the wavelength for monitoring benzaldehyde formation (e.g., 275 nm or 280 nm).[6][7]

  • In a quartz cuvette, pipette 2.85 mL of Assay Buffer and 0.05 mL of Substrate Stock Solution. Mix by inversion and allow the solution to equilibrate to 25°C.

  • Monitor the absorbance until a stable baseline is achieved.

  • Initiate the reaction by adding 0.10 mL of the Enzyme Solution.

  • Immediately mix by inversion and record the increase in absorbance for approximately 5 minutes.

  • For the blank, add 0.10 mL of Enzyme Diluent instead of the Enzyme Solution.

  • Calculate the rate of reaction (ΔA/minute) from the linear portion of the curve for both the test and blank samples.

  • The net rate is the rate of the test sample minus the rate of the blank.

  • Calculate the enzyme activity using the molar extinction coefficient of benzaldehyde at the chosen wavelength.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Chiral Analysis of this compound Hydrolysis

This protocol is essential for determining the enantioselectivity of nitrilases in the hydrolysis of racemic this compound.[4]

Principle: Chiral HPLC separates the enantiomers of mandelic acid produced from the enzymatic hydrolysis of this compound, allowing for the quantification of each enantiomer and the determination of the enantiomeric excess (ee).

Reagents and Equipment:

  • Reaction Buffer: e.g., 100 mM sodium phosphate buffer, pH 7.0.

  • Substrate: (R,S)-mandelonitrile.

  • Enzyme: The nitrilase to be tested.

  • Quenching Solution: e.g., an acidic solution to stop the enzymatic reaction.

  • HPLC System: Equipped with a chiral column (e.g., a cyclodextrin-based column) and a UV detector.

  • Mobile Phase: A suitable mixture of solvents for chiral separation (e.g., a mixture of hexane and isopropanol).

Procedure:

  • Set up the enzymatic reaction by incubating the nitrilase with (R,S)-mandelonitrile in the reaction buffer at a controlled temperature.

  • At specific time points, take aliquots of the reaction mixture and quench the reaction by adding the quenching solution.

  • Centrifuge the samples to remove any precipitated protein.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject the filtered sample into the HPLC system.

  • Separate the enantiomers of mandelic acid using the chiral column and the appropriate mobile phase.

  • Detect the eluting enantiomers using the UV detector at a suitable wavelength (e.g., 220 nm).

  • Quantify the peak areas of the (R)- and (S)-mandelic acid enantiomers.

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 or [([S] - [R]) / ([S] + [R])] x 100, depending on the enzyme's stereopreference.

Visualizing Enzymatic Processes

Diagrams are powerful tools for illustrating complex biological processes. The following visualizations, created using the Graphviz DOT language, depict key concepts related to enzyme cross-reactivity studies.

Experimental Workflow for Assessing Enzyme Cross-Reactivity

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis & Interpretation Enzyme Enzyme Preparation (Purification/Expression) Activity Activity Screening (Spectrophotometry/HPLC) Enzyme->Activity Substrates Substrate Analogues (this compound & derivatives) Substrates->Activity Kinetics Kinetic Parameter Determination (Km, Vmax, kcat) Activity->Kinetics Data Data Compilation & Tabulation Kinetics->Data Comparison Comparative Analysis (Substrate Specificity Profiling) Data->Comparison Conclusion Conclusion on Cross-Reactivity Comparison->Conclusion

Caption: Workflow for evaluating enzyme cross-reactivity with this compound analogues.

Logical Relationship of Factors Influencing Substrate Specificity

substrate_specificity_factors cluster_enzyme Enzyme Properties cluster_substrate Substrate Properties Specificity Substrate Specificity ActiveSite Active Site Geometry & Chemistry ActiveSite->Specificity Flexibility Conformational Flexibility Flexibility->Specificity Mutations Amino Acid Substitutions Mutations->Specificity Size Size & Shape Size->Specificity Electronics Electronic Properties (Substituents) Electronics->Specificity

Caption: Key factors determining the substrate specificity of an enzyme.

Simplified Reaction Pathway for this compound Transformation

reaction_pathway This compound This compound HNL Hydroxynitrile Lyase (HNL) This compound->HNL Reversible Nitrilase Nitrilase This compound->Nitrilase Benzaldehyde Benzaldehyde + HCN MandelicAcid Mandelic Acid + Ammonia HNL->Benzaldehyde Nitrilase->MandelicAcid

References

Benchmarking Mandelonitrile synthesis protocols for scalability.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Scalable Mandelonitrile Synthesis Protocols

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of this compound is a critical step for the production of various pharmaceuticals and fine chemicals. This guide provides an objective comparison of common synthesis protocols, focusing on their scalability, performance, and safety considerations. Experimental data is presented to support the comparison, along with detailed methodologies for key protocols.

Comparison of this compound Synthesis Protocols

The selection of a synthesis protocol for this compound on an industrial scale depends on a variety of factors, including desired product chirality, yield, purity, reaction time, cost, and safety. Below is a summary of key quantitative data for three major synthesis routes: the traditional sodium cyanide/bisulfite method, phase transfer catalysis, and enzymatic synthesis using hydroxynitrile lyases (HNLs).

ParameterSodium Cyanide / BisulfitePhase Transfer Catalysis (PTC)Enzymatic (Hydroxynitrile Lyase)
Typical Yield 91% - 99.9%[1][2]Varies, can be low for sterically hindered substrates[3]98 mol% (for S-mandelonitrile)[1]
Product Chirality Racemic (50:50 mixture of R and S enantiomers)[1]RacemicEnantiopure (e.g., >99% ee for (R)- or (S)-mandelonitrile)[1]
Reaction Time 2 - 3 hours for cyanidation[2]0.5 - 20 hours[3]Varies (e.g., 30 minutes for 91% conversion in a lab-scale reaction)[4]
Key Reagents Benzaldehyde, Sodium Cyanide, Sodium Bisulfite (optional), Acid (e.g., HCl)[2][5]Benzaldehyde, Cyanide Source (e.g., KCN), Phase Transfer Catalyst (e.g., TBAB)[3]Benzaldehyde, Cyanide Source (e.g., HCN or KCN), Hydroxynitrile Lyase[1][6]
Solvent System Aqueous or biphasic (e.g., water/ethyl acetate)[2]Biphasic (e.g., water/organic solvent)[3]Aqueous buffer, sometimes with an organic co-solvent[6]
Operating Temperature 5 - 10°C[2]Typically ambient to slightly elevated temperatures10 - 40°C (enzyme dependent)[1][4]
Key Scalability Well-established, high throughput.Good for specific substrates, but catalyst cost and separation can be a factor.High selectivity and milder conditions. Enzyme stability and cost are key considerations.
Safety Concerns High toxicity of sodium cyanide and potential for HCN gas evolution.[2][7][8]Use of toxic cyanides and organic solvents.[7][8]Use of toxic cyanides, though often at lower concentrations.[6]

Experimental Protocols

Detailed methodologies for the following key experiments are provided below.

Synthesis of Racemic this compound using Sodium Cyanide and Ethyl Acetate

This protocol is adapted from a high-yield industrial preparation method.[2]

Materials:

  • Benzaldehyde

  • Ethyl acetate

  • 30% Sodium cyanide aqueous solution

  • Hydrochloric acid

Procedure:

  • Dissolve 426.5g of benzaldehyde in 500ml of ethyl acetate and mix thoroughly.

  • Control the temperature of the mixture between 5°C and 10°C.

  • Slowly add 640g of a 30% aqueous sodium cyanide solution while stirring.

  • Adjust the pH of the reaction mixture to 6.92 by adding hydrochloric acid.

  • Continue stirring for 2 to 3 hours, maintaining the temperature between 5°C and 10°C.

  • After the reaction is complete, allow the mixture to stand and separate into layers.

  • Collect the upper organic layer containing the product.

  • Recover the ethyl acetate by distillation to obtain this compound. A yield of up to 99.8% has been reported with this method.[2]

Synthesis of (S)-Mandelonitrile using an Immobilized Hydroxynitrile Lyase

This protocol describes an industrial-scale enzymatic synthesis.[1]

Materials:

  • Benzaldehyde

  • Immobilized (S)-selective hydroxynitrile lyase (e.g., from Manihot esculenta)

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN)

  • Organic solvent (optional, for a two-phase system)

Procedure:

  • In a 20-liter bioreactor, suspend the immobilized hydroxynitrile lyase in the aqueous buffer.

  • Add 23.3 kg of benzaldehyde to the reactor.

  • Maintain the reaction temperature at an optimal level for the enzyme (e.g., 10°C) to suppress the non-enzymatic racemic reaction.[1]

  • Slowly feed the cyanide source into the reactor while monitoring the pH and temperature.

  • Allow the reaction to proceed until the desired conversion is achieved.

  • Upon completion, separate the product from the aqueous phase and the immobilized enzyme.

  • The immobilized enzyme can be recovered and reused for subsequent batches.

  • This method has been reported to produce 29 kg of (S)-mandelonitrile with a 98 mol% yield and 98.9% enantiomeric excess.[1]

Visualizations

This compound Synthesis Workflow Comparison

cluster_0 Traditional Chemical Synthesis cluster_1 Phase Transfer Catalysis cluster_2 Enzymatic Synthesis A Benzaldehyde + NaCN/NaHSO3 B Reaction in Water or Biphasic System A->B C Workup & Purification B->C D Racemic this compound C->D E Benzaldehyde + KCN + PTC F Reaction in Biphasic System E->F G Workup & Purification F->G H Racemic this compound G->H I Benzaldehyde + HCN/KCN + HNL J Reaction in Aqueous Buffer I->J K Workup & Purification J->K L Enantiopure (R)- or (S)-Mandelonitrile K->L

Caption: Comparative workflow of major this compound synthesis routes.

General Signaling Pathway for Biocatalytic this compound Synthesis

cluster_0 Enzymatic Reaction Benzaldehyde Benzaldehyde HNL Hydroxynitrile Lyase (HNL) Benzaldehyde->HNL Cyanide Cyanide (HCN/CN-) Cyanide->HNL This compound (R)- or (S)-Mandelonitrile HNL->this compound

Caption: Biocatalytic synthesis of this compound from benzaldehyde and cyanide.

Safety Considerations for Scalable Synthesis

The large-scale synthesis of this compound requires strict adherence to safety protocols due to the high toxicity of cyanide compounds.

  • Cyanide Handling: All operations involving sodium cyanide, potassium cyanide, or hydrogen cyanide must be conducted in a well-ventilated fume hood or a closed system.[7][8] Personnel must be equipped with appropriate personal protective equipment (PPE), including gloves, lab coats, and respiratory protection.[7][8]

  • HCN Evolution: Acidification of cyanide solutions will generate highly toxic hydrogen cyanide gas.[2] Reactions should be performed under carefully controlled pH to minimize this risk. Emergency preparedness for cyanide exposure, including the availability of antidotes, is crucial.

  • Solvent Handling: The use of flammable organic solvents like ethyl acetate or toluene requires appropriate storage and handling to prevent fires and explosions.[8]

  • Waste Disposal: Cyanide-containing waste must be treated and disposed of according to strict environmental regulations.

Conclusion

The choice of a scalable synthesis protocol for this compound depends heavily on the specific requirements of the final product. For applications where racemic this compound is acceptable, traditional chemical methods offer high yields and are well-established at an industrial scale.[1][2] However, for the synthesis of enantiopure this compound, which is often required for pharmaceutical applications, enzymatic synthesis using hydroxynitrile lyases is the superior method, providing high enantioselectivity under mild reaction conditions.[1][6] While phase transfer catalysis offers an alternative, its scalability may be limited by catalyst cost and efficiency with certain substrates.[3] Regardless of the chosen method, stringent safety protocols for handling highly toxic cyanide compounds are paramount for any large-scale production.

References

A Comparative Guide to In-situ Reaction Monitoring of Mandelonitrile Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common in-situ reaction monitoring techniques for the formation of Mandelonitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The selection of an appropriate process analytical technology (PAT) is critical for optimizing reaction conditions, ensuring safety, and improving product yield and purity. Here, we compare the performance of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Online High-Performance Liquid Chromatography (HPLC) with supporting data and detailed experimental protocols.

Introduction to this compound Formation

This compound is synthesized through the reaction of benzaldehyde with a cyanide source, typically hydrogen cyanide (HCN) or a cyanide salt such as sodium or potassium cyanide. The reaction is a nucleophilic addition to the carbonyl group of the aldehyde.

Reaction Scheme:

Effective in-situ monitoring of this reaction allows for real-time tracking of the consumption of benzaldehyde and the formation of this compound, providing valuable kinetic and mechanistic insights.

Comparison of In-situ Monitoring Techniques

The choice of an in-situ monitoring technique depends on several factors, including the chemical nature of the reactants and products, the reaction conditions, and the specific information required (e.g., qualitative vs. quantitative data, structural information). The following sections provide a detailed comparison of four commonly used techniques.

Data Presentation
TechniquePrincipleDetectable Species & Key SignalsTypical Sampling TimeProsCons
FTIR Spectroscopy Vibrational spectroscopy based on the absorption of infrared radiation by molecules.Benzaldehyde (C=O stretch ~1703 cm⁻¹), this compound (C≡N stretch ~2245 cm⁻¹, O-H stretch ~3400 cm⁻¹)Seconds to minutes- Fast data acquisition, suitable for rapid reactions.- Provides good functional group information.- Relatively low cost and robust probes available.- Water and other polar solvents can have strong IR absorbance, potentially obscuring key signals.- Overlapping peaks can complicate analysis in complex mixtures.
Raman Spectroscopy Vibrational spectroscopy based on the inelastic scattering of monochromatic light.Benzaldehyde (C=O stretch ~1703 cm⁻¹, aromatic ring modes), this compound (C≡N stretch ~2245 cm⁻¹, aromatic ring modes)Seconds to minutes- Insensitive to water, making it ideal for aqueous reactions.- Provides sharp, well-resolved peaks for non-polar functional groups.- Fiber optic probes allow for remote and non-invasive measurements.- Can be affected by fluorescence from the sample or impurities.- Generally less sensitive than FTIR for many functional groups.
NMR Spectroscopy Based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Benzaldehyde (aldehyde proton ~10 ppm), this compound (methine proton ~5.5 ppm)Minutes- Provides detailed structural information, enabling the identification of intermediates and byproducts.- Highly quantitative, as signal intensity is directly proportional to the number of nuclei.- Non-invasive.- Lower sensitivity compared to vibrational spectroscopy.- Requires deuterated solvents for optimal performance, which can be costly.- The instrument is expensive and requires a controlled environment.
Online HPLC Chromatographic separation of components in a mixture followed by detection (e.g., UV-Vis).Benzaldehyde, this compound (separated based on retention time)Minutes- Excellent for separating and quantifying components in complex mixtures.- High sensitivity and selectivity.- Can be coupled with mass spectrometry (LC-MS) for definitive identification.- Not a true in-situ technique; requires automated sampling and dilution, introducing a time delay.- Potential for probe fouling or clogging.- Calibration with standards is required for accurate quantification.[1]

Experimental Protocols

General Reaction Setup

The following is a general procedure for the synthesis of this compound that can be adapted for monitoring with the different techniques described below.

Materials:

  • Benzaldehyde

  • Sodium Cyanide (NaCN)

  • Acetic Acid

  • Solvent (e.g., Methanol, Water, or a biphasic system)

  • Internal Standard (for quantitative analysis, e.g., a non-reactive solvent peak)

Procedure:

  • A reaction vessel is charged with benzaldehyde and the chosen solvent.

  • The in-situ probe (FTIR, Raman, or NMR) or the online HPLC sampling line is inserted into the reaction mixture.

  • A solution of sodium cyanide in the same solvent is prepared.

  • The reaction is initiated by the controlled addition of the sodium cyanide solution to the benzaldehyde solution, along with acetic acid to generate HCN in situ.

  • Data acquisition is started simultaneously with the addition of the cyanide solution and continues until the reaction reaches completion.

In-situ FTIR Monitoring

Instrumentation:

  • FTIR spectrometer equipped with an attenuated total reflectance (ATR) immersion probe (e.g., ReactIR).[2]

Data Acquisition:

  • Spectral Range: 4000-650 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans per Spectrum: 32

  • Time Interval: 1 minute

Data Analysis:

  • Identify the characteristic absorption bands for benzaldehyde (C=O stretch, ~1703 cm⁻¹) and this compound (C≡N stretch, ~2245 cm⁻¹).

  • Monitor the decrease in the peak height or area of the benzaldehyde C=O band and the corresponding increase in the this compound C≡N band over time.

  • Generate concentration profiles and calculate reaction kinetics based on the changes in peak intensities. For fast reactions, in-situ FTIR can provide more comprehensive kinetic data than traditional HPLC methods.[3]

In-situ Raman Monitoring

Instrumentation:

  • Raman spectrometer with a fiber-optic immersion probe.

Data Acquisition:

  • Laser Wavelength: 785 nm

  • Spectral Range: 200-3200 cm⁻¹

  • Integration Time: 10 seconds

  • Time Interval: 1 minute

Data Analysis:

  • Identify the characteristic Raman shifts for the C=O stretch of benzaldehyde (~1703 cm⁻¹) and the C≡N stretch of this compound (~2245 cm⁻¹).

  • Track the intensity changes of these peaks throughout the reaction.

  • The insensitivity of Raman spectroscopy to water makes it particularly suitable for reactions conducted in aqueous media.

In-situ NMR Monitoring

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz) with a flow-through cell or a sealed NMR tube for direct monitoring.

Data Acquisition:

  • Nucleus: ¹H

  • Pulse Sequence: Standard single-pulse experiment

  • Time Interval: 2-5 minutes

Data Analysis:

  • Monitor the disappearance of the aldehyde proton signal of benzaldehyde (~10 ppm) and the appearance of the methine proton signal of this compound (~5.5 ppm).

  • Integrate the respective signals to determine the relative concentrations of the reactant and product over time. Real-time NMR experiments provide valuable kinetic data and can help identify key intermediates.[4]

Online HPLC Monitoring

Instrumentation:

  • HPLC system with a UV detector, coupled to the reactor via an automated sampling and dilution system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Acetonitrile/Water gradient

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Time Interval: 5-10 minutes (including sampling, dilution, and run time)

Data Analysis:

  • An automated system withdraws a sample from the reactor, quenches the reaction if necessary, dilutes it, and injects it into the HPLC.

  • The peak areas for benzaldehyde and this compound are integrated from the chromatogram.

  • Concentration profiles are constructed after calibration with known standards. Online HPLC can be correlated with NMR data to establish accurate response factors for quantification.[5]

Visualizations

This compound Formation Pathway

Mandelonitrile_Formation Benzaldehyde Benzaldehyde Intermediate Tetrahedral Intermediate Benzaldehyde->Intermediate Nucleophilic Attack Cyanide Cyanide (CN⁻) Cyanide->Intermediate This compound This compound Intermediate->this compound Protonation HCN HCN HCN->this compound

Caption: Reaction pathway for the formation of this compound from Benzaldehyde.

Experimental Workflow for In-situ Monitoring

In_Situ_Workflow cluster_prep Preparation cluster_monitoring In-situ Monitoring cluster_analysis Data Analysis Reagents Prepare Reactants (Benzaldehyde, NaCN solution) Reactor Set up Reactor Reagents->Reactor Probe Insert In-situ Probe (FTIR/Raman/NMR) or Online HPLC Sampler Reactor->Probe Initiate Initiate Reaction Probe->Initiate Acquire Acquire Data in Real-Time Initiate->Acquire Process Process Spectra/ Chromatograms Acquire->Process Kinetics Determine Concentration Profiles & Kinetics Process->Kinetics

Caption: General workflow for in-situ monitoring of the this compound synthesis.

Logical Comparison of Techniques

Technique_Comparison cluster_criteria Decision Criteria cluster_techniques Recommended Technique Start Reaction Monitoring Requirement Aqueous Aqueous System? Start->Aqueous Fast Fast Reaction? Start->Fast Complex Complex Mixture? Start->Complex Structure Need Structural Info? Start->Structure Raman Raman Aqueous->Raman Yes FTIR FTIR Aqueous->FTIR No Fast->FTIR Yes HPLC Online HPLC Fast->HPLC No Complex->HPLC Yes NMR NMR Structure->NMR Yes

Caption: Decision tree for selecting an in-situ monitoring technique.

Conclusion

The selection of an optimal in-situ monitoring technique for this compound formation is a trade-off between the need for detailed information, the constraints of the reaction system, and practical considerations such as cost and ease of use.

  • FTIR spectroscopy is a robust and fast method, well-suited for non-aqueous systems and for tracking changes in key functional groups.

  • Raman spectroscopy excels in aqueous environments where FTIR struggles and provides sharp, well-resolved spectra for the nitrile group.

  • NMR spectroscopy offers unparalleled structural detail, making it the best choice for mechanistic studies and the identification of unknown intermediates, though it has lower sensitivity and higher cost.

  • Online HPLC is highly effective for complex mixtures, providing excellent separation and quantification, but it is not a true real-time, in-situ method.

For routine process monitoring and optimization of this compound synthesis, in-situ FTIR or Raman spectroscopy often provide the best balance of speed, information content, and cost-effectiveness. For detailed mechanistic investigations, in-situ NMR is the most powerful tool. Online HPLC is most valuable when dealing with complex reaction mixtures containing multiple byproducts that are difficult to resolve spectroscopically.

References

A Comparative Analysis of the Toxicokinetics of Mandelonitrile and Sodium Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicokinetics of mandelonitrile and sodium cyanide, supported by experimental data. The information is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion of these two cyanide-releasing agents.

Executive Summary

This compound, a cyanohydrin, and sodium cyanide, a simple salt, both exert their primary toxic effect through the release of the cyanide ion (CN⁻). However, their toxicokinetic profiles differ significantly, influencing the onset, duration, and severity of toxicity. Sodium cyanide, being readily soluble and dissociated, leads to rapid absorption and a swift onset of toxic effects. This compound, on the other hand, must first be metabolized to release cyanide, a process that can influence its absorption rate and overall bioavailability. This guide presents a detailed comparison of their toxicokinetic parameters, metabolic pathways, and the experimental methodologies used to derive this data.

Data Presentation: Toxicokinetic Parameters

The following tables summarize key toxicokinetic parameters for cyanide derived from this compound and sodium cyanide based on available experimental data. It is important to note that direct comparative studies in a single species are limited, and data from different studies and species are presented here to provide a comprehensive overview.

Table 1: Comparative Toxicokinetics of Cyanide from this compound and Sodium Cyanide in Horses

ParameterThis compound (Oral, 3 mg/kg)Sodium Cyanide (Intravenous Infusion, 1 mg/min for 1h)
Maximum Concentration (Cmax) 1857 ng/mL[1]1160 ng/mL[1]
Time to Maximum Concentration (Tmax) 3 minutes[1]End of 1-hour infusion[1]
Oral Bioavailability of Cyanide 57%[1]Not Applicable (Intravenous)
Distribution Half-life (t½α) Not Reported0.74 hours[1]
Elimination Half-life (t½β) 13 hours (apparent)[1]16.16 hours[1]
Mean Residence Time (MRT) Not Reported12.4 hours[1]
Volume of Distribution (Vd) Not Reported2.21 L/kg[1]
Systemic Clearance Not Reported0.182 L/h/kg[1]

Table 2: Toxicokinetic and Toxicity Data for Sodium Cyanide and this compound Glucoside in Rats

ParameterSodium Cyanide (Oral)This compound Glucoside (Oral)
Oral LD50 8 mg/kg[2]560 mg/kg[3]
Peak Blood Cyanide Concentration (Cmax) Dose-dependentNot directly measured for this compound, but blood cyanide levels indicated cyanide intoxication[3]
Time to Peak Concentration (Tmax) Rapid, within minutesDependent on hydrolysis in the intestines[3]
Elimination Half-life Not explicitly stated in the provided rat studies, but rapid elimination is implied.Not Reported
Tissue Distribution of Cyanide Highest concentrations in the liver, followed by lungs and blood.Not Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicokinetic studies. Below are protocols for key experiments cited in this guide.

In-Life Phase: Administration of Compounds in Rats
  • Oral Administration (this compound or Sodium Cyanide):

    • Animal Model: Male Sprague-Dawley rats, weighing between 200-250g, are used. Animals are fasted overnight with free access to water before dosing.

    • Compound Preparation: this compound is dissolved in a suitable vehicle such as corn oil. Sodium cyanide is dissolved in deionized water. The concentration is adjusted to deliver the desired dose in a volume of 1-2 mL/kg body weight.

    • Dosing: The solution is administered directly into the stomach using a ball-tipped gavage needle to prevent injury to the esophagus.[4][5]

  • Intravenous Administration (Sodium Cyanide):

    • Animal Model: Male Sprague-Dawley rats, weighing between 200-250g, are used.

    • Catheterization: A catheter is surgically implanted into the jugular or femoral vein of the anesthetized rat and exteriorized. Animals are allowed to recover for at least 24 hours before the study.

    • Compound Preparation: Sodium cyanide is dissolved in sterile saline at the desired concentration.

    • Infusion: The sodium cyanide solution is administered via the catheter using a calibrated infusion pump at a controlled rate.[6][7]

Sample Collection and Analysis: Blood Cyanide Concentration
  • Blood Sampling:

    • For intravenous studies, blood samples (approximately 0.2 mL) are collected from a separate indwelling catheter (e.g., carotid artery) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., heparin) and stored on ice.

    • For oral studies, blood can be collected via tail vein or saphenous vein bleeding at similar time points.

  • Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

    • Principle: This method involves the conversion of cyanide in the blood to hydrogen cyanide (HCN), which is then analyzed by headspace GC-MS.

    • Sample Preparation: A known volume of whole blood is placed in a headspace vial. An internal standard (e.g., stable isotope-labeled cyanide) is added. The sample is acidified (e.g., with sulfuric or phosphoric acid) to convert cyanide salts to volatile HCN.

    • GC-MS Analysis: The vial is heated to allow HCN to partition into the headspace. A sample of the headspace gas is injected into the GC-MS. The HCN is separated on a chromatographic column and detected by the mass spectrometer. Quantification is based on the ratio of the signal from HCN to that of the internal standard.

Mandatory Visualization

Metabolic Pathway of Cyanide

The primary route of cyanide detoxification in the body is its conversion to the less toxic thiocyanate, a reaction catalyzed by the enzyme rhodanese.

cluster_absorption Absorption & Distribution cluster_metabolism Metabolism cluster_excretion Excretion This compound This compound Cyanide_Ion Cyanide Ion (CN⁻) This compound->Cyanide_Ion Metabolism Sodium_Cyanide Sodium Cyanide Sodium_Cyanide->Cyanide_Ion Dissociation Rhodanese Rhodanese (in Mitochondria) Cyanide_Ion->Rhodanese Thiocyanate Thiocyanate (SCN⁻) (Less Toxic) Rhodanese->Thiocyanate Thiosulfate Thiosulfate (Sulfur Donor) Thiosulfate->Rhodanese Urine Urine Thiocyanate->Urine

Caption: Metabolic pathway of cyanide detoxification.

Mechanism of Cyanide Toxicity: Inhibition of Cellular Respiration

Cyanide exerts its toxic effect by inhibiting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, leading to a halt in aerobic respiration.

cluster_etc Mitochondrial Electron Transport Chain cluster_inhibition Inhibition by Cyanide cluster_consequence Consequence Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III CoQ->Complex_III Cyt_C Cytochrome c Complex_III->Cyt_C Complex_IV Cytochrome c Oxidase (Complex IV) Cyt_C->Complex_IV Oxygen O₂ Complex_IV->Oxygen ATP_Production ATP Production Complex_IV->ATP_Production Drives Water H₂O Oxygen->Water Reduction Cyanide_Ion Cyanide Ion (CN⁻) Cyanide_Ion->Inhibition Block Blocked Cellular_Respiration Aerobic Cellular Respiration ATP_Production->Cellular_Respiration Fuels Block->ATP_Production cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_data Data Analysis Animal_Model Animal Model (e.g., Rats) Group_A Group A: This compound (Oral) Animal_Model->Group_A Group_B Group B: Sodium Cyanide (Oral) Animal_Model->Group_B Group_C Group C: Sodium Cyanide (IV) Animal_Model->Group_C Blood_Sampling Serial Blood Sampling Group_A->Blood_Sampling Group_B->Blood_Sampling Group_C->Blood_Sampling Sample_Processing Sample Processing (e.g., Acidification) Blood_Sampling->Sample_Processing GC_MS GC-MS Analysis of Cyanide Sample_Processing->GC_MS PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, t½, etc.) GC_MS->PK_Modeling

References

Safety Operating Guide

Proper Disposal of Mandelonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of mandelonitrile are critical for ensuring laboratory safety and environmental protection. As a toxic chemical, this compound requires strict adherence to established protocols to mitigate risks. This guide provides detailed procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards and to use appropriate personal protective equipment (PPE). This compound is toxic if swallowed, inhaled, or absorbed through the skin and can cause severe eye irritation.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[3]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure. A lab coat is the minimum requirement.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[3] If ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.

Step-by-Step Disposal of Unused this compound

Disposal of this compound must be conducted in compliance with all federal, state, and local regulations. It is classified as a hazardous waste and must be disposed of at an approved waste disposal plant.[1][2][4][5]

  • Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.

  • Containerization:

    • Ensure the this compound waste is stored in a suitable, closed, and properly labeled container.[3] The container should be kept tightly sealed in a cool, dry, and well-ventilated area.[3][6]

    • Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases. This compound is also sensitive to moisture and light.[4]

  • Waste Collection:

    • Arrange for collection by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or with regular laboratory trash.[3]

    • Provide the waste contractor with a copy of the Safety Data Sheet (SDS).

Procedure for Spills and Contaminated Materials

Accidental spills must be handled immediately and safely to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, and remove all sources of ignition.[3]

  • Contain the Spill: Prevent the spill from spreading or entering drains or waterways.[3][6] For larger spills, dike the area if possible.[4]

  • Absorb the Spill:

    • Use a non-combustible absorbent material such as sand, earth, or vermiculite to absorb the spilled liquid.[6]

    • Do not use combustible materials like sawdust.

  • Collect the Waste:

    • Using spark-proof tools, carefully collect the absorbed material and any contaminated soil or items into a suitable, labeled container for hazardous waste disposal.[3]

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water. Collect all cleanup water for disposal as hazardous waste.[6]

  • Dispose of Contaminated PPE: All contaminated clothing and PPE should be removed immediately and disposed of as hazardous waste.[6] Wash hands and any exposed skin thoroughly after handling.[2]

This compound Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
Boiling Point 170 °C @ 760 mmHg (338 °F)
Melting Point -10 °C (14 °F)
Flash Point 97 °C (206.6 °F)[3]
Specific Gravity/Density 1.117 g/cm³

This compound Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_disposal_path Disposal Path cluster_spill_response Spill Response Protocol cluster_final_disposal Final Disposal start Handling this compound ppe Wear Appropriate PPE: - Chemical Goggles - Resistant Gloves - Lab Coat - Use in Fume Hood start->ppe decision Is it a spill or unused product? ppe->decision spill Spill Occurs decision->spill Spill unused Unused Product for Disposal decision->unused Unused contain 1. Evacuate, Ventilate & Remove Ignition Sources spill->contain store Store Waste in a Closed, Labeled Container in a Cool, Dry, Ventilated Area unused->store absorb 2. Absorb with Inert Material (e.g., sand, vermiculite) contain->absorb collect_spill 3. Collect Waste into a Labeled, Sealed Container absorb->collect_spill decontaminate 4. Decontaminate Spill Area collect_spill->decontaminate decontaminate->store contact_ehs Contact Institutional EHS & Licensed Waste Contractor store->contact_ehs end_disposal Dispose via Approved Hazardous Waste Facility contact_ehs->end_disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Mandelonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety protocols, operational procedures, and disposal plans for Mandelonitrile, ensuring the protection of laboratory personnel and the integrity of research.

Emergency Overview: this compound is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe eye irritation. Metabolism of this compound may release cyanide, which can lead to severe health effects, including headache, dizziness, weakness, collapse, unconsciousness, and potentially death. It is also very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent any contact.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be necessary for splash hazards.Protects against severe eye irritation and splashes.
Skin Protection Chemical-impermeable gloves (e.g., PVC).[3] Fire/flame resistant and impervious clothing, including a long-sleeved lab coat and a chemical-resistant apron.[1][4]Prevents skin contact, as this compound is toxic upon absorption through the skin.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or for emergency situations.[4][5] A full-facepiece airline respirator may be required for large-scale operations or emergencies.[5]Protects against the inhalation of toxic vapors.

Safe Handling and Storage

Adherence to strict handling and storage protocols is critical to minimize exposure risks.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[6]

  • Avoid all personal contact, including inhalation of vapors.[3]

  • Do not eat, drink, or smoke in the handling area.[1][3]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][6][7]

  • Use non-sparking tools and ground all equipment to prevent static discharge.[1][4]

  • Keep the container tightly closed when not in use.[1][4][7]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][7]

  • Keep containers tightly closed and protected from moisture, light, and air.[4] Store under an inert gas like Argon if possible.[4]

  • Store away from incompatible materials such as oxidizing agents, acids, and bases.[4][7]

  • Store in a locked, segregated, and approved area.[1][4][6][7]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe use of this compound in a laboratory setting.

Operational Workflow for Handling this compound prep Preparation - Verify fume hood function - Assemble all necessary PPE - Prepare spill kit handling Handling - Dispense required amount in fume hood - Keep container sealed when not in use - Perform experiment prep->handling decontamination Decontamination - Clean work area with appropriate solvent - Decontaminate all equipment handling->decontamination disposal Waste Disposal - Segregate this compound waste - Dispose of in labeled, sealed containers - Follow institutional disposal protocols decontamination->disposal

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Exposure Response:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration using a pocket mask with a one-way valve; do not use mouth-to-mouth resuscitation.[1][4][6] Seek immediate medical attention.[1][6]
Skin Contact Immediately remove all contaminated clothing.[1][3] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1][6] Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][2][3][6][7]

Spill and Leak Management:

  • Evacuate personnel from the immediate area and ensure adequate ventilation.[1][3]

  • Remove all sources of ignition.[1][3][4]

  • Wear full personal protective equipment, including respiratory protection.[1][4]

  • Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3] Do not use combustible materials like sawdust.

  • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[1][3][4]

  • Clean the spill area thoroughly with soap and water.

Emergency Response Flowchart

This flowchart details the immediate actions to be taken in case of an emergency involving this compound.

This compound Emergency Response Flowchart start Emergency: Spill or Exposure spill Spill Detected start->spill exposure Personnel Exposure start->exposure evacuate Evacuate Area & Alert Others spill->evacuate remove Remove from Exposure exposure->remove ppe Don Full PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain cleanup Collect & Dispose of Waste contain->cleanup first_aid Administer First Aid (See Table) remove->first_aid medical Seek Immediate Medical Attention first_aid->medical

Caption: A flowchart for immediate actions during a this compound emergency.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

  • All this compound waste, including contaminated absorbents and disposable PPE, must be collected in a suitable, labeled, and tightly sealed container.[1][3][7]

  • Contaminated clothing should be removed immediately and washed before reuse.[3][6]

  • Disposal of this compound waste must be carried out in accordance with all federal, state, and local environmental regulations.[2][4][6][7][8] It may be possible to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Do not allow the chemical to enter drains or waterways.[1][3][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.